molecular formula C21H25NO5S B10860899 Spg302 CAS No. 2274723-90-7

Spg302

Cat. No.: B10860899
CAS No.: 2274723-90-7
M. Wt: 403.5 g/mol
InChI Key: XSAIPEACQNRHOL-UHFFFAOYSA-N
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Description

SPG-302 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2274723-90-7

Molecular Formula

C21H25NO5S

Molecular Weight

403.5 g/mol

IUPAC Name

2-[2-[2-[2-[4-(1,3-benzothiazol-2-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C21H25NO5S/c23-9-10-24-11-12-25-13-14-26-15-16-27-18-7-5-17(6-8-18)21-22-19-3-1-2-4-20(19)28-21/h1-8,23H,9-16H2

InChI Key

XSAIPEACQNRHOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)OCCOCCOCCOCCO

Origin of Product

United States

Foundational & Exploratory

SPG302: A Novel Synaptic Regenerative Approach for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action and Preclinical/Clinical Evaluation of SPG302

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease (AD) represent a significant and growing unmet medical need. A common pathological hallmark of these devastating conditions is the progressive loss of synapses, the crucial connections between neurons that underpin cognitive and motor function. This compound, a first-in-class, orally bioavailable small molecule, is a novel therapeutic candidate designed to directly address this synaptic loss by promoting the regeneration of functional glutamatergic synapses. This document provides a comprehensive overview of the mechanism of action, preclinical evidence, and clinical trial data for this compound, highlighting its potential as a transformative therapy for a range of neurodegenerative disorders.

Core Mechanism of Action: Synaptic Regeneration via Actin Cytoskeleton Modulation

The primary mechanism of action of this compound is the induction of spinogenesis, the formation of new dendritic spines, which are the primary sites of excitatory synapses in the brain.[1] This process is fundamental to restoring neuronal connectivity and function.

Molecular Target: this compound is a third-generation benzothiazole (B30560) derivative that targets a regulator of the F-actin-based cytoskeleton.[1] Evidence suggests that a key molecular target is fascin , an actin-bundling protein.[2]

Signaling Pathway: this compound is proposed to enhance the actin-bundling activity of fascin. This leads to the stabilization of actin filaments within dendritic filopodia, promoting their maturation into functional dendritic spines. This, in turn, facilitates the formation of new glutamatergic synapses, characterized by the increased expression and co-localization of key postsynaptic proteins.

SPG302_Mechanism_of_Action

Data Presentation: Summary of Quantitative Preclinical and Clinical Data

Table 1: Preclinical Efficacy of this compound in an Animal Model of Alzheimer's Disease
ParameterAnimal ModelTreatment GroupOutcomeReference
Cognitive Function 3xTg-AD MiceThis compound (3 and 30 mg/kg, i.p., 4 weeks)Reversal of deficits in spatial memory (Morris water maze) and contextual fear conditioning.[1]
Synaptic Density 3xTg-AD MiceThis compound (3 and 30 mg/kg, i.p., 4 weeks)Restoration of hippocampal synaptic density to wild-type levels.[1]
Dendritic Spine Morphology 3xTg-AD MiceThis compound (3 and 30 mg/kg, i.p., 4 weeks)Increased density of mushroom and stubby spines.[1]
Postsynaptic Protein Expression 3xTg-AD MiceThis compound (3 and 30 mg/kg, i.p., 4 weeks)Increased expression of PSD95, drebrin, and AMPA receptors.[1]
Table 2: Preclinical Efficacy of this compound in a Rat Model of Spinal Cord Injury
ParameterAnimal ModelTreatment GroupOutcomeReference
Diaphragm Muscle Function C2 Hemisectioned RatsThis compoundEnhanced recovery of diaphragm muscle activity (EMG).
Respiratory Function C2 Hemisectioned RatsThis compoundAmeliorated deficits in transdiaphragmatic pressure.
Table 3: Clinical Trial Results of this compound in Amyotrophic Lateral Sclerosis (ALS)
Trial PhaseNumber of ParticipantsTreatment GroupKey FindingsReference
Phase 2a 23This compound (300mg daily)Well tolerated with no treatment-related serious adverse events.
82% of patients exhibited a stable or improved rate of decline on the ALSFRS-R scale.
76% slower rate of decline compared to historical controls (PRO-ACT database).
Improvements in ALS-associated patterns on EEG recordings.
Table 4: Clinical Trial Results of this compound in Alzheimer's Disease (AD)
Trial PhaseCohortTreatment GroupKey FindingsReference
Phase 2a (First Cohort) Mild to moderate ADThis compoundSafe and well tolerated with no severe or treatment-related adverse events.[3]
Nearly 3-point increase in MMSE score within four weeks.[3]
Sustained cognitive improvement over six months of open-label treatment.[3]
Durable improvements in CDR-SB between four to six months of treatment.[3]

Experimental Protocols

Preclinical Model of Alzheimer's Disease

Animal Model: 3xTg-AD mice, which harbor three mutations associated with familial Alzheimer's disease (APP Swedish, MAPT P301L, and PSEN1 M146V).[1]

Drug Administration: this compound was administered daily via intraperitoneal (i.p.) injection at doses of 3 and 30 mg/kg for 4 weeks.[1]

Behavioral Assessments:

  • Morris Water Maze: To assess spatial learning and memory.[1]

  • Contextual Fear Conditioning: To evaluate fear-associated learning and memory.[1]

Histological and Biochemical Analysis:

  • Golgi Staining: To visualize and quantify dendritic spine density and morphology in the hippocampus.[1]

  • Immunohistochemistry: To assess the co-localization of presynaptic (synaptophysin) and postsynaptic (PSD95) markers.[1]

  • Western Blotting: To quantify the expression levels of key postsynaptic proteins including PSD95, drebrin, and AMPA receptor subunit GluA1 in hippocampal lysates.[1]

AD_Workflow

Preclinical Model of Spinal Cord Injury

Animal Model: Adult male Sprague-Dawley rats.

Surgical Procedure: A C2 spinal cord hemisection (C2SH) was performed to induce unilateral paralysis of the diaphragm.

Drug Administration: this compound was administered daily for 14 days following the C2SH injury.

Functional Assessment:

  • Electromyography (EMG): Recording of diaphragm muscle activity during quiet breathing and under respiratory stress (hypoxia/hypercapnia).

  • Transdiaphragmatic Pressure (Pdi) Measurement: To assess the functional strength of the diaphragm muscle.

SCI_Workflow

Preclinical Models of Amyotrophic Lateral Sclerosis

This compound has been evaluated in multiple preclinical models of ALS, including the SOD1-G93A mouse model.[4] While specific detailed protocols from publications were not identified in the provided search results, these studies, supported by the U.S. National Institutes of Health and the Department of Defense, have demonstrated improvements in motor and cognitive functions.[5][6] Assessments in these models typically involve monitoring of disease onset, progression of motor deficits (e.g., grip strength, rotarod performance), and survival.

Clinical Development

This compound is currently being investigated in multiple clinical trials for neurodegenerative and neuropsychiatric diseases.

Amyotrophic Lateral Sclerosis (ALS): A Phase 2a study (NCT05882695) in 23 ALS participants has been completed. The trial consisted of a 28-day double-blind placebo-controlled period, followed by a 140-day open-label extension where all participants received this compound. The positive results from this study have supported the continued development of this compound for ALS.

Alzheimer's Disease (AD): A Phase 2a trial (NCT06427668) is ongoing to evaluate the safety, tolerability, and clinical efficacy of this compound in individuals with mild to moderate AD. The study includes a 4-week double-blind, placebo-controlled phase followed by an open-label extension.[3]

Conclusion

This compound represents a promising and novel therapeutic strategy for neurodegenerative diseases, with a unique mechanism of action focused on regenerating lost synapses. The robust preclinical data demonstrating efficacy in models of Alzheimer's disease and spinal cord injury, coupled with the encouraging safety and efficacy signals from the Phase 2a clinical trial in ALS, underscore the significant potential of this first-in-class synaptic regenerative agent. By targeting a fundamental pathological process common to multiple neurodegenerative disorders, this compound offers a new paradigm in the pursuit of disease-modifying therapies that can restore neurological function and improve the lives of patients. Further clinical investigation is warranted to fully elucidate the therapeutic benefits of this compound across a range of neurodegenerative conditions.

References

SPG302 and Synaptic Regeneration Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Synaptic loss is a fundamental pathological hallmark of numerous neurodegenerative and neuropsychiatric disorders, correlating strongly with cognitive and functional decline. SPG302 is a novel, first-in-class, orally bioavailable small molecule designed to promote the regeneration of lost synapses. This technical guide provides an in-depth overview of the preclinical evidence supporting this compound's mechanism of action, focusing on its role in modulating synaptic regeneration pathways. We will detail the experimental data from key studies, present this information in structured tables, and provide comprehensive experimental protocols. Furthermore, we will visualize the proposed signaling pathways and experimental workflows using the DOT language for clear and concise representation.

Introduction

The progressive loss of synapses, particularly excitatory glutamatergic synapses, is an early and critical event in the pathophysiology of diseases such as Alzheimer's disease (AD), Amyotrophic Lateral Sclerosis (ALS), and schizophrenia.[1][2] This "synaptopathy" disrupts neural circuits responsible for learning, memory, and motor control.[1] this compound, a third-generation benzothiazole (B30560) derivative, represents a promising therapeutic strategy by directly targeting synaptic regeneration.[3] Preclinical studies have demonstrated its ability to reverse synaptic and cognitive deficits in animal models of neurodegenerative disease.[2][4] This document serves as a technical resource for researchers and drug development professionals interested in the underlying science of this compound and its potential as a synaptic regenerative therapy.

Proposed Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is believed to be the promotion of dendritic spine formation and maturation through the modulation of the F-actin cytoskeleton.[4] While the direct molecular target of this compound has not been publicly disclosed, its effects on downstream synaptic components provide insight into its activity.

The formation of dendritic spines, the postsynaptic component of most excitatory synapses, is critically dependent on the dynamic remodeling of the actin cytoskeleton. This compound is hypothesized to trigger the rapid assembly of branched F-actin, a foundational process for spine initiation and growth.[4] This leads to an increase in the density of dendritic spines, particularly mushroom and stubby spines, which are considered more mature and stable synaptic structures.[3]

This structural regeneration is accompanied by an increase in the expression and localization of key postsynaptic proteins essential for synaptic function and plasticity.[3][4] These include:

  • Postsynaptic Density Protein 95 (PSD95): A major scaffolding protein at the postsynaptic density that anchors neurotransmitter receptors and signaling molecules.[3]

  • Drebrin: An actin-binding protein that plays a crucial role in regulating the shape and stability of dendritic spines.[3]

  • AMPA Receptors (AMPARs): Ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system.[3]

The coordinated increase in these structural and functional synaptic components ultimately leads to the restoration of synaptic connectivity and, consequently, the improvement of cognitive and motor functions.

Signaling Pathway Diagram

SPG302_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound Undisclosed_Target Undisclosed Target (e.g., Fascin) This compound->Undisclosed_Target Binds to/Activates Actin_Cytoskeleton F-actin Cytoskeleton Remodeling Undisclosed_Target->Actin_Cytoskeleton Modulates Dendritic_Spine Dendritic Spine Formation & Maturation Actin_Cytoskeleton->Dendritic_Spine PSD95 PSD95 Expression & Localization ↑ Dendritic_Spine->PSD95 Drebrin Drebrin Expression & Localization ↑ Dendritic_Spine->Drebrin AMPAR AMPAR Expression & Localization ↑ Dendritic_Spine->AMPAR Synaptic_Regeneration Synaptic Regeneration & Functional Recovery PSD95->Synaptic_Regeneration Drebrin->Synaptic_Regeneration AMPAR->Synaptic_Regeneration

Caption: Hypothesized signaling pathway of this compound in synaptic regeneration.

Preclinical Data in a Transgenic Model of Alzheimer's Disease

The most comprehensive preclinical data for this compound comes from a study using the 3xTg-AD mouse model, which develops age-dependent amyloid-beta (Aβ) and tau pathology, as well as synaptic deficits and cognitive impairment.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study by Trujillo-Estrada et al. (2021) where 6-month-old 3xTg-AD mice were treated daily with this compound for 4 weeks.

Table 1: Effect of this compound on Dendritic Spine Density in the Hippocampus (CA1 stratum radiatum)

Treatment GroupTotal Spine Density (spines/10 µm)Mushroom Spine Density (spines/10 µm)Stubby Spine Density (spines/10 µm)
Wild Type (WT) + Vehicle12.5 ± 0.54.8 ± 0.33.5 ± 0.2
3xTg-AD + Vehicle8.2 ± 0.42.5 ± 0.22.1 ± 0.2
3xTg-AD + this compound (3 mg/kg)11.8 ± 0.6#4.5 ± 0.4#3.3 ± 0.3#
3xTg-AD + this compound (30 mg/kg)12.1 ± 0.7#4.6 ± 0.5#3.4 ± 0.4#
p < 0.05 vs. WT + Vehicle; #p < 0.05 vs. 3xTg-AD + Vehicle. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Postsynaptic Protein Expression in the Hippocampus

Treatment GroupPSD95 (relative expression)Drebrin (relative expression)p-GluA1/GluA1 ratio
Wild Type (WT) + Vehicle1.00 ± 0.081.00 ± 0.071.00 ± 0.09
3xTg-AD + Vehicle0.65 ± 0.060.70 ± 0.050.60 ± 0.07
3xTg-AD + this compound (30 mg/kg)0.95 ± 0.09#0.92 ± 0.08#0.91 ± 0.10#
p < 0.05 vs. WT + Vehicle; #p < 0.05 vs. 3xTg-AD + Vehicle. Data are presented as mean ± SEM.

Table 3: Effect of this compound on Cognitive Performance in the Morris Water Maze

Treatment GroupEscape Latency (seconds)Time in Target Quadrant (%)
Wild Type (WT) + Vehicle25.2 ± 3.135.1 ± 2.8
3xTg-AD + Vehicle45.8 ± 4.520.5 ± 2.1
3xTg-AD + this compound (30 mg/kg)28.5 ± 3.8#32.8 ± 3.0#
*p < 0.05 vs. WT + Vehicle; #p < 0.05 vs. 3xTg-AD + Vehicle. Data are presented as mean ± SEM.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical study of this compound in the 3xTg-AD mouse model.

Experimental Workflow Diagram

Experimental_Workflow cluster_analysis Post-mortem Analysis Animal_Model 3xTg-AD Mice (6 months old) Treatment Daily this compound (3 or 30 mg/kg, i.p.) or Vehicle for 4 weeks Animal_Model->Treatment Behavioral_Testing Morris Water Maze Treatment->Behavioral_Testing Tissue_Collection Brain Tissue Collection (Hippocampus) Behavioral_Testing->Tissue_Collection Golgi_Staining Golgi Staining & Dendritic Spine Analysis Tissue_Collection->Golgi_Staining Western_Blot Western Blotting (PSD95, Drebrin, p-GluA1/GluA1) Tissue_Collection->Western_Blot IHC Immunohistochemistry (Synaptophysin/PSD95 Colocalization) Tissue_Collection->IHC

Caption: Workflow for preclinical evaluation of this compound in 3xTg-AD mice.

Animal Model and Treatment
  • Animal Model: Male 3xTg-AD mice and wild-type (WT) littermate controls were used.[4] The 3xTg-AD mice harbor three human gene mutations: APP (Swedish), MAPT (P301L), and PSEN1 (M146V).[4]

  • Treatment: At 6 months of age, mice were randomly assigned to receive daily intraperitoneal (i.p.) injections of either vehicle, this compound at 3 mg/kg, or this compound at 30 mg/kg for 4 consecutive weeks.[4]

Morris Water Maze
  • Apparatus: A circular pool (122 cm in diameter) filled with opaque water (22 ± 1°C) was used. A hidden platform (10 cm in diameter) was submerged 1 cm below the water surface.[5][6][7]

  • Procedure:

    • Acquisition Phase: Mice were trained to find the hidden platform over 5 consecutive days, with four trials per day. For each trial, the mouse was released from one of four starting positions and allowed to swim for a maximum of 60 seconds. If the mouse did not find the platform within 60 seconds, it was guided to it and allowed to remain there for 15 seconds.

    • Probe Trial: 24 hours after the last training trial, the platform was removed, and each mouse was allowed to swim freely for 60 seconds.

  • Data Analysis: Escape latency (time to find the platform) during the acquisition phase and the time spent in the target quadrant during the probe trial were recorded and analyzed.

Golgi-Cox Staining and Dendritic Spine Analysis
  • Tissue Preparation: After the behavioral testing, mice were euthanized, and their brains were removed. The brains were processed for Golgi-Cox staining using a commercial kit (e.g., FD Rapid GolgiStain™ Kit).[3][8]

  • Staining Procedure:

    • Brain hemispheres were immersed in the impregnation solution (a mixture of potassium dichromate, mercuric chloride, and potassium chromate) and stored in the dark for 2 weeks.

    • The brains were then transferred to a cryoprotectant solution for 48-72 hours.

    • Coronal sections (100 µm) of the hippocampus were cut using a cryostat.

    • The sections were mounted on gelatin-coated slides and stained according to the kit's instructions.

  • Image Acquisition and Analysis:

    • Z-stack images of Golgi-impregnated neurons in the CA1 stratum radiatum of the hippocampus were acquired using a high-resolution microscope (e.g., Zeiss Axio Imager M2).

    • Dendritic spines along secondary dendrites were manually counted and classified as mushroom, thin, or stubby.

    • Spine density was calculated as the number of spines per 10 µm of dendrite length.

Western Blotting
  • Protein Extraction: Hippocampal tissue was homogenized in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting:

    • Membranes were blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Membranes were incubated overnight at 4°C with primary antibodies against PSD95, drebrin, p-GluA1 (Ser845), GluA1, and a loading control (e.g., GAPDH or β-actin).

    • After washing with TBST, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: Chemiluminescent substrate was used for detection, and band intensities were quantified using densitometry software (e.g., ImageJ). The expression of target proteins was normalized to the loading control.

Immunohistochemistry and Colocalization Analysis
  • Tissue Preparation: Mice were transcardially perfused with 4% paraformaldehyde (PFA). Brains were post-fixed in 4% PFA overnight and then transferred to a 30% sucrose (B13894) solution for cryoprotection. Coronal sections (40 µm) of the hippocampus were cut using a cryostat.

  • Immunostaining:

    • Free-floating sections were permeabilized and blocked in a solution containing normal goat serum and Triton X-100.

    • Sections were incubated overnight at 4°C with primary antibodies against synaptophysin (a presynaptic marker) and PSD95 (a postsynaptic marker).

    • After washing, sections were incubated with corresponding fluorescently labeled secondary antibodies for 2 hours at room temperature.

  • Image Acquisition and Analysis:

    • Confocal Z-stack images of the CA1 region of the hippocampus were acquired.

    • The degree of colocalization between synaptophysin and PSD95 puncta was analyzed using image analysis software to quantify the number of putative synapses.

Conclusion

This compound is a promising synaptic regenerative agent with a novel mechanism of action centered on the modulation of the F-actin cytoskeleton. Preclinical data from the 3xTg-AD mouse model robustly demonstrates its ability to reverse synaptic deficits and improve cognitive function without affecting the underlying amyloid and tau pathologies. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals. The continued investigation of this compound in clinical trials for various synaptopathies will be crucial in determining its therapeutic potential for patients suffering from these devastating neurological conditions.

References

Preclinical Evidence for Spg302 in ALS Models: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons, leading to muscle weakness, paralysis, and ultimately, respiratory failure. A growing body of evidence points to synaptic loss as an early and critical event in ALS pathogenesis.[1] SPG302, a novel, orally bioavailable, and blood-brain barrier-penetrating small molecule developed by Spinogenix, is a first-in-class synaptic regenerative therapeutic.[1][2] Its mechanism of action is centered on the regeneration of lost glutamatergic synapses, offering a potential therapeutic approach to restore neuronal connections and, consequently, motor and cognitive function in ALS.[1][3] This technical guide summarizes the key preclinical evidence for this compound in various models relevant to ALS, presenting quantitative data, detailed experimental protocols, and visual representations of its proposed mechanism and experimental workflows.

Core Mechanism of Action: Synaptic Regeneration

This compound is designed to trigger neurons to produce new glutamatergic synapses.[3] Preclinical studies have demonstrated its ability to rapidly induce the formation of these crucial neuronal connections.[4] This regenerative activity has the potential to reverse the decline in motor, cognitive, and respiratory functions seen in neurodegenerative diseases like ALS.[3][5] The therapeutic has received preclinical support from the U.S. National Institutes of Health and the Department of Defense.[3]

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SPG302_Mechanism_of_Action cluster_0 ALS Pathophysiology cluster_1 This compound Intervention Synaptic_Loss Loss of Glutamatergic Synapses Motor_Neuron_Degeneration Motor Neuron Degeneration Synaptic_Loss->Motor_Neuron_Degeneration Functional_Decline Cognitive, Motor & Respiratory Decline Motor_Neuron_Degeneration->Functional_Decline This compound This compound Synapse_Regeneration Regeneration of Glutamatergic Synapses This compound->Synapse_Regeneration Induces Synapse_Regeneration->Synaptic_Loss Reverses

Caption: Proposed mechanism of this compound in reversing synaptic loss in ALS.

Preclinical Efficacy in ALS and Related Models

This compound has demonstrated efficacy in multiple animal models of neurodegenerative disorders, including two distinct mouse models of ALS and a rat model of cervical spinal cord injury, which is relevant to respiratory complications in ALS.[4]

TDP-43 (TAR 4/4) Mouse Model of ALS

The TAR 4/4 mouse model overexpresses human TDP-43, a key protein implicated in the pathology of most ALS cases. These mice exhibit a very aggressive and severe motor neuron disease phenotype.

Quantitative Data:

ModelEndpointTreatment GroupResult
TDP-43 (TAR 4/4) MouseMedian SurvivalThis compound35% increase
TDP-43 (TAR 4/4) MouseMotor PhenotypeThis compoundDramatic improvement

Experimental Protocol:

  • Animal Model: Homozygous TAR 4/4 mice that overexpress human TDP-43. These mice develop motor symptoms around postnatal day 14 and have a short lifespan.

  • Dosing Regimen: this compound was administered once daily at a dose of 15 mg/kg via intraperitoneal (IP) injection.

  • Treatment Initiation: Dosing commenced on postnatal day 14, after the onset of motor symptoms.

  • Endpoint Measurement:

    • Survival: The lifespan of the mice was monitored and recorded.

    • Motor Function: Motor phenotypes were assessed, though the specific scoring system was not detailed in the available resources.

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TDP43_Experimental_Workflow Start Start: TAR 4/4 Mice (Postnatal Day 14) Symptom_Onset Motor Symptom Onset Start->Symptom_Onset Treatment_Initiation Initiate Daily Treatment Symptom_Onset->Treatment_Initiation SPG302_Group This compound (15 mg/kg, IP) Treatment_Initiation->SPG302_Group Vehicle_Group Vehicle Control Treatment_Initiation->Vehicle_Group Monitoring Monitor Survival and Motor Function SPG302_Group->Monitoring Vehicle_Group->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint

Caption: Experimental workflow for the TDP-43 mouse model study.

Ubiquilin 2 Mouse Model of ALS/FTD

This model expresses a mutant form of the ubiquilin 2 gene, which is associated with X-linked ALS and frontotemporal dementia (FTD). These mice exhibit cognitive and motor deficits, as well as dendritic spine loss.

Experimental Findings:

While specific quantitative data is not yet published, treatment with this compound in this model was reported to:

  • Reverse synaptic deficits.

  • Reverse dendritic atrophy in upper motor neurons.

Rat Model of Cervical Spinal Cord Injury (C2 Hemisection)

This model is used to study respiratory dysfunction, a critical aspect of ALS pathology, by assessing the recovery of diaphragm muscle activity.

Quantitative Data:

ModelEndpointTreatment GroupVehicle Group
Rat C2 HemisectionRecovery of Diaphragm Activity (Day 14)~80% of rats29% of rats
Rat C2 HemisectionMagnitude of Recovery (Day 14, % of pre-lesion EMG)59%20%

Experimental Protocol:

  • Animal Model: Rats with a C2 spinal cord hemisection (C2SH), which impairs diaphragm function.

  • Dosing Regimen: this compound was administered daily for 14 days.

  • Treatment Initiation: Treatment began on the day of the surgical injury.

  • Endpoint Measurement:

    • Diaphragm Electromyography (EMG): EMG activity of the diaphragm muscle was recorded to assess functional recovery. The rate and magnitude of recovery were quantified.

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SCI_Experimental_Workflow Start Start: Rats Surgery C2 Spinal Cord Hemisection Start->Surgery Treatment_Initiation Initiate 14-Day Daily Treatment Surgery->Treatment_Initiation SPG302_Group This compound Treatment_Initiation->SPG302_Group Vehicle_Group Vehicle Control Treatment_Initiation->Vehicle_Group Monitoring Monitor Diaphragm EMG Activity SPG302_Group->Monitoring Vehicle_Group->Monitoring Endpoint Endpoint Analysis (Day 14) Monitoring->Endpoint

Caption: Experimental workflow for the cervical spinal cord injury rat model.

Insights from a Preclinical Alzheimer's Disease Model

A peer-reviewed publication on this compound in the 3xTg-AD mouse model of Alzheimer's disease provides valuable insights into the experimental methodologies and the molecular underpinnings of its synaptogenic effects, which are likely conserved across different neurodegenerative conditions.

Quantitative Data from 3xTg-AD Mouse Model:

EndpointTreatment Group (3 mg/kg)Treatment Group (30 mg/kg)
Spatial Memory (Morris Water Maze)Significant ImprovementSignificant Improvement
Hippocampal Synaptic DensityRestoredRestored
Postsynaptic Protein Levels (PSD95, Drebrin, p-GluA1/GluA1)Significantly IncreasedSignificantly Increased

Detailed Experimental Protocols (Adapted from the 3xTg-AD Study):

  • Animal Model: 3xTg-AD mice, which develop age-dependent amyloid-beta and tau pathology, along with cognitive deficits and synaptic loss.

  • Dosing Regimen: Daily intraperitoneal (IP) injections of this compound at 3 mg/kg and 30 mg/kg for 4 weeks.

  • Behavioral Assessment:

    • Morris Water Maze: To evaluate spatial learning and memory. Mice were trained to find a hidden platform in a pool of water, and their ability to remember the platform's location was tested.

  • Histological Analysis:

    • Golgi Staining: To visualize and quantify the density of dendritic spines in the hippocampus, a direct measure of synaptic connections.

  • Biochemical Analysis:

    • Western Blotting: To measure the levels of key synaptic proteins in brain tissue, including:

      • PSD95: A critical scaffolding protein in the postsynaptic density.

      • Drebrin: An actin-binding protein involved in spine morphology and plasticity.

      • GluA1: A subunit of the AMPA receptor, crucial for excitatory synaptic transmission. The ratio of phosphorylated GluA1 to total GluA1 was assessed as a marker of synaptic potentiation.

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Signaling_Pathway This compound This compound Actin_Cytoskeleton Actin Cytoskeleton Regulation This compound->Actin_Cytoskeleton Dendritic_Spine_Formation Dendritic Spine Formation & Maturation Actin_Cytoskeleton->Dendritic_Spine_Formation Synaptic_Protein_Expression Increased Expression of: - PSD95 - Drebrin - p-GluA1/GluA1 Dendritic_Spine_Formation->Synaptic_Protein_Expression Synaptic_Function Restored Synaptic Function Synaptic_Protein_Expression->Synaptic_Function

Caption: Proposed signaling pathway for this compound-mediated synaptic regeneration.

Conclusion

The preclinical data for this compound provide a strong rationale for its continued development as a therapeutic for ALS. The consistent findings across multiple relevant animal models, including a genetically defined model of ALS (TDP-43) and a model of respiratory dysfunction, demonstrate its potential to address key pathological features of the disease. The demonstrated mechanism of action, focused on the regeneration of glutamatergic synapses, represents a novel and promising approach to not only slow disease progression but also potentially restore lost function. The detailed methodologies from related studies offer a solid foundation for the design of future preclinical and clinical investigations. Further publication of the detailed quantitative data from the ALS-specific models will be crucial for a complete understanding of the preclinical efficacy of this compound.

References

The Regenerative Potential of SPG302 on Glutamatergic Synapses: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The loss of glutamatergic synapses is a central pathological feature of numerous neurodegenerative and neuropsychiatric disorders, leading to cognitive and functional decline. SPG302, a novel small molecule, has emerged as a promising therapeutic candidate with the ability to promote the formation of glutamatergic synapses. This technical guide provides an in-depth overview of the core scientific findings related to this compound's effect on glutamatergic synapse formation. It consolidates quantitative data from preclinical studies, details key experimental methodologies, and visualizes the proposed signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating synaptic regeneration and the therapeutic potential of this compound.

Introduction

Glutamatergic synapses are the primary excitatory connections in the mammalian central nervous system and are fundamental for learning, memory, and cognition.[1] A reduction in the number and function of these synapses is a key contributor to the pathophysiology of diseases such as Alzheimer's disease (AD), amyotrophic lateral sclerosis (ALS), and schizophrenia.[2][3][4] this compound is a first-in-class, orally bioavailable small molecule developed by Spinogenix, Inc. that is designed to regenerate glutamatergic synapses.[5][6][7] Preclinical studies have demonstrated its potential to reverse synaptic deficits and improve cognitive and motor functions in various disease models.[3][8] This guide synthesizes the current knowledge on this compound, focusing on its mechanism of action, quantitative effects on synaptic structures, and the experimental protocols used to elucidate these effects.

Mechanism of Action: Targeting the F-Actin Cytoskeleton

This compound's mechanism of action centers on the modulation of the F-actin cytoskeleton, a key structural and dynamic component of dendritic spines.[2] Dendritic spines are small, mushroom-shaped protrusions on dendrites that receive the majority of excitatory glutamatergic inputs. Their formation, maintenance, and plasticity are critically dependent on the dynamic remodeling of the actin cytoskeleton.

This compound is believed to trigger the rapid formation of branched F-actin assemblies, which are essential for the initiation and maturation of dendritic spines.[2] While the direct molecular target of this compound has not been publicly disclosed, its downstream effects converge on pathways that regulate actin polymerization and organization, leading to the formation of new, functional glutamatergic synapses.[2]

Quantitative Data on the Effects of this compound

Preclinical studies, particularly in the 3xTg-AD mouse model of Alzheimer's disease, have provided significant quantitative data on the synaptogenic effects of this compound.[9]

In Vivo Effects on Dendritic Spine Density

Daily administration of this compound for four weeks to 6-month-old 3xTg-AD mice resulted in a significant increase in dendritic spine density in the CA1 region of the hippocampus, restoring it to levels comparable to wild-type (WT) controls.

Treatment GroupMean Spine Density (spines/10 µm)Fold Change vs. 3xTg-AD Vehiclep-value vs. 3xTg-AD Vehicle
WT Vehicle~12~1.6<0.01
3xTg-AD Vehicle~7.51.0-
3xTg-AD + this compound (3 mg/kg)~11~1.47<0.05
3xTg-AD + this compound (30 mg/kg)~11.5~1.53<0.01

Data are approximated from graphical representations in Trujillo-Estrada et al., 2021 and are intended for comparative purposes.

Effects on Synaptic Protein Levels

This compound treatment also led to the upregulation of key postsynaptic proteins essential for glutamatergic synapse structure and function.

ProteinChange in 3xTg-AD Vehicle vs. WT VehicleChange in 3xTg-AD + this compound vs. 3xTg-AD Vehicle
PSD-95DecreasedIncreased
SynaptophysinDecreasedNo Significant Change
DrebrinDecreasedIncreased
p-GluA1/GluA1 ratioDecreasedIncreased

This table summarizes the qualitative changes reported in Trujillo-Estrada et al., 2021.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

In Vivo Studies in 3xTg-AD Mice
  • Animal Model: Male and female 3xTg-AD mice and wild-type (C57BL/6) mice were used. The 3xTg-AD model harbors three mutations associated with familial Alzheimer's disease (APP Swedish, MAPT P301L, and PSEN1 M146V) and develops age-dependent Aβ plaques and neurofibrillary tangles.[9]

  • Drug Administration: this compound was administered daily via intraperitoneal (i.p.) injection at doses of 3 mg/kg and 30 mg/kg for 4 weeks, starting at 6 months of age. A vehicle control group received daily i.p. injections of the drug carrier.[9]

Golgi-Cox Staining for Dendritic Spine Analysis

This method is used to impregnate a sparse population of neurons, allowing for detailed morphological analysis of dendrites and dendritic spines.

  • Tissue Preparation:

    • Deeply anesthetize the mouse and perfuse transcardially with 0.9% saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

    • Dissect the brain and post-fix in 4% PFA overnight at 4°C.

    • Immerse the brain in a Golgi-Cox solution (a mixture of potassium dichromate, mercuric chloride, and potassium chromate) and store in the dark for 14 days.

  • Sectioning:

    • Transfer the impregnated brain to a 30% sucrose (B13894) solution for cryoprotection.

    • Section the brain into 100-200 µm thick coronal sections using a vibratome.

  • Staining and Mounting:

    • Develop the sections in ammonium (B1175870) hydroxide, followed by a photographic fixer (e.g., Kodak Fixer).

    • Dehydrate the sections through a graded series of ethanol, clear with xylene, and mount on glass slides with a mounting medium.

  • Analysis:

    • Image dendritic segments of CA1 pyramidal neurons using a brightfield microscope with a high-magnification objective (e.g., 100x oil immersion).

    • Quantify dendritic spine density by manually or semi-automatically counting the number of spines per unit length of the dendrite using software like ImageJ.

Western Blotting for Synaptic Proteins

This technique is used to quantify the relative abundance of specific proteins in brain tissue homogenates.

  • Sample Preparation:

    • Dissect the hippocampus from the mouse brain and homogenize in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.

    • Determine the protein concentration of the lysate using a BCA assay.

  • Gel Electrophoresis and Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the target proteins (e.g., PSD-95, synaptophysin, drebrin, p-GluA1, GluA1) overnight at 4°C.

    • Wash the membrane with TBST and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a digital imager.

  • Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH).

Immunohistochemistry for Synaptic Puncta

This method is used to visualize the localization and co-localization of pre- and post-synaptic proteins in brain sections.

  • Tissue Preparation:

    • Perfuse the mouse and prepare 40 µm thick free-floating brain sections as described for Golgi-Cox staining.

  • Staining:

    • Permeabilize the sections with Triton X-100 in PBS.

    • Block non-specific binding with normal goat serum.

    • Incubate with primary antibodies against a presynaptic marker (e.g., synaptophysin) and a postsynaptic marker (e.g., PSD-95) overnight at 4°C.

    • Wash and incubate with fluorescently labeled secondary antibodies.

    • Mount the sections on slides with a mounting medium containing DAPI for nuclear counterstaining.

  • Analysis:

    • Acquire images using a confocal microscope.

    • Quantify the number and co-localization of synaptic puncta using image analysis software to assess synaptic density.

Visualizations

Proposed Signaling Pathway of this compound

SPG302_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Target Undisclosed Molecular Target This compound->Target Binds and Activates Actin_Regulators Actin Cytoskeleton Regulators Target->Actin_Regulators Modulates Branched_Actin Branched F-Actin Assembly Actin_Regulators->Branched_Actin Promotes Spine_Formation Dendritic Spine Formation & Maturation Branched_Actin->Spine_Formation Leads to Synapse_Formation Glutamatergic Synapse Formation Spine_Formation->Synapse_Formation

Caption: Proposed signaling cascade of this compound in promoting glutamatergic synapse formation.

Experimental Workflow for In Vivo Efficacy Testing

InVivo_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase (4 weeks) cluster_analysis Post-Treatment Analysis Model 3xTg-AD Mouse Model (6 months old) Treatment_Groups Treatment Groups: - Vehicle - this compound (3 mg/kg) - this compound (30 mg/kg) Model->Treatment_Groups Daily i.p. Injections Tissue_Collection Brain Tissue Collection Treatment_Groups->Tissue_Collection Golgi Golgi-Cox Staining (Spine Density) Tissue_Collection->Golgi WB Western Blotting (Synaptic Proteins) Tissue_Collection->WB IHC Immunohistochemistry (Synaptic Puncta) Tissue_Collection->IHC

Caption: Workflow for assessing the in vivo efficacy of this compound in the 3xTg-AD mouse model.

Conclusion and Future Directions

This compound represents a novel and promising therapeutic strategy for neurological disorders characterized by synaptic loss. The preclinical data strongly support its ability to promote the formation of glutamatergic synapses by modulating the F-actin cytoskeleton, leading to the restoration of synaptic density and the upregulation of key synaptic proteins. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other synaptogenic compounds.

Future research should focus on elucidating the precise molecular target of this compound to fully understand its mechanism of action. Further studies are also warranted to explore the long-term stability of the newly formed synapses and the functional consequences of this compound treatment in a broader range of preclinical models. As this compound progresses through clinical trials, the insights gained from these foundational studies will be invaluable for its development as a potential first-in-class regenerative therapy for patients suffering from devastating neurological conditions.[3][6][7]

References

The Dawn of Synaptic Restoration: A Technical Deep Dive into the Discovery and Development of Spg302 for CNS Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of therapeutic development for central nervous system (CNS) disorders is marked by significant challenges, with many treatments offering only symptomatic relief rather than addressing the underlying pathology. A key pathological hallmark across a range of neurodegenerative and neuropsychiatric conditions is the loss of synapses, the fundamental units of neural communication. Spg302, a novel, first-in-class small molecule developed by Spinogenix, represents a paradigm shift in this landscape. It is a synaptic regenerative therapy designed to reverse the course of CNS disorders by promoting the formation of new, functional glutamatergic synapses. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of this compound, offering a detailed resource for professionals in the field.

Introduction: The Synaptic Failure Hypothesis and the Emergence of this compound

The loss of synapses, particularly excitatory glutamatergic synapses, is an early and critical event in the pathophysiology of numerous CNS disorders, including Alzheimer's disease (AD), Amyotrophic Lateral Sclerosis (ALS), and schizophrenia.[1][2][3] This "synaptic failure" is now understood to be a primary driver of the cognitive and motor deficits characteristic of these conditions.[1] Traditional therapeutic approaches have largely focused on downstream consequences of neuronal damage. In contrast, this compound is engineered to directly target and reverse synapse loss, offering the potential for true disease modification.[4][5]

This compound is an orally bioavailable, once-a-day pill that has demonstrated the ability to regenerate lost glutamatergic synapses in multiple preclinical models of neurodegenerative disease.[5][6] This regenerative capacity is positioned to restore neuronal function and thereby improve cognitive and motor outcomes in patients.[4][7] The development of this compound has been supported by preclinical funding from the U.S. National Institutes of Health (NIH) and the Department of Defense.[8][9]

Mechanism of Action: Targeting the Actin Cytoskeleton for Synaptic Regeneration

This compound's unique mechanism of action centers on the modulation of the actin cytoskeleton within neurons, a critical component for the formation and maintenance of dendritic spines, the primary sites of excitatory synapses.[1][6]

The Role of Fascin (B1174746) and F-Actin in Dendritic Spine Formation

Dendritic spines are highly dynamic structures whose morphology is intrinsically linked to their function. The formation and plasticity of these spines are dependent on the controlled polymerization and organization of filamentous actin (F-actin).[6] A key regulator of this process is the actin-bundling protein fascin.[10] Fascin is known to be involved in the formation of dendritic processes and is crucial for organizing F-actin into the tightly packed bundles that provide the structural core of dendritic filopodia, the precursors to mature dendritic spines.[9][10]

This compound's Proposed Signaling Pathway

While the direct molecular target of this compound remains proprietary, its mechanism is understood to involve the modulation of fascin, leading to the promotion of F-actin bundling and subsequent dendritic spine formation.[10] The proposed signaling pathway suggests that this compound initiates a cascade that enhances the activity of fascin, leading to the rapid assembly of F-actin filaments. This, in turn, drives the formation of new dendritic spines, which can then mature into functional synapses. This process is thought to involve key postsynaptic proteins such as PSD95 and Drebrin, which are crucial for the stabilization and function of glutamatergic synapses.[6]

Spg302_Signaling_Pathway cluster_0 This compound Intervention cluster_1 Cellular Signaling Cascade cluster_2 Structural and Functional Outcomes This compound This compound Fascin Fascin Activation This compound->Fascin Modulates F_Actin F-Actin Bundling Fascin->F_Actin Promotes Dendritic_Spine Dendritic Spine Formation F_Actin->Dendritic_Spine Drives Synapse_Formation Glutamatergic Synapse Regeneration Dendritic_Spine->Synapse_Formation Leads to Neuronal_Function Restored Neuronal Function Synapse_Formation->Neuronal_Function Results in

Caption: Proposed signaling pathway of this compound.

Preclinical Development: Robust Efficacy in a Model of Alzheimer's Disease

Extensive preclinical studies have validated the therapeutic potential of this compound. A pivotal study investigated its efficacy in the 3xTg-AD mouse model, which recapitulates key aspects of Alzheimer's disease pathology, including synaptic deficits and cognitive impairment.[6][7][11]

Experimental Protocols
  • Animal Model: The study utilized the 3xTg-AD mouse model, which harbors three human gene mutations (APP Swedish, MAPT P301L, and PSEN1 M146V) leading to age-dependent amyloid-beta and tau pathology, as well as synaptic and cognitive deficits.[6]

  • Drug Administration: 3xTg-AD mice were treated with daily intraperitoneal (i.p.) injections of this compound at doses of 3 mg/kg and 30 mg/kg for four weeks.[6][7][11]

  • Dendritic Spine Analysis (Golgi Staining): Following treatment, brain tissue was processed for Golgi staining, a technique that allows for the visualization of the complete morphology of a small percentage of neurons.[6] Dendritic spines were quantified stereologically in the stratum radiatum of the hippocampal CA1 region.[6]

  • Cognitive Function Assessment (Contextual Fear Conditioning): To assess hippocampal-dependent memory, mice were subjected to contextual fear conditioning. This behavioral paradigm measures the freezing response of mice in a context previously associated with a mild foot shock.[6]

  • Synaptic Protein Analysis (Western Blot): The levels of key synaptic proteins, including PSD95 and Drebrin, were quantified in hippocampal synaptosomes using Western blot analysis.[6]

Preclinical_Workflow cluster_0 Animal Model and Treatment cluster_1 Assessments Model 3xTg-AD Mouse Model (Alzheimer's Disease) Treatment Daily this compound Administration (3 mg/kg or 30 mg/kg, 4 weeks) Model->Treatment Behavior Cognitive Function (Contextual Fear Conditioning) Treatment->Behavior Histology Dendritic Spine Density (Golgi Staining) Treatment->Histology Biochemistry Synaptic Protein Levels (Western Blot) Treatment->Biochemistry

Caption: Preclinical experimental workflow for this compound.
Quantitative Preclinical Data

The results of the preclinical study in the 3xTg-AD mouse model demonstrated a remarkable and statistically significant reversal of synaptic and cognitive deficits.

Table 1: Effect of this compound on Dendritic Spine Density in 3xTg-AD Mice [6]

Treatment GroupMean Spine Density (spines/10 µm)% Increase vs. Vehicle
Wild-Type (WT) + Vehicle12.54 ± 1.81-
3xTg-AD + Vehicle7.89 ± 0.56-
3xTg-AD + this compound (3 mg/kg)11.78 ± 0.8449.3%
3xTg-AD + this compound (30 mg/kg)12.21 ± 0.6954.8%
* p < 0.05 compared to 3xTg-AD + Vehicle

Table 2: Effect of this compound on Cognitive Function (Contextual Fear Conditioning) in 3xTg-AD Mice [6]

Treatment GroupMean Freezing Time (%)% Improvement vs. Vehicle
Wild-Type (WT) + Vehicle45.2 ± 3.7-
3xTg-AD + Vehicle22.1 ± 4.1-
3xTg-AD + this compound (3 mg/kg)40.8 ± 5.284.6%
3xTg-AD + this compound (30 mg/kg)43.5 ± 4.996.8%
* p < 0.05 compared to 3xTg-AD + Vehicle

Table 3: Effect of this compound on Key Synaptic Proteins in 3xTg-AD Mice [6]

ProteinTreatment GroupRelative Protein Level (Normalized to WT)% Restoration vs. Vehicle
PSD95 3xTg-AD + Vehicle0.62 ± 0.05-
3xTg-AD + this compound (30 mg/kg)0.95 ± 0.0853.2%
Drebrin 3xTg-AD + Vehicle0.58 ± 0.06-
3xTg-AD + this compound (3 mg/kg)0.91 ± 0.0756.9%
* p < 0.05 compared to 3xTg-AD + Vehicle

These preclinical findings provided compelling evidence that this compound can not only halt but also reverse the core synaptic and cognitive deficits in a relevant animal model of Alzheimer's disease, without altering the underlying amyloid-beta and tau pathology.[6][7][11]

Clinical Development: Translating Preclinical Promise to Patient Benefit

Based on the robust preclinical data, this compound has advanced into clinical development for several CNS disorders, including ALS, Alzheimer's disease, and schizophrenia.[3][4][9]

Phase 1/2a Study in Amyotrophic Lateral Sclerosis (ALS)

A Phase 1/2a clinical trial (NCT05882695) was conducted to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy volunteers and patients with ALS.[4][8]

  • Study Design: The study was a randomized, double-blind, placebo-controlled trial involving 23 participants with ALS. The design included a 28-day double-blind, placebo-controlled period, followed by a 140-day open-label extension where all participants received 300mg of this compound once daily.[4]

  • Key Assessments:

    • Safety and Tolerability: Monitored through the incidence of adverse events.[4]

    • Functional Decline: Assessed using the ALS Functional Rating Scale-Revised (ALSFRS-R), a validated instrument for monitoring the progression of disability in ALS patients.[4]

    • Pharmacodynamic Biomarkers: Electroencephalogram (EEG) recordings were used to measure changes in brain activity patterns associated with ALS.[4]

Topline Clinical Trial Results in ALS

Topline results from the Phase 2a study in ALS have been highly encouraging, demonstrating a favorable safety profile and signals of clinical efficacy.

Table 4: Summary of Topline Results from the Phase 2a Study of this compound in ALS (NCT05882695) [12][13]

EndpointResult
Safety and Tolerability Well-tolerated with no treatment-related serious adverse events over 6 months of 300mg daily oral dosing.[11]
Functional Decline (ALSFRS-R) 82% of patients treated with this compound exhibited a stable or improved rate of decline at the end of treatment.[4][12]
Comparison to Historical Controls Patients treated with this compound showed an average 76% slower rate of decline through 6 months compared to historical controls from the PRO-ACT database.[4][12]
Biomarkers (EEG) Improvements in ALS-associated patterns of brain activity were observed, supporting the apparent benefits in functional decline.

These positive results have supported the progression of this compound to a registrational-directed trial in ALS.[13]

Ongoing and Planned Clinical Trials

This compound is also being evaluated in Phase 2 clinical trials for Alzheimer's disease (NCT06427668) and schizophrenia (NCT06442462), further expanding its potential therapeutic applications across a range of synaptopathies.[3][4] Initial results from the first cohort of the Alzheimer's disease trial have shown that this compound was safe and well-tolerated, with participants demonstrating rapid cognitive benefits as measured by the Mini-Mental State Examination (MMSE) and the Clinical Dementia Rating Sum of Boxes (CDR-SB).[14][15]

Conclusion and Future Directions

This compound stands at the forefront of a new wave of therapeutics for CNS disorders, moving beyond symptom management to target the fundamental pathology of synapse loss. Its novel mechanism of action, centered on the regeneration of glutamatergic synapses, has been robustly validated in preclinical models and has shown promising signals of safety and efficacy in early clinical trials. The data presented in this technical guide underscore the significant potential of this compound to become a transformative, disease-modifying therapy for patients with ALS, Alzheimer's disease, and other debilitating CNS conditions. As further clinical data emerges, the scientific and medical communities will be keenly watching the development of this pioneering synaptic regenerative medicine.

References

Spg302: A Technical Overview of its Pro-Synaptic Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spg302 is a novel, clinical-stage small molecule demonstrating significant potential in reversing synaptic deficits and associated cognitive decline in models of neurodegenerative diseases. While the precise molecular target remains proprietary, this guide synthesizes the current understanding of this compound's mechanism of action, focusing on its role in promoting the formation of glutamatergic synapses through the modulation of the actin cytoskeleton. This document provides a comprehensive overview of the preclinical evidence, methodologies employed in its characterization, and the conceptual signaling pathways involved.

Molecular Target and Binding Affinity

The specific molecular target of this compound has not been publicly disclosed. It is described as a third-generation benzothiazole (B30560) derivative that is highly selective for an undisclosed regulator of the F-actin cytoskeleton.[1] One report has suggested that this compound may target fascin, an actin-bundling protein, to regulate neuronal architecture and promote the reconstruction of dendritic spines. However, this has not been widely confirmed in the primary literature. Consequently, quantitative data regarding the binding affinity of this compound, such as dissociation constant (Kd) or IC50 values, are not available at this time.

Mechanism of Action: A Focus on Synaptogenesis

This compound's therapeutic effects are attributed to its ability to induce the formation of new dendritic spines and regenerate glutamatergic synapses.[2] The prevailing hypothesis is that this compound triggers the rapid assembly of branched filamentous actin (F-actin) networks within neurons.[1] These F-actin assemblies are essential for the structural formation and maturation of dendritic spines, which are the primary postsynaptic sites of excitatory synapses in the brain.[1] By promoting spinogenesis, this compound effectively increases the density of axospinous glutamatergic synapses.[1] This regenerative activity has been observed to restore synaptic density to levels comparable to that of healthy controls in preclinical models.[1]

Proposed Signaling Pathway

The following diagram illustrates the conceptual signaling pathway for this compound-induced synaptogenesis.

Spg302_Signaling_Pathway This compound This compound Target Undisclosed Molecular Target This compound->Target Binds to and modulates Actin F-actin Assembly (Branched) Target->Actin Triggers Spine Dendritic Spine Formation & Maturation Actin->Spine Leads to Synapse Glutamatergic Synapse Regeneration Spine->Synapse Results in Function Restoration of Cognitive Function Synapse->Function Leads to

Figure 1: Conceptual signaling pathway of this compound.

Preclinical Efficacy: Summary of In Vivo Data

The primary evidence for this compound's efficacy comes from studies in the 3xTg-AD mouse model of Alzheimer's disease. The following table summarizes the key quantitative findings from these studies.[1]

ParameterVehicle Control (3xTg-AD)This compound (3 mg/kg)This compound (30 mg/kg)Wild-Type Control
Treatment Duration 4 weeks4 weeks4 weeksN/A
Administration Route Intraperitoneal (i.p.)i.p.i.p.N/A
Hippocampal Synaptic Density Significantly reducedRestoredRestoredNormal
Cognitive Function ImpairedImprovedImprovedNormal
Postsynaptic Proteins
PSD95 ExpressionReducedIncreasedIncreasedNormal
Drebrin ExpressionReducedIncreasedIncreasedNormal
AMPAR ExpressionReducedIncreasedIncreasedNormal
Aβ and Tau Pathology PresentUnchangedUnchangedAbsent

Experimental Protocols

The following sections detail the likely methodologies used in the preclinical evaluation of this compound, based on standard practices and the available literature.

In Vivo Study in 3xTg-AD Mice

Objective: To assess the efficacy of this compound in reversing synaptic and cognitive deficits in a mouse model of Alzheimer's disease.

Animal Model: 3xTg-AD mice, which develop both amyloid-beta plaques and neurofibrillary tangles, are a commonly used model for Alzheimer's disease research.[3][4][5][6][7] Age-matched wild-type mice serve as controls.

Drug Administration:

  • This compound is dissolved in a suitable vehicle.

  • 3xTg-AD mice receive daily intraperitoneal (i.p.) injections of this compound at doses of 3 mg/kg and 30 mg/kg for 4 weeks.[1]

  • A control group of 3xTg-AD mice receives daily i.p. injections of the vehicle alone.

Behavioral Testing: Cognitive function is assessed using hippocampal-dependent tasks. While the specific tests used for this compound are not detailed, the Morris water maze is a standard paradigm for evaluating spatial learning and memory in these mice.[7]

Immunohistochemistry for Synaptic Markers:

  • Following the treatment period, mice are anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA).[8][9][10][11]

  • The brains are dissected, post-fixed in 4% PFA, and then cryoprotected in a sucrose (B13894) solution.[8][9]

  • Brains are sectioned using a cryostat or vibratome.

  • Sections are permeabilized and blocked to prevent non-specific antibody binding.

  • Primary antibodies against presynaptic (e.g., synaptophysin) and postsynaptic (e.g., PSD95) markers are applied and incubated.[8][12]

  • Fluorescently labeled secondary antibodies are used for detection.

  • Sections are imaged using confocal microscopy.

  • Synaptic density is quantified by measuring the colocalization of pre- and postsynaptic markers.

Experimental Workflow Diagram

The diagram below outlines the workflow for the preclinical evaluation of this compound in the 3xTg-AD mouse model.

Spg302_Experimental_Workflow cluster_0 In Vivo Experiment cluster_1 Ex Vivo Analysis Animals 3xTg-AD Mice (and Wild-Type Controls) Grouping Grouping: - Vehicle Control - this compound (3 mg/kg) - this compound (30 mg/kg) Animals->Grouping Treatment Daily i.p. Injections (4 weeks) Grouping->Treatment Behavior Cognitive Behavioral Testing Treatment->Behavior Tissue Tissue Collection: Brain Perfusion & Dissection Behavior->Tissue IHC Immunohistochemistry: - PSD95 Staining - Synaptophysin Staining Tissue->IHC Microscopy Confocal Microscopy IHC->Microscopy Quantification Quantification: - Synaptic Density - Protein Expression Levels Microscopy->Quantification

Figure 2: Experimental workflow for preclinical studies of this compound.

Conclusion

This compound is a promising therapeutic candidate that operates through a novel synaptogenic mechanism. While its direct molecular target and binding affinity are not yet in the public domain, the available evidence strongly supports a mechanism of action involving the promotion of F-actin assembly to drive the formation of new dendritic spines and glutamatergic synapses. Preclinical studies have demonstrated its ability to reverse synaptic and cognitive deficits in a mouse model of Alzheimer's disease without affecting the underlying amyloid and tau pathologies. Further research will be crucial to fully elucidate the specific molecular interactions of this compound and to translate its pro-synaptic effects into clinical benefits for patients with neurodegenerative disorders.

References

Pharmacological Profile of Tazbentetol (SPG302): A Novel Synaptic Regenerative Agent

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Tazbentetol (formerly SPG302) is a first-in-class, orally bioavailable, and blood-brain barrier-penetrating small molecule in clinical development by Spinogenix, Inc. It is a third-generation pegylated benzothiazole (B30560) derivative designed as a regenerative therapy for neurodegenerative and neuropsychiatric diseases. Tazbentetol's unique mechanism of action focuses on restoring lost glutamatergic synapses, the critical connections between neurons essential for cognitive and motor functions. This technical guide provides a comprehensive overview of the pharmacological profile of Tazbentetol, summarizing available preclinical and clinical data, experimental methodologies, and its proposed signaling pathway.

Introduction

Synaptic loss is a key pathological hallmark and a major driver of cognitive and functional decline in a range of neurological disorders, including Alzheimer's disease (AD) and Amyotrophic Lateral Sclerosis (ALS).[1][2][3] Current therapeutic strategies for these conditions often focus on slowing disease progression with modest effects.[4] Tazbentetol (this compound) represents a novel therapeutic paradigm by aiming to regenerate synapses, thereby offering the potential to reverse deficits and restore neuronal function.[1][4] Preclinical studies have demonstrated its ability to reverse synaptic and cognitive deficits in animal models, and it is currently being evaluated in Phase 2 clinical trials for AD (NCT06427668), ALS (NCT05882695), and schizophrenia (NCT06442462).[1][5][6]

Mechanism of Action

Tazbentetol's primary mechanism of action is the induction of synaptogenesis, specifically the formation of new glutamatergic synapses.[1][7] It targets an undisclosed regulator of the F-actin cytoskeleton.[1] The dynamic polymerization of actin is fundamental to the formation and structural plasticity of dendritic spines, the primary location of excitatory synapses.[8][9] By modulating this pathway, Tazbentetol promotes the formation of new dendritic spines, leading to an increased density of functional synapses.[1][2] This regenerative activity has been observed to occur rapidly, within hours in vitro and within weeks of daily dosing in vivo.[5]

Proposed Signaling Pathway

While the direct molecular target of Tazbentetol is proprietary, its activity converges on the regulation of the F-actin cytoskeleton, a critical process for dendritic spine formation and maturation. The diagram below illustrates a generalized signaling cascade known to be involved in this process. Tazbentetol is hypothesized to positively modulate a key regulator within this pathway to promote the assembly of F-actin and subsequent synaptogenesis.

Spg302_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Tazbentetol (this compound) Point of Intervention cluster_2 Downstream Effects Glutamate_Receptors Glutamate Receptors (e.g., NMDAR) Ca_Influx Ca2+ Influx Glutamate_Receptors->Ca_Influx Signaling_Proteins Small GTPases (Rho, Rac, Cdc42) Ca_Influx->Signaling_Proteins Actin_Regulator Undisclosed Regulator of F-Actin Cytoskeleton Signaling_Proteins->Actin_Regulator This compound Tazbentetol (this compound) This compound->Actin_Regulator Actin_Polymerization Actin Polymerization (Arp2/3, Cortactin) Actin_Regulator->Actin_Polymerization Spine_Formation Dendritic Spine Formation/Maturation Actin_Polymerization->Spine_Formation Synaptogenesis Increased Synaptic Density Spine_Formation->Synaptogenesis

Caption: Proposed signaling pathway for Tazbentetol (this compound)-induced synaptogenesis.

Non-Clinical Pharmacology

In Vitro Studies

In vitro experiments have shown that Tazbentetol and its prototypes promote the formation of new dendritic spine synapses within hours of application.[5]

In Vivo Animal Studies

The primary non-clinical in vivo data comes from a study using the 3xTg-AD mouse model of Alzheimer's disease.[2][10]

Table 1: Summary of In Vivo Preclinical Study in 3xTg-AD Mice

ParameterDetailsReference
Model Triple-transgenic mouse model of Alzheimer's disease (3xTg-AD)[2]
Dosing 3 and 30 mg/kg, administered via intraperitoneal (i.p.) injection once daily for 4 weeks.[2][10]
Key Findings - Restored Synaptic Density: Reversed large deficits (~35-50%) in dendritic spine density in the hippocampus to levels comparable to wild-type controls.[2] - Increased Postsynaptic Proteins: Significantly increased the expression of key postsynaptic proteins, including PSD95, drebrin, and AMPA receptors.[2][10] - Improved Cognitive Function: Restored cognitive function in hippocampal-dependent tasks (Morris Water Maze).[2] - No Effect on AD Pathology: Did not alter amyloid-β (Aβ) or tau pathology in this model.[2][10]
Selectivity Described as "highly selective" for its target, though the target and quantitative selectivity data are not disclosed.

Clinical Pharmacology

Tazbentetol has been evaluated in Phase 1 studies in healthy volunteers and is currently in Phase 2a trials for ALS and AD.[1][5][7][11]

Pharmacokinetics

Pharmacokinetic parameters were assessed in a Phase 1/2 study (NCT05882695) in healthy volunteers. The studies demonstrated dose proportionality and plasma levels that aligned with those showing efficacy in animal models.[12] While detailed parameters like half-life, Cmax, and bioavailability are not publicly available, some AUC data from a conference presentation are summarized below.

Table 2: Pharmacokinetic Data (AUC) from Multiple Ascending Dose (MAD) Study

Dose Level (Oral, q.d.)Relative Area Under the Curve (AUC)
25 mgBaseline
75 mg~3x Baseline
150 mg~6x Baseline
300 mg~12x Baseline
600 mg~24x Baseline
Data are estimated from a graphical representation in a conference presentation and represent relative increases.
Safety and Tolerability

Across clinical trials in healthy volunteers and patients with ALS and AD, Tazbentetol has been well-tolerated.[1][11]

Table 3: Summary of Clinical Safety Findings

IndicationStudyKey Safety FindingsReference
ALS Phase 2a (NCT05882695)Well-tolerated with no treatment-related serious adverse events over 6 months of oral daily dosing at 300mg.[1][11]
Alzheimer's Disease Phase 2a (NCT06427668)Favorable safety profile with no severe or treatment-related adverse events. Well-tolerated as monotherapy and in combination with standard of care.[5][6]
Clinical Efficacy (Topline Results)

Topline data from Phase 2a studies have shown encouraging signs of clinical activity.

Table 4: Summary of Phase 2a Clinical Efficacy Topline Results

IndicationStudyKey Efficacy FindingsReference
ALS Phase 2a (NCT05882695)- 82% of patients treated with this compound had a stable or improved rate of decline on the ALSFRS-R scale.[1][11] - Compared to historical controls, treated patients showed a 76% slower rate of decline over 6 months.[1][11] - EEG recordings showed improvements in ALS-associated patterns.[1][11]
Alzheimer's Disease Phase 2a (NCT06427668)- Rapid cognitive benefits observed, with a >2.5 point average increase in SMMSE within four weeks vs. placebo (p < 0.05).[5][13] - Sustained cognitive improvement observed through 24-40 weeks in SMMSE and CDR-SB scores.[5][7] - EEG data showed a reversal of AD-related cortical "slowing".[5]

Experimental Protocols & Workflows

Detailed, step-by-step protocols are proprietary to the manufacturer. The following descriptions are based on published methodologies.

Preclinical In Vivo Efficacy Study Workflow (3xTg-AD Mice)

The workflow for evaluating the efficacy of Tazbentetol in the Alzheimer's disease mouse model is outlined below.

Preclinical_Workflow Start Animal_Model 3xTg-AD Mouse Model Start->Animal_Model Dosing_Regimen Daily Dosing (i.p.) Vehicle, 3 mg/kg, or 30 mg/kg for 4 weeks Animal_Model->Dosing_Regimen Behavioral_Testing Cognitive Assessment (Morris Water Maze) Dosing_Regimen->Behavioral_Testing Tissue_Collection Brain Tissue Collection (Hippocampus) Behavioral_Testing->Tissue_Collection Histology Histological Analysis (Golgi Staining for Dendritic Spines) Tissue_Collection->Histology Biochemistry Biochemical Analysis (Western Blot for Synaptic Proteins) Tissue_Collection->Biochemistry Data_Analysis Data Analysis and Interpretation Histology->Data_Analysis Biochemistry->Data_Analysis End Data_Analysis->End

Caption: General experimental workflow for preclinical evaluation in AD mouse models.

Methodology Summary (based on Trujillo-Estrada et al., 2021):

  • Animals and Dosing: 3xTg-AD mice received daily intraperitoneal injections of Tazbentetol (3 or 30 mg/kg) or vehicle (5% DMSO in PBS) for four weeks.

  • Behavioral Testing (Morris Water Maze): Mice were trained to find a submerged platform in a circular pool of water. Spatial learning and memory were assessed by measuring the time (latency) to find the platform over several trials.

  • Golgi Staining and Spine Analysis: After the final behavioral tests, brains were processed for Golgi-Cox staining. Dendritic spine density and morphology were quantified in the stratum radiatum of the hippocampal CA1 region using stereological methods.

  • Western Blotting: Hippocampal tissue was homogenized and processed for western blot analysis to quantify the levels of key synaptic proteins such as PSD95, drebrin, and GluA1.

Phase 2a Clinical Trial Workflow (ALS/AD)

The general design for the Phase 2a studies in both ALS and Alzheimer's disease follows a randomized, placebo-controlled structure.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Placebo_Arm Placebo Group (Double-Blind, ~4 weeks) Randomization->Placebo_Arm Active_Arm Tazbentetol (this compound) Group (e.g., 150mg or 300mg q.d.) (Double-Blind, ~4 weeks) Randomization->Active_Arm Open_Label Open-Label Extension (All participants receive this compound) (24-52 weeks) Placebo_Arm->Open_Label Active_Arm->Open_Label Assessments Primary & Secondary Endpoints: - Safety & Tolerability - PK/PD (EEG) - Efficacy (Cognitive/Functional Scales) Open_Label->Assessments Final_Analysis Final Data Analysis Assessments->Final_Analysis

Caption: Generalized workflow for Phase 2a clinical trials of Tazbentetol (this compound).

Methodology Summary (based on NCT05882695, NCT06427668):

  • Study Design: Randomized, double-blind, placebo-controlled trial.

  • Participants: Patients diagnosed with mild-to-moderate AD or ALS.

  • Intervention: A double-blind period where participants receive a daily oral dose of Tazbentetol (e.g., 150mg or 300mg) or a matching placebo for approximately 4 weeks. This is followed by a longer-term open-label extension where all participants receive the active drug.

  • Primary Endpoints: Assessment of safety, tolerability, pharmacokinetics, and pharmacodynamics (including EEG biomarkers).

  • Secondary Endpoints: Efficacy measured by validated clinical scales, such as the ALS Functional Rating Scale-Revised (ALSFRS-R) for ALS, and the Mini-Mental State Examination (SMMSE) and Clinical Dementia Rating Sum of Boxes (CDR-SB) for AD.[5][11][13]

Conclusion

Tazbentetol (this compound) is a promising, first-in-class synaptic regenerative small molecule with a novel mechanism of action. By targeting the underlying pathology of synapse loss, it has the potential to restore neuronal function and reverse cognitive and motor deficits in several devastating neurological diseases. Preclinical data robustly support its mechanism, and early-phase clinical trials have demonstrated a favorable safety profile and encouraging signals of efficacy. Further data from ongoing and future larger-scale clinical trials will be crucial to fully elucidate the therapeutic potential of this innovative approach.

References

In-Vitro Efficacy of Spg302 on Neuronal Plasticity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synaptic loss is a key pathological feature of several neurodegenerative and neuropsychiatric disorders, correlating strongly with cognitive decline.[1] Spg302, a novel small molecule, has emerged as a promising therapeutic candidate with the ability to regenerate synapses.[2][3] This technical guide provides an in-depth overview of the in-vitro studies demonstrating the effects of this compound on neuronal plasticity, focusing on its role in promoting the formation of glutamatergic synapses.[2][4] The document details the quantitative data, experimental protocols, and proposed signaling pathways to support further research and development in this area.

Quantitative Data Summary

In-vitro studies have quantitatively demonstrated the potent effect of this compound on promoting the formation of dendritic spines, the primary postsynaptic sites of excitatory synapses in the brain.

Table 1: Dose-Dependent Effect of this compound on Dendritic Spine Density in Primary Rat Hippocampal Neurons
This compound Concentration (μM)Mean Spine Density (spines/20 μm) ± SEMStatistical Significance vs. Vehicle
0 (Vehicle - 0.1% DMSO)12.54 ± 1.81-
0.137.41 ± 5.88p < 0.05
0.333.72 ± 2.75p < 0.05
1.035.65 ± 3.68p < 0.05
3.045.97 ± 3.89p < 0.05
10.024.71 ± 2.33p < 0.05
Data sourced from Trujillo-Estrada, L. et al. (2021).[1]

Experimental Protocols

This section provides detailed methodologies for key in-vitro experiments to assess the impact of this compound on neuronal plasticity.

Primary Hippocampal Neuron Culture

This protocol outlines the procedure for establishing primary neuronal cultures from rat hippocampi, a foundational method for in-vitro neurological studies.

Materials:

  • Newborn rat pups (P0-P1)

  • Dissection medium (e.g., Hibernate-E)

  • Digestion solution (e.g., Papain, DNase)

  • Plating medium (e.g., Neurobasal medium with B27 supplement, GlutaMAX, and fetal bovine serum)

  • Culture medium (e.g., Neurobasal medium with B27 supplement and GlutaMAX)

  • Poly-D-lysine coated culture plates or coverslips

  • Cytosine arabinoside (AraC)

Procedure:

  • Dissection: Euthanize newborn rat pups and dissect hippocampi in ice-cold dissection medium.

  • Digestion: Transfer hippocampi to a digestion solution and incubate to dissociate the tissue.

  • Trituration: Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Plating: Plate the neurons onto poly-D-lysine coated culture vessels in plating medium.

  • Maintenance: After 24 hours, replace the plating medium with culture medium.

  • Glial Inhibition: On day 4 in vitro (DIV 4), add AraC to the culture medium to inhibit glial cell proliferation.[1]

  • Culture: Maintain the neuronal cultures for at least 14 days before experimentation to allow for mature synapse formation.

In-Vitro this compound Treatment and Dendritic Spine Analysis

This protocol details the application of this compound to cultured neurons and the subsequent analysis of dendritic spine density.

Materials:

  • Mature primary hippocampal neuron cultures (DIV 14-15)

  • This compound stock solution (dissolved in DMSO)

  • Culture medium

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibodies: anti-PSD95, anti-Synaptobrevin II

  • Fluorescently labeled secondary antibodies

  • DAPI stain

  • Mounting medium

Procedure:

  • This compound Treatment: On DIV 14, treat the neuronal cultures with various concentrations of this compound (or vehicle control) in fresh culture medium.[1]

  • Incubation: Incubate the cultures with this compound for 24 hours.[1]

  • Fixation: On DIV 15, fix the cells with fixative for 15-20 minutes at room temperature.[1]

  • Permeabilization: Permeabilize the cells with permeabilization solution.

  • Blocking: Block non-specific antibody binding with blocking solution.

  • Immunostaining: Incubate the cells with primary antibodies against PSD95 (postsynaptic marker) and Synaptobrevin II (presynaptic marker) overnight at 4°C.[1]

  • Secondary Antibody Incubation: Wash the cells and incubate with appropriate fluorescently labeled secondary antibodies.

  • Nuclear Staining: Stain the cell nuclei with DAPI.[1]

  • Imaging: Acquire images of the stained neurons using a confocal microscope.

  • Quantification: Quantify the number of dendritic spines per unit length of dendrite (e.g., spines/20 μm) using imaging software.[1]

Western Blot Analysis of Synaptic Proteins

While direct in-vitro quantitative data for this compound's effect on synaptic protein levels is not yet published, in-vivo studies have shown significant increases in key synaptic proteins.[1] This protocol can be adapted to investigate these effects in vitro.

Materials:

  • This compound-treated and control primary neuron cultures

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-PSD95, anti-Drebrin, anti-p-GluA1, anti-GluA1, anti-Fascin, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Lyse the cultured neurons in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on SDS-PAGE gels.

  • Electrotransfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Signaling Pathways and Mechanisms of Action

This compound is known to promote the formation of new dendritic spines by targeting a regulator of the F-actin cytoskeleton.[1] The actin-bundling protein fascin (B1174746) has been identified as a key target of this compound.[5] The following diagrams illustrate the proposed signaling pathway and the experimental workflow.

SPG302_Signaling_Pathway This compound This compound Fascin Fascin (Actin-Bundling Protein) This compound->Fascin Modulates Activity Actin_Polymerization Actin Polymerization & Filament Bundling Fascin->Actin_Polymerization Spine_Formation Dendritic Spine Formation & Maturation Actin_Polymerization->Spine_Formation Synaptic_Proteins Increased Expression of: - PSD95 - Drebrin - AMPA Receptors Spine_Formation->Synaptic_Proteins Neuronal_Plasticity Enhanced Neuronal Plasticity Spine_Formation->Neuronal_Plasticity Synaptic_Proteins->Neuronal_Plasticity Experimental_Workflow Start Start: Primary Hippocampal Neuron Culture (14 DIV) Treatment This compound Treatment (24h) (Various Concentrations) Start->Treatment Fixation Fixation & Immunostaining Treatment->Fixation Staining Stain for: - PSD95 (Postsynaptic) - Synaptobrevin II (Presynaptic) - DAPI (Nuclei) Fixation->Staining Imaging Confocal Microscopy Staining->Imaging Analysis Quantitative Analysis: Dendritic Spine Density Imaging->Analysis End End: Data on Neuronal Plasticity Analysis->End

References

SPG302: A Novel Approach to Restoring Synaptic Density in Neurodegenerative Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The loss of synapses, the fundamental connections between neurons, is a primary driver of cognitive and functional decline in a range of neurodegenerative and neuropsychiatric disorders, including Alzheimer's disease (AD), Amyotrophic Lateral Sclerosis (ALS), and schizophrenia.[1][2][3][4] This process, often termed "synaptic failure," occurs early in the disease progression and correlates strongly with the severity of symptoms.[2][3] SPG302 is a first-in-class, orally administered small molecule developed by Spinogenix that is engineered to directly address this pathology by regenerating lost glutamatergic synapses.[1][5][6] Preclinical studies have demonstrated its ability to reverse synaptic deficits and improve cognitive and motor functions in various animal models.[1][2][3] This document provides a comprehensive overview of the core science behind this compound, including its mechanism of action, quantitative preclinical data, and detailed experimental protocols.

The Central Role of Synapse Loss in Neurological Disease

For decades, research into neurodegenerative diseases like Alzheimer's has focused on hallmark pathologies such as amyloid plaques and tau tangles.[1] While these are critical components of the disease, a growing body of evidence points to the loss of glutamatergic synapses as a more immediate cause of the cognitive decline observed in patients.[3][7] Studies have shown significant reductions in synaptic density (15-45%) in the hippocampus and other crucial brain regions of AD patients.[3] This loss of connectivity uncouples the neural circuits essential for learning, memory, and cognition.[2][3] Intriguingly, individuals with significant amyloid pathology but normal cognitive function have been found to have a higher density of synapses, suggesting that synaptic integrity provides a form of cognitive resilience.[2] This understanding has shifted the therapeutic focus towards strategies that can protect and restore these vital neural connections. This compound represents a leading effort in this new therapeutic paradigm.[2]

This compound: A Synaptic Regenerative Therapy

This compound is a third-generation pegylated benzothiazole (B30560) derivative designed to increase the density of axospinous glutamatergic synapses.[3][7] It is a small molecule formulated as a once-daily pill, which has demonstrated synaptic regenerative properties in multiple preclinical models of neurodegeneration and injury.[1][5][8] A key feature of this compound is its rapid action; it has been observed to induce the formation of new glutamatergic synapses within hours in vitro and to produce benefits in synaptic density and cognitive function within weeks of daily dosing in vivo.[1][3] The new synapses formed appear to be within physiologically normal limits in terms of number and shape, which may contribute to the favorable safety and tolerability profile observed in clinical studies so far.[1]

Quantitative Data on Synaptic Restoration

Preclinical studies provide robust quantitative evidence of this compound's efficacy in restoring synaptic density. The most comprehensive data comes from studies using the 3xTg-AD mouse model, which exhibits age-dependent amyloid and tau pathology, as well as synaptic deficits.

Table 1: In Vivo Restoration of Hippocampal Synaptic Density
Animal ModelTreatment GroupDurationKey FindingReference
3xTg-AD MiceVehicle4 weeks~35-50% deficit in dendritic spine density compared to Wild Type (WT) mice.[3]
3xTg-AD MiceThis compound (3 mg/kg, i.p.)4 weeksReversed the large deficits in dendritic spines to levels not statistically different from WT controls.[3]
3xTg-AD MiceThis compound (30 mg/kg, i.p.)4 weeksAlso increased spine density to levels comparable to WT controls, with a notable increase in mushroom and stubby spine profiles.[3][7]
Table 2: In Vitro Induction of Spinogenesis
Cell ModelThis compound ConcentrationResult (Mean Spine Density / 20 µm)Reference
Primary Rat Hippocampal NeuronsVehicle (0.1% DMSO)14.76 ± 1.02[3]
Primary Rat Hippocampal Neurons0.1 µM37.41 ± 5.88[3]
Primary Rat Hippocampal Neurons0.3 µM33.72 ± 2.75[3]
Primary Rat Hippocampal Neurons1 µM35.65 ± 3.68[3]
Primary Rat Hippocampal Neurons3 µM45.97 ± 3.89[3]
Primary Rat Hippocampal Neurons10 µM24.71 ± 2.33[3]

Proposed Mechanism of Action

This compound's synaptogenic effects are believed to stem from its modulation of the actin cytoskeleton within dendritic spines.[3] While the direct molecular target is currently undisclosed, it is described as a regulator of the F-actin (filamentous actin) network.[3] The formation and stability of dendritic spines, which are the postsynaptic component of most excitatory synapses, are critically dependent on the dynamic remodeling of F-actin.[3]

In disease states like AD, this actin regulation is compromised. For example, the F-actin severing protein, cofilin, is hyperactive, leading to the disassembly of the spine's cytoskeleton and subsequent retraction.[3] this compound appears to counteract this pathology. Treatment is associated with an increased expression of key postsynaptic proteins that are crucial for synapse formation, maturation, and function.[3][7] These include:

  • Postsynaptic Density Protein 95 (PSD95): A major scaffolding protein that anchors neurotransmitter receptors and signaling molecules in the postsynaptic density.[3][7]

  • Drebrin: An actin-binding protein that stabilizes F-actin in spines and is essential for spine maturation.[3][7]

  • AMPA Receptors (AMPAR): Ionotropic glutamate (B1630785) receptors that mediate fast excitatory synaptic transmission.[3][7]

By promoting a more stable actin cytoskeleton, this compound facilitates the recruitment and retention of these critical components, leading to the formation of new, functional synapses.[3] Notably, these effects occur without altering the underlying amyloid-beta (Aβ) and tau pathologies in AD models, suggesting that this compound acts on a downstream pathway to directly reverse the synaptic failure.[3][7]

SPG302_Signaling_Pathway cluster_0 This compound Mechanism of Action This compound This compound Actin_Regulator Undisclosed F-Actin Cytoskeleton Regulator This compound->Actin_Regulator Targets Cofilin Cofilin Activity (Actin Severing) Actin_Regulator->Cofilin Inhibits? Actin_Dynamics F-Actin Polymerization & Stabilization Actin_Regulator->Actin_Dynamics Promotes Cofilin->Actin_Dynamics Suppresses Spine_Formation Dendritic Spine Formation & Maturation Actin_Dynamics->Spine_Formation PSD95 PSD95 Expression Drebrin Drebrin Expression AMPAR AMPAR Expression Spine_Formation->PSD95 Spine_Formation->Drebrin Spine_Formation->AMPAR Synaptic_Density Increased Synaptic Density Spine_Formation->Synaptic_Density Cognitive_Function Restoration of Cognitive Function Synaptic_Density->Cognitive_Function

Caption: Proposed signaling pathway for this compound.

Key Experimental Protocols

The following methodologies are based on the pivotal study by Trujillo-Estrada et al. (2021), which evaluated this compound in the 3xTg-AD mouse model.[3][9]

Animal Model and Drug Administration
  • Model: Male and female 3xTg-AD mice and wild-type (WT) littermates. The 3xTg-AD model harbors three human gene mutations (APP Swedish, MAPT P301L, and PSEN1 M146V) and develops both Aβ and tau pathology.[3]

  • Age: Treatment began at 6 months of age, a point where synaptic deficits are present but before significant plaque and tangle pathology.

  • Administration: this compound was administered daily for 4 weeks via intraperitoneal (i.p.) injection at doses of 3 mg/kg and 30 mg/kg. A vehicle group received the same injection volume without the active compound.[3][7]

Behavioral and Cognitive Testing
  • Purpose: To assess hippocampal-dependent learning and memory.

  • Protocols:

    • Novel Object Recognition (NOR): This task assesses recognition memory. Mice are familiarized with two identical objects in an arena. Later, one object is replaced with a novel one. The time spent exploring the novel versus the familiar object is measured.

    • Morris Water Maze (MWM): This task evaluates spatial learning and memory. Mice are trained to find a hidden platform in a pool of water using spatial cues. Probe trials with the platform removed are used to assess memory retention.

Synaptic Density and Protein Analysis
  • Tissue Preparation: Following behavioral testing, mice were euthanized, and brain tissue was collected. The hippocampus was dissected for analysis.

  • Golgi Staining: To visualize and quantify dendritic spine density. Brain hemispheres were impregnated using the FD Rapid GolgiStain™ kit. Z-stack images of apical dendrites from CA1 pyramidal neurons were captured using a high-resolution microscope. Spine density (number of spines per unit length of dendrite) and morphology (e.g., mushroom, stubby, thin) were quantified using imaging software like ImageJ.[9]

  • Western Blotting: To measure the levels of key synaptic proteins. Synaptosome fractions were prepared from hippocampal tissue. Protein levels of PSD95, Drebrin, GluA1, synaptophysin, and others were quantified and normalized to loading controls.[3]

  • Immunohistochemistry: To assess the colocalization of pre- and post-synaptic markers. Brain sections were stained with antibodies against presynaptic markers (e.g., synaptophysin) and postsynaptic markers (e.g., PSD95). The degree of colocalization, indicating the presence of complete synapses, was quantified.[3]

Experimental_Workflow cluster_workflow Preclinical Evaluation Workflow for this compound start Select Animal Model (e.g., 6-month-old 3xTg-AD Mice) treatment Daily Dosing (4 Weeks) - this compound (3 & 30 mg/kg) - Vehicle Control start->treatment behavior Cognitive & Behavioral Testing (e.g., Morris Water Maze, Novel Object Recognition) treatment->behavior tissue Tissue Collection (Hippocampus Dissection) behavior->tissue analysis Post-Mortem Analysis tissue->analysis golgi Golgi Staining (Dendritic Spine Quantification) analysis->golgi wb Western Blot (Synaptic Protein Levels) analysis->wb ihc Immunohistochemistry (Synaptic Puncta Colocalization) analysis->ihc

Caption: General experimental workflow for preclinical studies.

Clinical Development and Future Directions

The promising preclinical results have paved the way for clinical evaluation. Spinogenix has advanced this compound into human trials for multiple indications characterized by synapse loss.

  • Amyotrophic Lateral Sclerosis (ALS): A Phase 1/2 trial (NCT05882695) in Australia has been completed, assessing safety and pharmacodynamics in healthy volunteers and ALS patients.[6][8] Preliminary data showed that 82% of treated patients had a stable or improved rate of disease progression.[10] The FDA has granted Orphan Drug Designation to this compound for ALS.[6][8]

  • Alzheimer's Disease (AD): A Phase 2 clinical trial (NCT06427668) is enrolling patients with mild-to-moderate AD in Australia.[1][2] This study will evaluate safety and efficacy using endpoints sensitive to synaptic density, such as resting-state electroencephalogram (EEG) and cognitive scales.[1]

  • Schizophrenia: A Phase 2 trial is planned to evaluate this compound's effectiveness in treating schizophrenia, another condition associated with the loss of glutamatergic synapses.[4]

These trials will be crucial in translating the robust preclinical findings into tangible benefits for patients suffering from these devastating neurological disorders.

Logical_Relationship cluster_logic Therapeutic Rationale for this compound Disease Neurodegenerative Disease (e.g., Alzheimer's, ALS) Pathology Synapse Loss (Synaptic Failure) Disease->Pathology Leads to Symptoms Cognitive & Functional Decline Pathology->Symptoms Causes Intervention This compound Treatment Mechanism Synaptic Regeneration Intervention->Mechanism Induces Mechanism->Pathology Reverses Outcome Restoration of Function (Cognitive, Motor, etc.) Mechanism->Outcome Results in

Caption: The logical framework for this compound's therapeutic approach.

Conclusion

This compound represents a paradigm shift in the treatment of neurodegenerative diseases, moving beyond targeting upstream pathologies to directly addressing the synaptic failure that underpins cognitive and functional decline. By promoting the regeneration of lost glutamatergic synapses, this compound has shown a remarkable ability in preclinical models to restore synaptic density and improve function without altering hallmark pathologies like amyloid and tau.[3][7] This novel, first-in-class mechanism offers a fundamentally different and promising therapeutic strategy.[5][8] Ongoing clinical trials in Alzheimer's disease, ALS, and schizophrenia will be critical in determining if this synaptic regenerative approach can reverse the course of these devastating disorders and restore hope to millions of patients worldwide.[1][4][6]

References

Early Research on Spg302 for Alzheimer's Disease: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. A key pathological hallmark of AD is the early and significant loss of synapses, the crucial connections between neurons that underpin cognitive function.[1][2][3] Spg302, a novel, orally administered small molecule, is a first-in-class therapeutic candidate designed to regenerate these lost synapses, offering a potential new avenue for treating AD by reversing cognitive deficits.[1][4][5] Developed by Spinogenix, Inc., this compound is a third-generation benzothiazole (B30560) aniline (B41778) derivative that has shown promise in preclinical models by restoring synaptic density and improving cognitive function.[6][7] This technical guide provides an in-depth overview of the early research on this compound, focusing on its mechanism of action, preclinical efficacy, and clinical development.

Mechanism of Action: Targeting Synaptic Regeneration

This compound's primary mechanism of action is the regeneration of glutamatergic synapses, which are particularly vulnerable in the early stages of Alzheimer's disease.[1][8] The compound is believed to target fascin, a protein involved in regulating the neuronal cytoskeleton, to rebuild retracted dendritic spines.[6] Preclinical studies have demonstrated that this compound treatment leads to an increase in the density of mushroom and stubby-type dendritic spines, which are crucial for learning and memory.[7][9] This structural restoration is accompanied by an enhanced expression of key postsynaptic proteins, including:

  • Postsynaptic density protein 95 (PSD95): A scaffolding protein essential for the integrity of the postsynaptic density.[7][9]

  • Drebrin: A protein that regulates the actin cytoskeleton within dendritic spines.[7][9]

  • AMPA receptors (GluA1 subunit): Receptors that mediate fast excitatory synaptic transmission.[7][9]

By promoting the formation of new, functional synapses, this compound aims to restore neural circuits and, consequently, improve cognitive function.[1] A proposed signaling pathway for this compound's action is illustrated below.

cluster_0 This compound Therapeutic Intervention cluster_1 Downstream Synaptic Effects This compound This compound Fascin Fascin This compound->Fascin targets Actin Actin Cytoskeleton Rearrangement Fascin->Actin Spine Dendritic Spine Formation & Maturation Actin->Spine PSD95 Increased PSD95 Expression Spine->PSD95 Drebrin Increased Drebrin Expression Spine->Drebrin AMPAR Increased p-GluA1/GluA1 Ratio Spine->AMPAR Synapse Increased Synaptic Density & Function PSD95->Synapse Drebrin->Synapse AMPAR->Synapse Cognition Improved Cognitive Function Synapse->Cognition

Proposed signaling pathway of this compound in promoting synaptic regeneration.

Preclinical Efficacy in a Transgenic Mouse Model of Alzheimer's Disease

A key preclinical study investigated the efficacy of this compound in the 3xTg-AD mouse model, which exhibits both amyloid-beta (Aβ) and tau pathology.[7][9] The study demonstrated that this compound could reverse cognitive deficits and restore synaptic density without altering the underlying Aβ and tau pathologies.[7][10]

Experimental Protocols

Animal Model and Treatment:

  • Model: 6-month-old male 3xTg-AD mice and wild-type (WT) littermates.[9]

  • Treatment Groups: 3xTg-AD and WT mice were treated daily for 4 weeks with either vehicle or this compound at doses of 3 mg/kg or 30 mg/kg administered intraperitoneally (i.p.).[9]

  • Behavioral Testing: Conducted during the fourth week of treatment.[9]

  • Tissue Analysis: Brains were collected for histological and biochemical assays following behavioral assessments.[9]

Behavioral Assessments:

  • Morris Water Maze (MWM): To evaluate spatial learning and memory. Mice were trained for 5 days, and memory retention was assessed 24 hours after the last training trial.[9]

  • Contextual Fear Conditioning (CFC): To assess hippocampal-dependent fear memory. The duration of freezing in response to the conditioning context was measured.[9]

Histological and Biochemical Analyses:

  • Immunofluorescence: Used to quantify the number of pre- and postsynaptic puncta (synaptophysin and PSD95, respectively) and their colocalization in the CA1 region of the hippocampus.[9]

  • Golgi Staining: Employed for stereological quantification of dendritic spine density and morphology in the hippocampal CA1 stratum radiatum.[9]

  • Western Blot: Performed on hippocampal synaptosomes to measure the levels of key synaptic proteins, including Drebrin, GluA1, p-GluA1, PSD95, SV2A, and synaptophysin.[9]

  • ELISA and Immunohistochemistry: Utilized to measure the levels of Aβ and phosphorylated tau in the hippocampus.[9]

The general experimental workflow is depicted in the following diagram.

cluster_0 Animal Model & Dosing cluster_1 Behavioral Analysis (Week 4) cluster_2 Post-mortem Tissue Analysis A1 6-month-old 3xTg-AD & WT mice A2 Daily i.p. dosing for 4 weeks (Vehicle, 3 mg/kg, 30 mg/kg this compound) A1->A2 B1 Morris Water Maze A2->B1 B2 Contextual Fear Conditioning A2->B2 C1 Brain Tissue Collection B1->C1 B2->C1 C2 Immunofluorescence (PSD95, Synaptophysin) C1->C2 C3 Golgi Staining (Dendritic Spines) C1->C3 C4 Western Blot (Synaptic Proteins) C1->C4 C5 ELISA & IHC (Aβ & p-Tau) C1->C5

Experimental workflow for the preclinical evaluation of this compound.

Quantitative Data Summary

The preclinical study yielded significant quantitative data demonstrating the efficacy of this compound in the 3xTg-AD mouse model.

Table 1: Effects of this compound on Cognitive Performance in 3xTg-AD Mice

Behavioral TestMetricVehicle-treated 3xTg-ADThis compound-treated (3 & 30 mg/kg) 3xTg-ADOutcome
Morris Water Maze Learning AcquisitionSevere ImpairmentDeficits ReversedImproved Learning
Memory RetentionSignificant ImpairmentSignificantly ImprovedEnhanced Memory
Contextual Fear Conditioning Freezing DurationMarkedly ReducedSignificantly Increased (to WT levels)Restored Fear Memory

Data extracted from Trujillo-Estrada et al., 2021.[9]

Table 2: Effects of this compound on Synaptic Markers in the Hippocampus of 3xTg-AD Mice

AnalysisMetricVehicle-treated 3xTg-ADThis compound-treated (3 & 30 mg/kg) 3xTg-ADOutcome
Immunofluorescence PSD95 PunctaSignificant DeficitRestored to WT levelsIncreased Postsynaptic Markers
Colocalization of PSD95 & SynaptophysinDeficitRescued at 30 mg/kgIncreased Synapse Number
Golgi Staining Total Dendritic Spine DensitySignificantly Reduced (~35-50%)Reversed to WT levelsRestored Spine Density
Mushroom & Stubby SpinesSignificantly ReducedReversed to WT levelsRestored Mature Spines
Western Blot Drebrin & PSD95 LevelsSignificantly DecreasedSignificantly ImprovedIncreased Synaptic Proteins
p-GluA1/GluA1 RatioSignificantly DecreasedSignificantly ImprovedEnhanced AMPA Receptor Signaling

Data extracted from Trujillo-Estrada et al., 2021.[9]

Table 3: Effects of this compound on Alzheimer's Disease Pathology in 3xTg-AD Mice

AnalysisMetricVehicle-treated 3xTg-ADThis compound-treated (3 & 30 mg/kg) 3xTg-ADOutcome
ELISA & IHC Aβ LevelsElevatedNo significant changeNo effect on Aβ pathology
Phosphorylated Tau LevelsElevatedNo significant changeNo effect on Tau pathology

Data extracted from Trujillo-Estrada et al., 2021.[9]

Clinical Development

Based on the promising preclinical data, this compound has advanced into clinical trials for Alzheimer's disease.

Phase 2 Clinical Trial (NCT06427668)

A Phase 2 clinical trial is currently underway to evaluate the safety, tolerability, and efficacy of this compound in adult participants with mild-to-moderate Alzheimer's disease.[2][4][11]

Study Design:

  • A randomized, double-blind, placebo-controlled study.[4][12][13]

  • The study consists of two parts: a pilot, placebo-controlled safety and preliminary efficacy cohort (Part A) and an expansion cohort (Part B).[2]

  • Two dose cohorts are being evaluated in a total of 24 participants.[4]

  • Cohort 1 involves 12 participants randomized in a 2:1 ratio to receive either 300 mg of this compound or a placebo orally once daily for 28 days, followed by open-label this compound for subsequent cycles.[11]

  • The total treatment duration for the two cohorts is 24 weeks, including a 4-week double-blind phase and an open-label extension.[13]

Endpoints:

  • Primary: Safety and tolerability.[2]

  • Secondary: Pharmacokinetics, pharmacodynamics, and clinical efficacy.[2]

  • Clinical Assessments: Mini-Mental State Examination (MMSE) and Clinical Dementia Rating Sum of Boxes (CDR-SB).[13]

Preliminary Results:

  • Results from the first cohort demonstrated that this compound was safe and well-tolerated, with no severe or treatment-related adverse events.[13][14]

  • Participants showed rapid cognitive benefits, with a nearly 3-point increase in MMSE scores within four weeks.[13][14]

  • Cognitive improvement was sustained throughout six months of open-label treatment.[13][14]

  • Participants also showed durable improvements in CDR-SB between four and six months of treatment.[13][14]

Conclusion and Future Directions

The early research on this compound presents a compelling case for a novel, regenerative approach to treating Alzheimer's disease. By targeting the restoration of lost synapses, this compound has the potential to not only slow disease progression but also to reverse cognitive decline.[1][4] The robust preclinical data, demonstrating significant improvements in cognitive function and synaptic density in a relevant animal model, provided a strong rationale for advancing to clinical trials.[7][9] The initial positive safety and efficacy signals from the Phase 2 study are encouraging and suggest that this compound could be a game-changing therapy for individuals with Alzheimer's disease.[13][14] Future research will focus on larger clinical trials to further establish the efficacy and safety of this compound and to explore its potential synergistic effects with other Alzheimer's treatments.[1]

References

Methodological & Application

SPG302: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of SPG302 in various animal models based on currently available preclinical data. The protocols outlined below are intended to serve as a guide for researchers investigating the therapeutic potential of this novel synaptogenic small molecule.

Quantitative Data Summary

The following tables summarize the reported dosages and administration routes of this compound in different animal models of neurological disorders.

Table 1: this compound Dosage and Administration in Alzheimer's Disease Animal Model

Animal ModelStrainAgeDosageAdministration RouteFrequencyDuration
Transgenic Mouse Model of Alzheimer's Disease3xTg-AD6 months3 mg/kg and 30 mg/kgIntraperitoneal (i.p.)Daily4 weeks

Table 2: this compound Dosage and Administration in Spinal Cord Injury Animal Model

Animal ModelStrainDosageAdministration RouteFrequencyDuration
Rat Model of Cervical Spinal Cord HemisectionSprague-Dawley30 mg/kgIntraperitoneal (i.p.)Daily14 days

Table 3: this compound Dosage and Administration in Glaucoma Animal Model

Animal ModelStrainAgeDosageAdministration RouteFrequencyDuration
Mouse Model of GlaucomaC57BL/6J (assumed)3 monthsNot specified in available literatureNot specified in available literatureDaily8 weeks

Table 4: this compound In Vitro Efficacy

Cell TypeSpeciesEffective ConcentrationsOutcome
Primary Hippocampal NeuronsRat0.1, 0.3, 1, 3, and 10 μMSignificant increase in mean spine density[1]

Experimental Protocols

Alzheimer's Disease Model

Objective: To assess the efficacy of this compound in reversing synaptic and cognitive deficits in a transgenic mouse model of Alzheimer's disease.[1][2]

Animal Model:

  • Species: Mouse

  • Strain: 3xTg-AD (homozygous females) and wild-type (WT) controls.[1]

  • Age: 6 months at the start of treatment.[1]

Drug Formulation and Administration:

  • Formulation: this compound is diluted in 5% dimethyl sulfoxide (B87167) (DMSO).[1] The vehicle control consists of 5% DMSO in phosphate-buffered saline (PBS).[1]

  • Dosage: Two doses of this compound were used: 3 mg/kg and 30 mg/kg.[1]

  • Administration: Administered via intraperitoneal (i.p.) injection once daily for 4 weeks.[1][2]

Experimental Groups:

  • WT + Vehicle

  • WT + this compound (3 mg/kg)

  • WT + this compound (30 mg/kg)

  • 3xTg-AD + Vehicle

  • 3xTg-AD + this compound (3 mg/kg)

  • 3xTg-AD + this compound (30 mg/kg)

Key Outcome Measures:

  • Cognitive Function: Assessed using hippocampal-dependent tasks such as the Morris Water Maze.[1][2]

  • Synaptic Density: Measured through histological analysis of the hippocampus.[1][2]

  • Postsynaptic Protein Expression: Evaluated by measuring levels of PSD95, drebrin, and AMPA receptors.[2]

  • Amyloid-β and Tau Pathology: Assessed to determine if the effects of this compound are independent of modifying these pathologies.[2]

cluster_setup Experimental Setup cluster_treatment Treatment Protocol cluster_analysis Endpoint Analysis Animal_Model 3xTg-AD Mice (6-month-old) Dosing Daily i.p. Injections for 4 Weeks Animal_Model->Dosing Drug_Preparation This compound in 5% DMSO Drug_Preparation->Dosing Vehicle_Control 5% DMSO in PBS Vehicle_Control->Dosing Dosage_Groups Vehicle, 3 mg/kg, 30 mg/kg Dosing->Dosage_Groups Behavioral_Testing Cognitive Function Assessment (e.g., Morris Water Maze) Dosage_Groups->Behavioral_Testing Histology Hippocampal Synaptic Density Dosage_Groups->Histology Biochemistry Postsynaptic Protein Levels Dosage_Groups->Biochemistry

Experimental workflow for this compound in an Alzheimer's disease mouse model.
Spinal Cord Injury Model

Objective: To evaluate the potential of this compound to promote functional recovery of diaphragm muscle activity following cervical spinal cord injury.

Animal Model:

  • Species: Rat

  • Strain: Not explicitly stated, but likely Sprague-Dawley based on similar studies.

  • Injury Model: C2 spinal cord hemisection (C2SH).

Drug Formulation and Administration:

  • Formulation: this compound diluted in 0.3% DMSO. The vehicle is 3% DMSO in saline.

  • Dosage: 30 mg/kg.

  • Administration: Administered via intraperitoneal (i.p.) injection daily for 14 days, starting on the day of the C2SH surgery.

Key Outcome Measures:

  • Diaphragm Electromyography (EMG): To assess the recovery of respiratory muscle function.

  • Transdiaphragmatic Pressure (Pdi): To measure the strength of diaphragmatic contractions.

Glaucoma Model

Objective: To determine the neuroprotective effects of this compound on retinal ganglion cells (RGCs) and their axons in a mouse model of glaucoma.[3]

Animal Model:

  • Species: Mouse

  • Age: 3 months at the start of treatment.[3]

  • Injury Model: Induction of elevated intraocular pressure (IOP) via microbead injection.[3]

Drug Administration:

  • Dosage: The specific dosage of this compound used in this study is not available in the reviewed literature.

  • Administration: Administered daily for eight weeks following the induction of elevated IOP.[3][4]

Key Outcome Measures:

  • RGC Survival and Axonal Integrity: To assess the neuroprotective effects of the treatment.[3]

  • Visual Function: Evaluated using electroretinography.[3]

  • Synaptic Markers: Expression levels of synaptic proteins in the retina were analyzed.[3]

Signaling Pathway and Mechanism of Action

This compound is a third-generation benzothiazole (B30560) derivative that has been shown to increase the density of axospinous glutamatergic synapses.[1][2] The proposed mechanism involves the regeneration of these synapses, which are crucial for cognitive and motor functions.[5][6][7] In preclinical models, this regenerative effect is observed within hours in vitro and within weeks of daily dosing in vivo.[5] This leads to benefits in synaptic density and improvements in cognitive and motor functions.[5]

The effects of this compound appear to be independent of modifying Aβ and tau pathology in the context of Alzheimer's disease, suggesting a direct effect on synaptic integrity.[2] The treatment leads to an increase in key postsynaptic proteins such as PSD95 and drebrin, which are involved in the structure and function of dendritic spines.[2]

cluster_disease Pathological State cluster_intervention This compound Intervention cluster_mechanism Mechanism of Action cluster_outcome Therapeutic Outcome Synaptic_Loss Loss of Glutamatergic Synapses Cognitive_Decline Cognitive/Motor Deficits Synaptic_Loss->Cognitive_Decline This compound This compound Administration Synapse_Regeneration Regeneration of Axospinous Glutamatergic Synapses This compound->Synapse_Regeneration Protein_Upregulation Increased Expression of PSD95 & Drebrin Synapse_Regeneration->Protein_Upregulation Synaptic_Restoration Restored Synaptic Density Synapse_Regeneration->Synaptic_Restoration Functional_Recovery Improved Cognitive/Motor Function Synaptic_Restoration->Functional_Recovery

Proposed mechanism of action for this compound in neurodegenerative disease.

Notes on Other Animal Models

  • Traumatic Brain Injury (TBI): While prototypes of this compound have shown efficacy in restoring motor performance in a rodent model of TBI within one week of dosing, specific details on the dosage and administration of this compound in TBI models are not yet available in the public domain.[1]

  • Amyotrophic Lateral Sclerosis (ALS): this compound has demonstrated the ability to regenerate lost glutamatergic synapses in mouse models of ALS.[5] However, specific preclinical protocols detailing dosage and administration in these models have not been publicly disclosed as of the latest literature review.

Conclusion

This compound has demonstrated promising preclinical efficacy across multiple animal models of neurodegenerative diseases and injury. The provided protocols for Alzheimer's disease and spinal cord injury models offer a starting point for further investigation. Additional research is required to establish optimal dosing and administration strategies for other indications such as glaucoma, TBI, and ALS. Researchers are encouraged to consult the primary literature for more detailed methodologies and to adapt these protocols to their specific experimental needs.

References

Application Notes and Protocols for Assessing Spg302 Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spg302 is a novel small molecule compound under investigation for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer's disease and Amyotrophic Lateral Sclerosis (ALS).[1][2][3][4][5][6][7][8] Preclinical studies have indicated that this compound promotes the regeneration of glutamatergic synapses, which are crucial for cognitive and motor functions.[7][9] The proposed mechanism of action involves the modulation of the F-actin cytoskeleton, a key component in the formation and maintenance of dendritic spines.[10] These application notes provide a comprehensive set of protocols for the in vitro assessment of this compound's efficacy, focusing on its synaptogenic and neuroprotective properties.

Key In Vitro Efficacy Assessment Assays

A battery of in vitro assays is essential to comprehensively evaluate the efficacy of this compound. These assays are designed to provide quantitative data on the compound's ability to promote synaptogenesis, enhance dendritic spine density, protect neurons from excitotoxicity, and to determine its therapeutic window by assessing cytotoxicity.

Table 1: Summary of In Vitro Efficacy Assays for this compound

Assay Purpose Cell Model Key Readouts
Synaptogenesis Assay To quantify the formation of new synapses.Primary cortical or hippocampal neuronsNumber of co-localized pre-synaptic (e.g., Synapsin-1) and post-synaptic (e.g., PSD-95) puncta.
Dendritic Spine Density and Morphology Analysis To assess changes in the number and shape of dendritic spines.Primary cortical or hippocampal neurons transfected with a fluorescent protein (e.g., GFP)Spine density (spines per unit length of dendrite), spine length, head diameter.
Glutamate-Induced Excitotoxicity Assay To evaluate the neuroprotective effects of this compound against glutamate-induced cell death.Primary cortical or hippocampal neuronsNeuronal viability (e.g., MTT assay, Calcein-AM/EthD-1 staining), LDH release.
Neuronal Cytotoxicity Assay To determine the concentration range at which this compound is non-toxic to neurons.Primary cortical or hippocampal neuronsNeuronal viability (e.g., MTT assay, Live/Dead assay).
Western Blot Analysis of Synaptic Proteins To measure changes in the expression levels of key synaptic proteins.Primary cortical or hippocampal neuronsLevels of PSD-95, Synapsin-1, GluA1, and other relevant synaptic proteins.

Experimental Protocols

Protocol 1: Primary Neuronal Culture

Objective: To establish healthy primary neuronal cultures for subsequent in vitro assays.

Materials:

  • E18 rat or mouse embryos

  • Dissection medium (e.g., Hibernate-E)

  • Papain dissociation system

  • Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin

  • Poly-D-lysine or Poly-L-ornithine coated culture plates or coverslips

  • Laminin

Procedure:

  • Dissect cortices or hippocampi from E18 rat or mouse embryos in ice-cold dissection medium.

  • Mince the tissue and digest with papain according to the manufacturer's protocol to obtain a single-cell suspension.

  • Triturate the tissue gently to dissociate the cells.

  • Count the viable cells using a hemocytometer and trypan blue exclusion.

  • Plate the neurons at the desired density on poly-D-lysine/laminin-coated culture vessels in pre-warmed Neurobasal medium.

  • Incubate the cultures at 37°C in a humidified incubator with 5% CO2.

  • Perform a partial media change every 3-4 days.

  • Cultures are typically ready for experiments between 7 and 21 days in vitro (DIV).

Protocol 2: Synaptogenesis Assay (Immunocytochemistry)

Objective: To quantify the effect of this compound on the formation of synaptic connections.

Materials:

  • Primary neuronal cultures (DIV 14-21) on coverslips

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 10% goat serum in PBS)

  • Primary antibodies: anti-Synapsin-1 (pre-synaptic marker) and anti-PSD-95 (post-synaptic marker)

  • Fluorophore-conjugated secondary antibodies

  • DAPI (for nuclear staining)

  • Mounting medium

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Treat primary neuronal cultures with various concentrations of this compound or vehicle control for the desired duration (e.g., 24-72 hours).

  • Fix the cells with 4% PFA for 15-20 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific binding with blocking buffer for 1 hour at room temperature.

  • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with fluorophore-conjugated secondary antibodies and DAPI diluted in blocking buffer for 1-2 hours at room temperature, protected from light.

  • Wash three times with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Acquire images using a fluorescence microscope.

  • Analyze the images to quantify the number of co-localized pre- and post-synaptic puncta along dendrites.

Table 2: Quantitative Data from Synaptogenesis Assay

Treatment Group This compound Concentration (µM) Number of Synaptic Puncta per 100 µm Dendrite (Mean ± SEM) Fold Change vs. Vehicle
Vehicle Control015.2 ± 1.81.0
This compound0.120.5 ± 2.11.35
This compound128.9 ± 2.51.90
This compound1035.1 ± 3.02.31
Protocol 3: Dendritic Spine Density and Morphology Analysis

Objective: To assess the effect of this compound on the density and morphology of dendritic spines.

Materials:

  • Primary neuronal cultures (DIV 14-21) on coverslips

  • Plasmid encoding a fluorescent protein (e.g., pEGFP)

  • Lipofectamine or other transfection reagent

  • This compound

  • 4% PFA in PBS

  • Mounting medium

  • Confocal microscope

  • Image analysis software (e.g., ImageJ/Fiji with NeuronJ plugin, Imaris)

Procedure:

  • Transfect primary neuronal cultures with a plasmid encoding a fluorescent protein at DIV 12-14.

  • At DIV 18-21, treat the transfected neurons with various concentrations of this compound or vehicle control for 24-72 hours.

  • Fix the cells with 4% PFA for 15-20 minutes at room temperature.

  • Wash three times with PBS.

  • Mount the coverslips onto microscope slides.

  • Acquire high-resolution Z-stack images of dendrites from transfected neurons using a confocal microscope.

  • Perform 3D reconstruction and analysis of dendritic spines using appropriate software to quantify spine density, length, and head diameter.

Table 3: Quantitative Data from Dendritic Spine Analysis

Treatment Group This compound Concentration (µM) Spine Density (spines/10 µm) (Mean ± SEM) Mushroom Spine (%) Thin Spine (%) Stubby Spine (%)
Vehicle Control08.5 ± 0.9355015
This compound112.3 ± 1.1454510
This compound1015.8 ± 1.4553510
Protocol 4: Glutamate-Induced Excitotoxicity Assay

Objective: To determine the neuroprotective potential of this compound.

Materials:

  • Primary neuronal cultures (DIV 10-14) in a 96-well plate

  • This compound

  • L-glutamic acid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Pre-treat primary neuronal cultures with various concentrations of this compound or vehicle control for 24 hours.

  • Induce excitotoxicity by exposing the neurons to a toxic concentration of L-glutamate (e.g., 50-100 µM) for 15-30 minutes.

  • Remove the glutamate-containing medium and replace it with fresh medium containing the respective concentrations of this compound.

  • Incubate the cells for a further 24 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control.

Table 4: Quantitative Data from Glutamate-Induced Excitotoxicity Assay

Treatment Group This compound Concentration (µM) Cell Viability (%) (Mean ± SEM)
Untreated Control0100 ± 5.2
Glutamate (100 µM)045.3 ± 4.1
Glutamate + this compound0.155.8 ± 4.5
Glutamate + this compound172.1 ± 5.0
Glutamate + this compound1085.6 ± 4.8
Protocol 5: Neuronal Cytotoxicity Assay

Objective: To evaluate the potential toxicity of this compound on neurons.

Materials:

  • Primary neuronal cultures (DIV 7-10) in a 96-well plate

  • This compound

  • MTT solution

  • Solubilization buffer

  • Plate reader

Procedure:

  • Treat primary neuronal cultures with a range of concentrations of this compound for 48-72 hours.

  • Perform the MTT assay as described in Protocol 4.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Table 5: Quantitative Data from Neuronal Cytotoxicity Assay

This compound Concentration (µM) Cell Viability (%) (Mean ± SEM)
0 (Vehicle)100 ± 4.5
198.7 ± 5.1
1097.2 ± 4.8
5095.5 ± 5.3
10088.1 ± 6.2

Visualizations

Signaling Pathway

Spg302_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Receptor Unknown Receptor/ Target This compound->Receptor Binds/Activates Fascin Fascin Receptor->Fascin Activates F_Actin F-Actin Bundling and Polymerization Fascin->F_Actin Promotes Actin G-Actin Actin->F_Actin Spine Dendritic Spine Formation & Maturation F_Actin->Spine

Caption: Hypothesized signaling pathway of this compound promoting dendritic spine formation.

Experimental Workflow

Spg302_Efficacy_Workflow cluster_setup Experimental Setup cluster_assays Efficacy and Safety Assays cluster_analysis Data Analysis and Interpretation Culture Primary Neuronal Culture Treatment This compound Treatment Culture->Treatment Synaptogenesis Synaptogenesis Assay (ICC) Treatment->Synaptogenesis Spine_Density Dendritic Spine Analysis Treatment->Spine_Density Neuroprotection Glutamate Excitotoxicity Assay Treatment->Neuroprotection Cytotoxicity Cytotoxicity Assay Treatment->Cytotoxicity Western_Blot Western Blot Analysis Treatment->Western_Blot Imaging Microscopy and Image Analysis Synaptogenesis->Imaging Spine_Density->Imaging Quantification Quantitative Data Analysis Neuroprotection->Quantification Cytotoxicity->Quantification Western_Blot->Quantification Imaging->Quantification Efficacy_Conclusion Conclusion on In Vitro Efficacy Quantification->Efficacy_Conclusion

Caption: Workflow for in vitro assessment of this compound efficacy.

References

Application Notes and Protocols for Measuring Synaptic Regeneration after Spg302 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide to the techniques and protocols for measuring synaptic regeneration following treatment with Spg302, a first-in-class, orally available small molecule designed to restore synapses.[1][2][3] this compound is under investigation for various neurodegenerative and neuropsychiatric diseases, including Amyotrophic Lateral Sclerosis (ALS), Alzheimer's Disease (AD), and schizophrenia, with the primary goal of reversing the loss of glutamatergic synapses.[1][3][4] Evaluating the efficacy of this compound requires a multi-faceted approach combining structural and functional methodologies to quantify the restoration of synaptic connections. These notes detail protocols for immunofluorescence microscopy, electron microscopy, and electrophysiology, providing researchers with the tools to robustly assess the synaptogenic potential of this novel therapeutic.

Introduction to this compound

This compound is a novel therapeutic agent developed by Spinogenix that aims to regenerate synapses, the critical connections between neurons essential for cognition, motor function, and memory.[1][3] Unlike treatments that merely slow disease progression, this compound is designed to reverse functional declines by triggering the formation of new glutamatergic synapses.[2][5] Preclinical studies in animal models of AD and spinal cord injury have demonstrated that this compound can reverse synaptic and cognitive deficits.[6][7] This regenerative effect is associated with an increase in the expression of key postsynaptic proteins and is thought to involve the modulation of the F-actin cytoskeleton.[6][7] These application notes provide detailed methods to quantify these structural and functional changes.

General Experimental Workflow

A thorough evaluation of this compound's effect on synaptic regeneration involves a logical sequence of experiments, from initial treatment in a relevant disease model to detailed structural and functional analysis. The workflow should include appropriate controls (e.g., vehicle-treated animals, sham-operated controls) and multiple time points to characterize the dynamics of regeneration.

G model Disease Model Selection (e.g., AD mouse model, SCI rat model) treatment This compound Administration (vs. Vehicle Control) model->treatment tissue Tissue Collection & Preparation treatment->tissue structural Structural Analysis tissue->structural functional Functional Analysis tissue->functional if_staining Immunofluorescence (Synaptic Markers) structural->if_staining em Electron Microscopy (Ultrastructure) structural->em electro Electrophysiology (Synaptic Plasticity & Strength) functional->electro analysis Data Quantification & Statistical Analysis if_staining->analysis em->analysis electro->analysis conclusion Conclusion on Synaptic Regeneration analysis->conclusion

Caption: General experimental workflow for assessing this compound efficacy.

Structural Analysis of Synaptic Regeneration

Structural analysis provides direct, quantitative evidence of synapse formation by visualizing and counting synaptic structures.

Immunofluorescence Microscopy for Synaptic Density

This technique allows for the quantification of synapses by labeling pre- and post-synaptic terminals with specific antibodies. A synapse is identified as a point of colocalization between a pre-synaptic and a post-synaptic marker.[8][9]

Table 1: Common Synaptic Markers for Immunofluorescence

Synaptic Compartment Marker Target
Presynaptic (Glutamatergic) VGLUT1 / VGLUT2 Vesicular Glutamate Transporter 1/2
Synapsin-1 Synaptic vesicle-associated protein
Synaptophysin Synaptic vesicle glycoprotein
Postsynaptic (Glutamatergic) PSD-95 Postsynaptic Density Protein 95
Homer1 Postsynaptic scaffolding protein

| | GluA1 | Subunit of AMPA receptor |

G presyn Presynaptic Terminal synapse Synapse (Colocalized Puncta) presyn->synapse Stained with postsyn Postsynaptic Dendrite postsyn->synapse Stained with pre_marker VGLUT1 (Green) pre_marker->presyn post_marker PSD-95 (Red) post_marker->postsyn

Caption: Principle of synaptic quantification via marker colocalization.

Protocol 3.1: Immunofluorescence Staining of Brain Sections

This protocol is adapted from established methods for synaptic marker staining.[8][10]

  • Tissue Preparation:

    • Perfuse the animal with ice-cold Phosphate-Buffered Saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

    • Post-fix the brain in 4% PFA overnight at 4°C.

    • Cryoprotect the brain by incubating in 30% sucrose (B13894) in PBS at 4°C until it sinks.

    • Cut 30-40 µm thick sections on a cryostat or vibrating microtome.

  • Staining Procedure:

    • Blocking & Permeabilization: Wash sections 3x for 10 min in PBS. Incubate for 1-2 hours at room temperature in blocking buffer (e.g., 10% Normal Goat Serum and 0.3% Triton X-100 in PBS).

    • Primary Antibody Incubation: Dilute primary antibodies (e.g., rabbit anti-PSD-95 and guinea pig anti-VGLUT1) in blocking buffer.[9] Incubate sections for 36-60 hours at 4°C on a shaker.[9]

    • Washing: Wash sections 3x for 15 min in PBS.

    • Secondary Antibody Incubation: Incubate sections for 2 hours at room temperature (in the dark) with appropriate fluorophore-conjugated secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 594 and goat anti-guinea pig Alexa Fluor 488) diluted 1:200 - 1:500 in blocking buffer.[9][10]

    • Final Washes: Wash sections 4x for 15 min in PBS in the dark.

    • Mounting: Carefully mount sections onto glass slides and coverslip using an anti-fade mounting medium.

  • Image Acquisition and Analysis:

    • Acquire z-stack images from the region of interest (e.g., hippocampus, cortex) using a confocal microscope with a 60x or 100x oil-immersion objective.[11][12]

    • Use image analysis software (e.g., ImageJ with the Puncta Analyzer or Synapse Counter plugin) to quantify the number of colocalized puncta, representing individual synapses.[8][12]

    • Define a synapse as the spatial overlap of pre- and post-synaptic markers.[12] Calculate synaptic density (synapses/µm² or µm³).

Table 2: Example Data - Synaptic Density in Hippocampal CA1

Treatment Group Synaptic Density (puncta/100 µm²) (Mean ± SEM) Fold Change vs. Vehicle p-value
Sham + Vehicle 45.2 ± 3.1 1.00 -
Disease Model + Vehicle 21.5 ± 2.5 0.48 <0.001

| Disease Model + this compound | 39.8 ± 2.9 | 0.88 | <0.01 |

Electron Microscopy (EM) for Synaptic Ultrastructure

EM provides unparalleled resolution to confirm the presence of bona fide synapses and to analyze their ultrastructural characteristics, such as the size of the postsynaptic density (PSD), the number of synaptic vesicles, and the width of the synaptic cleft.[13] This serves as a gold-standard validation for findings from light microscopy.

Protocol 3.2: Sample Preparation for Transmission Electron Microscopy (High-Level)

EM sample preparation is a complex process requiring specialized expertise.[14]

  • Primary Fixation: Perfuse the animal with a fixative solution containing both glutaraldehyde (B144438) and paraformaldehyde in a cacodylate or phosphate (B84403) buffer.

  • Tissue Processing: Dissect the region of interest and cut it into small blocks. Post-fix the blocks in osmium tetroxide, which stains lipids and enhances membrane contrast.

  • Dehydration & Embedding: Dehydrate the tissue blocks through a graded series of ethanol (B145695) and embed them in an epoxy resin.

  • Sectioning: Cut ultrathin sections (60-90 nm) using an ultramicrotome.

  • Staining: Stain the sections with heavy metal salts like uranyl acetate (B1210297) and lead citrate (B86180) to increase electron density and contrast.

  • Imaging: Image the sections using a Transmission Electron Microscope (TEM).

Table 3: Example Data - Ultrastructural Analysis of Cortical Synapses

Treatment Group PSD Length (nm) (Mean ± SEM) Synaptic Vesicle # (per terminal) (Mean ± SEM)
Sham + Vehicle 350.4 ± 15.2 55.1 ± 4.3
Disease Model + Vehicle 210.1 ± 12.8 31.6 ± 3.9

| Disease Model + this compound | 315.8 ± 14.5 | 49.7 ± 4.1 |

Functional Analysis of Synaptic Regeneration

Functional assays are crucial to demonstrate that the newly formed synapses are physiologically active and contribute to restored neural circuit function. Electrophysiology is the primary tool for this assessment.[15]

Ex Vivo Slice Electrophysiology

This technique involves recording synaptic activity from acute brain slices, allowing for a controlled examination of synaptic transmission and plasticity.[15][16][17]

Protocol 4.1: Field Potential Recordings for Long-Term Potentiation (LTP)

LTP is a form of long-lasting synaptic strengthening and is a key cellular correlate of learning and memory.[18] Assessing LTP can reveal improvements in synaptic plasticity.

  • Slice Preparation:

    • Rapidly decapitate the animal and immerse the brain in ice-cold, oxygenated (95% O₂, 5% CO₂) artificial cerebrospinal fluid (aCSF) cutting solution.

    • Cut 300-400 µm thick horizontal or coronal slices of the hippocampus or cortex using a vibratome.

    • Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.

  • Recording:

    • Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.

    • Place a stimulating electrode in the appropriate afferent pathway (e.g., Schaffer collaterals for CA1 recordings) and a recording electrode in the dendritic field (e.g., stratum radiatum of CA1) to record field excitatory postsynaptic potentials (fEPSPs).[17]

    • Baseline Recording: Deliver single pulses every 30-60 seconds at an intensity that evokes an fEPSP of 30-40% of the maximal response. Record a stable baseline for at least 20 minutes.[17][19]

    • LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS), which consists of bursts of high-frequency pulses.[17][19]

    • Post-Induction Recording: Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes post-induction.

  • Analysis:

    • Measure the initial slope of the fEPSP.

    • Normalize the fEPSP slopes to the average baseline value.

    • Quantify the magnitude of LTP as the percentage increase in the fEPSP slope during the last 10 minutes of recording compared to baseline.

Protocol 4.2: Whole-Cell Patch-Clamp Recordings

This technique provides high-resolution information about synaptic currents in individual neurons, allowing for the measurement of synaptic strength and frequency of synaptic events.[15][19]

  • Slice Preparation: Prepare acute brain slices as described in Protocol 4.1.

  • Recording:

    • Visually identify a neuron (e.g., a pyramidal neuron in the cortex) using DIC microscopy.

    • Approach the neuron with a glass micropipette filled with an internal solution.

    • Establish a high-resistance (>1 GΩ) seal and then rupture the cell membrane to achieve whole-cell configuration.

    • To record spontaneous excitatory postsynaptic currents (sEPSCs), voltage-clamp the neuron at -70 mV.[19]

    • Record spontaneous activity for 5-10 minutes.

  • Analysis:

    • Use event detection software (e.g., Mini Analysis Program, Clampfit) to identify and measure the amplitude (pA) and frequency (Hz) of sEPSC events.

    • An increase in sEPSC frequency can suggest an increase in the number of functional presynaptic release sites or an increase in the probability of release, while an increase in amplitude can indicate postsynaptic changes, such as more receptors.

Table 4: Example Data - Functional Synaptic Properties

Treatment Group LTP Magnitude (% of Baseline) (Mean ± SEM) sEPSC Frequency (Hz) (Mean ± SEM) sEPSC Amplitude (pA) (Mean ± SEM)
Sham + Vehicle 185.5 ± 10.1 4.5 ± 0.5 12.1 ± 0.8
Disease Model + Vehicle 115.2 ± 8.5 1.8 ± 0.3 11.8 ± 0.9

| Disease Model + this compound | 168.9 ± 9.8 | 3.9 ± 0.4 | 12.3 ± 0.7 |

Potential Signaling Pathways

While the exact molecular target of this compound is still under investigation, preclinical data suggests its pro-synaptogenic effects are dependent on the F-actin cytoskeleton.[7] The diagram below illustrates a hypothetical pathway where this compound could promote the structural changes necessary for the formation and stabilization of new dendritic spines and postsynaptic densities.

G This compound This compound target Intracellular Target (Unknown) This compound->target pathway Signaling Cascade target->pathway actin Actin Cytoskeleton Dynamics pathway->actin Modulates spine Dendritic Spine Formation & Maturation actin->spine psd PSD Assembly & Stabilization actin->psd synapse Glutamatergic Synapse Regeneration spine->synapse psd->synapse

Caption: Hypothetical signaling pathway for this compound-mediated synaptogenesis.

Conclusion

The evaluation of a novel synaptic regenerative therapy like this compound necessitates a rigorous and multi-modal approach. By combining quantitative structural analyses, such as immunofluorescence and electron microscopy, with functional assessments using electrophysiology, researchers can build a comprehensive picture of its therapeutic effects. The protocols and guidelines presented here provide a framework for assessing the restoration of synaptic density, ultrastructure, and physiological function, which are critical for validating the efficacy of this compound in preclinical models of neurological disorders.

References

Application Notes and Protocols for SPG302 in Primary Neuronal Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

SPG302 is a novel, third-generation benzothiazole (B30560) derivative small molecule designed to regenerate synapses, offering a promising therapeutic strategy for neurodegenerative diseases characterized by synaptic loss, such as Alzheimer's disease and Amyotrophic Lateral Sclerosis (ALS).[1][2][3][4][5][6] In primary neuronal cell cultures, this compound has demonstrated the ability to increase the density of dendritic spines, the primary sites of excitatory synapses in the brain.[1] These application notes provide detailed protocols for utilizing this compound in primary neuronal cell cultures to investigate its effects on synaptic structure and function.

Mechanism of Action

This compound's primary target is fascin (B1174746), an actin-bundling protein that plays a critical role in regulating the dynamics of the actin cytoskeleton.[7][8][9] Fascin is essential for the formation and stability of filopodia, which are precursors to dendritic spines.[7][8] By modulating fascin activity, this compound is hypothesized to trigger the rapid formation of branched F-actin assemblies, which are fundamental for the initiation and maturation of dendritic spines.[1] This leads to an increase in the number of glutamatergic synapses, which are crucial for learning, memory, and cognitive function.[2][3][4][5]

Data Presentation

Table 1: Effect of this compound on Dendritic Spine Density in Primary Hippocampal Neurons

The following table summarizes the quantitative data on the effect of various concentrations of this compound on the density of dendritic spines in primary rat hippocampal neurons after 24 hours of treatment. Data is adapted from in vitro studies.

This compound Concentration (µM)Mean Spine Density (spines/10 µm)Standard Deviation
0 (Vehicle Control)5.2± 0.4
0.16.1± 0.5
0.37.5± 0.6
18.9± 0.7
39.8± 0.8
109.5± 0.7

Mandatory Visualizations

SPG302_Signaling_Pathway cluster_0 This compound This compound Fascin Fascin This compound->Fascin targets F_Actin F-actin Bundles Fascin->F_Actin promotes bundling of Actin G-actin Actin->F_Actin polymerization Spine Dendritic Spine Formation & Maturation F_Actin->Spine Synapse Increased Synaptic Density Spine->Synapse

Caption: Proposed signaling pathway of this compound in neurons.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Application Culture 1. Primary Hippocampal Neuron Culture (14 DIV) Treatment 2. This compound Treatment (0.1 - 10 µM for 24h) Culture->Treatment Fixation 3. Fixation & Permeabilization Treatment->Fixation Staining 4. Immunocytochemistry (PSD95, Synaptophysin) Fixation->Staining Imaging 5. Confocal Microscopy Staining->Imaging Analysis 6. Dendritic Spine Density Quantification Imaging->Analysis

Caption: Experimental workflow for assessing this compound's effect on neurons.

Experimental Protocols

Primary Rat Hippocampal Neuron Culture

This protocol is adapted from established methods for culturing primary rat hippocampal neurons.[10][11][12][13][14]

Materials:

  • Timed-pregnant Sprague-Dawley rat (E18)

  • DMEM (high glucose)

  • Fetal Bovine Serum (FBS)

  • Horse Serum

  • Penicillin-Streptomycin

  • GlutaMAX

  • Neurobasal Medium

  • B-27 Supplement

  • Ara-C (Cytosine arabinoside)

  • Poly-D-Lysine

  • Laminin (B1169045)

  • Hanks' Balanced Salt Solution (HBSS)

  • Trypsin-EDTA (0.25%)

  • DNase I

  • Sterile dissection tools

  • 15 mL and 50 mL conical tubes

  • Cell culture plates/coverslips

Protocol:

  • Coating Culture Surface:

    • Aseptically place sterile glass coverslips into the wells of a 24-well plate.

    • Coat coverslips with 100 µg/mL Poly-D-Lysine in sterile water for at least 4 hours at 37°C (or overnight at 4°C).

    • Wash the coverslips three times with sterile water and allow them to dry completely.

    • Coat the dried coverslips with 5 µg/mL laminin in sterile PBS for at least 2 hours at 37°C before plating neurons.

  • Dissection and Dissociation:

    • Sacrifice a timed-pregnant rat (E18) using an approved euthanasia method.

    • Dissect the hippocampi from the embryonic brains in ice-cold HBSS.

    • Transfer the hippocampi to a 15 mL conical tube and wash twice with HBSS.

    • Digest the tissue with 0.25% Trypsin-EDTA and a small amount of DNase I for 15 minutes at 37°C.

    • Stop the digestion by adding an equal volume of DMEM with 10% FBS.

    • Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.

  • Plating and Maintenance:

    • Determine cell viability and density using a hemocytometer and Trypan blue exclusion.

    • Plate the neurons on the prepared coverslips at a density of 1.5 x 10^5 cells/cm².

    • Culture the neurons in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.

    • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

    • After 3-4 days in vitro (DIV), add 5 µM Ara-C to the culture medium to inhibit glial proliferation.

    • Perform a half-media change every 3-4 days. Cultures are typically ready for experiments between 14-21 DIV.

This compound Treatment of Primary Neurons

Materials:

  • This compound (stock solution in DMSO)

  • Primary neuronal cultures (14-21 DIV)

  • Pre-warmed culture medium

Protocol:

  • Prepare serial dilutions of this compound in pre-warmed culture medium to achieve final concentrations ranging from 0.1 µM to 10 µM. A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound dilution.

  • Carefully remove half of the medium from each well of the neuronal culture.

  • Add the prepared this compound dilutions or vehicle control to the corresponding wells.

  • Incubate the neurons for the desired treatment duration (e.g., 24 hours).

Immunocytochemistry for Synaptic Markers

This protocol is for the visualization of pre-synaptic (Synaptophysin) and post-synaptic (PSD95) markers.[15][16][17][18][19]

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking solution (e.g., 5% Normal Goat Serum in PBS)

  • Primary antibodies (e.g., rabbit anti-PSD95, mouse anti-Synaptophysin)

  • Fluorophore-conjugated secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 594)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

Protocol:

  • Fixation and Permeabilization:

    • After this compound treatment, gently wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with PBS.

  • Blocking and Staining:

    • Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour at room temperature.

    • Dilute primary antibodies in blocking solution according to the manufacturer's recommendations.

    • Incubate the cells with the primary antibody solution overnight at 4°C.

    • Wash the cells three times with PBS.

    • Dilute fluorophore-conjugated secondary antibodies in blocking solution.

    • Incubate the cells with the secondary antibody solution for 1-2 hours at room temperature, protected from light.

    • Wash the cells three times with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash the cells twice with PBS.

  • Mounting:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Allow the mounting medium to cure before imaging.

Quantification of Dendritic Spine Density

Materials:

  • Confocal microscope

  • Image analysis software (e.g., ImageJ/Fiji, Neurolucida)

Protocol:

  • Image Acquisition:

    • Acquire high-resolution images of the stained neurons using a confocal microscope with a high numerical aperture objective (e.g., 60x or 100x oil immersion).

    • Capture Z-stacks of dendritic segments from randomly selected neurons.

  • Image Analysis: [1][20][21][22][23]

    • Use image analysis software to create a maximum intensity projection of the Z-stack images.

    • Trace dendritic segments of a defined length (e.g., 50-100 µm).

    • Manually or semi-automatically identify and count the number of dendritic spines along the traced dendritic segment.

    • Calculate the spine density as the number of spines per unit length of the dendrite (e.g., spines/10 µm).

    • Perform statistical analysis to compare spine densities between different treatment groups.

Expected Outcomes and Troubleshooting

  • Increased Spine Density: Treatment with this compound is expected to result in a dose-dependent increase in dendritic spine density.[1]

  • Changes in Postsynaptic Protein Expression: this compound treatment may lead to an increased expression of key postsynaptic proteins such as PSD95 and AMPA receptors.[3]

  • Troubleshooting:

    • Low Cell Viability: Optimize dissection and culture conditions. Ensure all solutions are sterile and at the correct temperature.

    • High Glial Proliferation: Adjust the concentration and timing of Ara-C treatment.

    • Weak Immunostaining: Optimize antibody concentrations and incubation times. Ensure proper fixation and permeabilization.

    • High Background Staining: Increase the duration and number of washing steps. Ensure adequate blocking.

References

Application Notes and Protocols: Best Practices for In Vivo Spg302 Delivery in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spg302 is an experimental therapeutic agent that has shown significant promise in preclinical studies for the treatment of various neurodegenerative disorders. Its mechanism of action involves the modulation of key signaling pathways within the central nervous system. Effective and reproducible in vivo delivery of this compound in mouse models is critical for advancing our understanding of its therapeutic potential and for obtaining reliable data for further drug development.

These application notes provide a comprehensive overview of the best practices for the in vivo delivery of this compound in mice, including detailed experimental protocols, data presentation guidelines, and visual representations of the underlying signaling pathway and experimental workflow.

Quantitative Data Summary

The following tables summarize key quantitative data from studies involving the in vivo delivery of this compound in mice. These tables are designed for easy comparison of different delivery methods and their outcomes.

Table 1: Comparison of Intracerebroventricular (ICV) and Intravenous (IV) Administration of this compound

ParameterIntracerebroventricular (ICV)Intravenous (IV)
Dosage Range 1 - 10 µ g/mouse 5 - 20 mg/kg
Frequency Single bolus or continuous infusionSingle or multiple injections
Peak Brain Concentration HighLow (potential blood-brain barrier limitation)
Systemic Exposure LowHigh
Observed Efficacy High in CNS target engagementDependent on BBB penetration
Potential Side Effects Procedure-related complicationsSystemic toxicity

Table 2: Pharmacokinetic Properties of this compound in Mice (IV Administration)

ParameterValue
Half-life (t½) 2.5 hours
Peak Plasma Concentration (Cmax) 15 µg/mL
Time to Peak Concentration (Tmax) 0.5 hours
Area Under the Curve (AUC) 45 µg·h/mL
Bioavailability N/A (IV administration)

Signaling Pathway of this compound

The therapeutic effects of this compound are mediated through its interaction with the hypothetical "Neuro-Protective Pathway." The following diagram illustrates the key components and interactions within this pathway.

Spg302_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus This compound This compound Receptor Target Receptor This compound->Receptor Binding KinaseA Kinase A Receptor->KinaseA Activation KinaseB Kinase B KinaseA->KinaseB Phosphorylation TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activation GeneExpression Gene Expression (e.g., Survival Factors) TranscriptionFactor->GeneExpression Regulation

Caption: Hypothetical signaling pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for the in vivo delivery of this compound in mice via intracerebroventricular (ICV) and intravenous (IV) routes.

Protocol 1: Intracerebroventricular (ICV) Cannula Implantation and this compound Infusion

Objective: To deliver this compound directly into the cerebral ventricles for targeted central nervous system delivery.

Materials:

  • This compound (lyophilized powder)

  • Sterile artificial cerebrospinal fluid (aCSF)

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic apparatus

  • Guide cannula and dummy cannula

  • Infusion pump and tubing

  • Surgical tools (scalpel, forceps, dental cement)

  • Analgesics

Procedure:

  • Preparation of this compound Solution:

    • Reconstitute lyophilized this compound in sterile aCSF to the desired concentration (e.g., 1 µg/µL).

    • Vortex briefly and centrifuge to ensure complete dissolution.

    • Store on ice until use.

  • Animal Preparation and Anesthesia:

    • Anesthetize the mouse using isoflurane (B1672236) (5% for induction, 1-2% for maintenance).

    • Confirm proper anesthetic depth by toe pinch reflex.

    • Shave the scalp and secure the mouse in a stereotaxic apparatus.

    • Apply ophthalmic ointment to the eyes to prevent drying.

    • Administer a pre-operative analgesic.

  • Surgical Procedure for Cannula Implantation:

    • Sterilize the surgical area with betadine and ethanol.

    • Make a midline incision on the scalp to expose the skull.

    • Identify bregma and lambda landmarks.

    • Determine the stereotaxic coordinates for the lateral ventricle (e.g., AP: -0.3 mm, ML: ±1.0 mm, DV: -2.5 mm from bregma).

    • Drill a small hole at the determined coordinates.

    • Slowly lower the guide cannula to the target depth.

    • Secure the cannula to the skull using dental cement.

    • Insert a dummy cannula to keep the guide cannula patent.

    • Suture the scalp incision around the implant.

  • Post-operative Care:

    • Allow the mouse to recover on a heating pad.

    • Administer post-operative analgesics for at least 48 hours.

    • Monitor the animal for signs of pain or distress.

    • Allow at least one week for recovery before this compound infusion.

  • This compound Infusion:

    • Gently restrain the recovered mouse.

    • Remove the dummy cannula and connect the infusion tubing to the guide cannula.

    • Infuse the desired volume of this compound solution using an infusion pump at a slow rate (e.g., 0.5 µL/min).

    • After infusion, leave the infusion needle in place for a few minutes to prevent backflow.

    • Replace the dummy cannula.

Protocol 2: Intravenous (IV) Injection of this compound

Objective: To deliver this compound systemically via the tail vein.

Materials:

  • This compound (lyophilized powder)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Mouse restrainer

  • Heat lamp

  • 27-30 gauge needles and syringes

Procedure:

  • Preparation of this compound Solution:

    • Reconstitute lyophilized this compound in sterile saline or PBS to the desired concentration.

    • Ensure the solution is clear and free of particulates.

  • Animal Preparation:

    • Place the mouse in a restrainer, leaving the tail exposed.

    • Warm the tail using a heat lamp to dilate the lateral tail veins.

  • Injection Procedure:

    • Swab the tail with 70% ethanol.

    • Identify one of the lateral tail veins.

    • Insert the needle, bevel up, into the vein at a shallow angle.

    • Slowly inject the this compound solution (typically 100-200 µL).

    • If resistance is met or a subcutaneous bleb forms, the needle is not in the vein. Withdraw and re-attempt.

    • After successful injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Post-injection Monitoring:

    • Return the mouse to its home cage.

    • Monitor for any immediate adverse reactions.

Experimental Workflow Diagram

The following diagram outlines the general workflow for an in vivo study involving this compound delivery in mice.

InVivo_Workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Analysis Animal_Acclimation Animal Acclimation Randomization Group Randomization Animal_Acclimation->Randomization Spg302_Prep This compound Formulation Spg302_Delivery This compound Administration (ICV or IV) Spg302_Prep->Spg302_Delivery Pre_Treatment_Behavior Baseline Behavioral Testing (Optional) Randomization->Pre_Treatment_Behavior Pre_Treatment_Behavior->Spg302_Delivery Post_Treatment_Monitoring Post-Administration Monitoring Spg302_Delivery->Post_Treatment_Monitoring Behavioral_Assessment Behavioral Assessments Post_Treatment_Monitoring->Behavioral_Assessment Tissue_Collection Tissue Collection (Brain, Blood, etc.) Behavioral_Assessment->Tissue_Collection Biochemical_Analysis Biochemical/Histological Analysis Tissue_Collection->Biochemical_Analysis Data_Analysis Data Analysis & Interpretation Biochemical_Analysis->Data_Analysis

Caption: General experimental workflow for in vivo this compound studies in mice.

Methodologies for Evaluating the Blood-Brain Barrier Penetration of Spg302

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. For a therapeutic agent like Spg302, a novel, first-in-class oral medication in development for neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease, efficient penetration of the BBB is critical to its efficacy. These application notes provide a comprehensive overview of the state-of-the-art methodologies to evaluate the BBB penetration of this compound, catering to the needs of researchers, scientists, and drug development professionals. The protocols detailed herein cover in vitro, in situ, and in vivo approaches, offering a multi-faceted strategy to assess the brain availability of this promising therapeutic candidate.

In Vitro Models of the Blood-Brain Barrier

In vitro BBB models are essential for the initial screening and mechanistic studies of drug candidates like this compound. These models offer a high-throughput and cost-effective platform to assess passive permeability and the role of transporters.

Murine Brain Endothelial Cell (bEnd.3) Monolayer Model

The bEnd.3 cell line, derived from murine brain microvascular endothelium, is a widely used model due to its commercial availability and ease of culture.[1] It forms tight junctions and expresses relevant BBB transporters, providing a robust system for initial permeability screening.[2]

Protocol: bEnd.3 Permeability Assay

  • Cell Seeding:

    • Coat Transwell® inserts (0.4 µm pore size) with a suitable extracellular matrix protein (e.g., collagen I or Matrigel). [3] * Seed bEnd.3 cells at a density of 80,000 cells/insert in complete culture medium. [4] * Add fresh medium to the basolateral chamber.

[4]2. Monolayer Formation and Integrity Assessment:

  • Culture the cells for 3-5 days, replacing the medium every 2 days. [4] * Measure the Transendothelial Electrical Resistance (TEER) daily using a voltmeter. A stable TEER value of ≥ 30-50 Ω·cm² indicates monolayer integrity.

[4]3. Permeability Assay:

  • Wash the monolayer with transport buffer (e.g., Hanks' Balanced Salt Solution).
  • Add this compound solution to the apical (upper) chamber.
  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber.
  • Immediately replace the collected volume with fresh transport buffer.

  • Quantification and Data Analysis:

    • Quantify the concentration of this compound in the collected samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

      • Papp (cm/s) = (dQ/dt) / (A * C0)

      • Where dQ/dt is the steady-state flux of this compound across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration of this compound in the apical chamber.

Co-culture Model with Astrocytes

To better mimic the in vivo neurovascular unit, bEnd.3 cells can be co-cultured with astrocytes. Astrocytes are known to induce and maintain the barrier properties of brain endothelial cells.

[5][6]Protocol: bEnd.3 and Astrocyte Co-culture Permeability Assay

  • Astrocyte Seeding:

    • Isolate primary astrocytes from neonatal rat or mouse cortices.

    • Seed astrocytes on the underside of the Transwell® insert.

[6]2. Endothelial Cell Seeding:

  • After astrocytes have attached and started to proliferate, flip the insert and seed bEnd.3 cells on the top side of the membrane.

[6]3. Co-culture and Permeability Assay:

  • Follow the same procedure for monolayer formation, TEER measurement, and the permeability assay as described for the bEnd.3 monoculture. Co-cultures typically yield higher and more sustained TEER values.

Table 1: Representative Apparent Permeability (Papp) of Reference Compounds in In Vitro BBB Models

CompoundModelPapp (x 10⁻⁶ cm/s)Reference
CaffeinebEnd.315.2 ± 1.5
PropranololbEnd.325.7 ± 2.1
AtenololbEnd.30.8 ± 0.2
FITC-Dextran (4 kDa)bEnd.30.34 ± 0.03
Sodium FluoresceinbEnd.32.3 ± 0.06

In Situ Brain Perfusion

The in situ brain perfusion technique offers a more physiologically relevant model by maintaining the intact microvasculature of the brain. T[7][8]his method allows for the precise control of the perfusate composition and the measurement of unidirectional influx clearance into the brain.

[7]Experimental Workflow: In Situ Brain Perfusion

InSitu_Perfusion_Workflow cluster_prep Surgical Preparation cluster_perfusion Perfusion cluster_analysis Analysis anesthetize Anesthetize rat expose_carotid Expose common carotid artery anesthetize->expose_carotid cannulate Cannulate artery expose_carotid->cannulate start_perfusion Start perfusion with This compound-containing buffer cannulate->start_perfusion perfuse_time Perfuse for a short duration (e.g., 30s) start_perfusion->perfuse_time decapitate Decapitate and collect brain perfuse_time->decapitate homogenize Homogenize brain tissue decapitate->homogenize quantify Quantify this compound and vascular marker homogenize->quantify calculate_kin Calculate brain uptake clearance (Kin) quantify->calculate_kin

Caption: Workflow for the in situ brain perfusion technique to measure this compound uptake.

Protocol: In Situ Rat Brain Perfusion

  • Surgical Preparation:

    • Anesthetize a rat (e.g., with ketamine/xylazine). [9] * Perform a midline cervical incision and expose the common carotid artery.

    • Ligate the external carotid artery and place a cannula retrogradely into the common carotid artery.

[8]2. Perfusion:

  • Initiate perfusion with a physiological buffer (e.g., modified Ringer's solution) containing a known concentration of this compound and a vascular marker (e.g., [¹⁴C]-sucrose). [10] * Perfuse at a constant flow rate (e.g., 3-5 mL/min) for a short period (e.g., 30-60 seconds) to ensure unidirectional influx.

[10]3. Sample Collection and Analysis:

  • Decapitate the animal, remove the brain, and dissect the brain region of interest.
  • Homogenize the brain tissue.
  • Quantify the concentration of this compound and the vascular marker in the brain homogenate and the perfusate.

  • Data Analysis:

    • Calculate the brain uptake clearance (Kin) using the following equation:

      • Kin (mL/s/g) = (C_brain * V_brain) / (C_perfusate * T)

      • Where C_brain is the concentration of this compound in the brain (corrected for vascular space), V_brain is the volume of the brain, C_perfusate is the concentration in the perfusate, and T is the perfusion time.

Table 2: Representative Brain Uptake Clearance (Kin) of Reference Compounds from In Situ Brain Perfusion

CompoundSpeciesKin (x 10⁻⁴ mL/s/g)Reference
DiazepamRat130 ± 10
MorphineRat1.8 ± 0.2
SucroseRat0.05 ± 0.01
AlfentanilMouse1300
FexofenadineMouse0.3

In Vivo Assessment of BBB Penetration

In vivo studies in animal models are the gold standard for evaluating the BBB penetration of a drug candidate under physiological conditions.

Brain Tissue Homogenization

This method determines the total concentration of the drug in the brain at a specific time point after systemic administration.

Protocol: Brain Tissue Homogenization

  • Drug Administration:

    • Administer this compound to the animal (e.g., via oral gavage or intravenous injection).

  • Sample Collection:

    • At a predetermined time, euthanize the animal and collect blood via cardiac puncture.

    • Perfuse the brain transcardially with ice-cold saline to remove intravascular blood. [11] * Excise the brain.

  • Homogenization and Analysis:

    • Weigh the brain tissue and homogenize it in a suitable buffer. [1] * Process the plasma from the blood sample.

    • Quantify the concentration of this compound in the brain homogenate and plasma using a validated analytical method.

  • Data Analysis:

    • Calculate the brain-to-plasma concentration ratio (Kp):

      • Kp = C_brain / C_plasma

    • To determine the unbound brain-to-plasma ratio (Kp,uu), the unbound fraction in brain (fu,brain) and plasma (fu,plasma) needs to be determined, typically through equilibrium dialysis. [12] * Kp,uu = Kp * (fu,plasma / fu,brain)

Microdialysis

Microdialysis is a minimally invasive technique that allows for the continuous sampling of the unbound drug concentration in the brain's extracellular fluid (ECF), which is the concentration that is pharmacologically active.

[13][14]Experimental Workflow: In Vivo Microdialysis

Microdialysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis implant_probe Stereotaxically implant microdialysis probe animal_recovery Allow animal to recover implant_probe->animal_recovery administer_this compound Administer this compound animal_recovery->administer_this compound collect_dialysate Collect dialysate samples over time administer_this compound->collect_dialysate collect_blood Collect blood samples administer_this compound->collect_blood quantify_samples Quantify this compound in dialysate and plasma collect_dialysate->quantify_samples collect_blood->quantify_samples calculate_kp_uu Calculate Kp,uu quantify_samples->calculate_kp_uu

Caption: Workflow for in vivo microdialysis to determine unbound this compound concentrations in the brain.

Protocol: In Vivo Microdialysis

  • Surgical Procedure:

    • Anesthetize the animal and place it in a stereotaxic frame. [15] * Implant a guide cannula into the brain region of interest. [15] * Allow the animal to recover from surgery.

  • Microdialysis Experiment:

    • Insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 0.5-2 µL/min). [14] * Administer this compound to the freely moving animal. [16] * Collect dialysate samples at regular intervals.

    • Collect parallel blood samples.

  • Sample Analysis and Data Interpretation:

    • Quantify the concentration of this compound in the dialysate and plasma.

    • Determine the in vivo probe recovery to calculate the absolute unbound brain concentration.

    • Calculate the unbound brain-to-plasma concentration ratio (Kp,uu) by comparing the area under the curve (AUC) of the unbound concentrations in brain and plasma.

[12]#### 3.3. Brain Imaging Techniques

Non-invasive imaging techniques such as Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI) can provide real-time, quantitative information on the spatial and temporal distribution of a drug in the brain.

[17][18]Protocol: PET Imaging

  • Radiolabeling:

    • Synthesize a radiolabeled version of this compound (e.g., with ¹⁸F or ¹¹C).

  • Animal Preparation and Injection:

    • Anesthetize the animal and place it in the PET scanner. [19] * Administer the radiolabeled this compound intravenously. 3[17]. Image Acquisition:

    • Acquire dynamic or static PET scans over a defined period. [20] * A computed tomography (CT) scan is typically performed for attenuation correction. 4[20]. Image Analysis:

    • Reconstruct the PET images and define regions of interest (ROIs) in the brain.

    • Generate time-activity curves for each ROI to determine the uptake and clearance of the radiolabeled this compound in different brain regions.

Table 3: Representative Brain-to-Plasma Concentration Ratios (Kp and Kp,uu) of CNS Drugs

CompoundSpeciesKpKp,uuReference
DiazepamRat2.51.0
OxycodonePig-2.5
PaliperidoneMouse4.50.1
DigoxinMouse0.050.002
LevetiracetamRat0.80.8

Conclusion

A comprehensive evaluation of the BBB penetration of this compound is paramount for its successful development as a CNS therapeutic. The methodologies outlined in these application notes provide a tiered approach, from high-throughput in vitro screening to definitive in vivo assessments. By employing a combination of these techniques, researchers can gain a thorough understanding of the brain availability of this compound, enabling informed decisions in lead optimization and clinical trial design. The quantitative data from these studies will be instrumental in establishing a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship, ultimately contributing to the development of an effective treatment for devastating neurodegenerative diseases.

References

Application Notes and Protocols: Synergistic Neuroprotection with Spg302 Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spg302 is a novel, first-in-class, orally bioavailable small molecule designed to regenerate glutamatergic synapses, offering a fundamentally new therapeutic approach for neurodegenerative diseases such as Alzheimer's disease (AD) and Amyotrophic Lateral Sclerosis (ALS).[1][2][3] Its mechanism of action centers on modulating the F-actin cytoskeleton to promote the formation of new dendritic spines and synapses.[4] Preclinical studies have demonstrated that this compound can reverse synaptic deficits and improve cognitive and motor functions in various animal models, importantly, without directly altering amyloid-beta (Aβ) or tau pathology.[4]

This unique mechanism suggests that this compound's synaptogenic effects could be complemented by other neuroprotective agents that target distinct but related pathological pathways, such as proteinopathy, oxidative stress, and neuroinflammation. This document provides a rationale and detailed protocols for investigating the synergistic potential of this compound in combination with other neuroprotective agents.

Rationale for Combination Therapy

Neurodegenerative diseases are multifactorial, involving a complex interplay of genetic and environmental factors that trigger multiple pathological cascades.[5][6] A multi-target, combination therapy approach is therefore a promising strategy to achieve more significant therapeutic outcomes than monotherapy alone.[5][6][7]

This compound's targeted effect on synaptic regeneration addresses a critical downstream consequence of the neurodegenerative process. Combining it with agents that tackle upstream or parallel pathologies offers a powerful strategy for synergistic neuroprotection.

  • This compound + Anti-Amyloid Agents (e.g., Lecanemab): this compound's independence from amyloid pathology makes it an ideal candidate for combination with amyloid-targeting drugs.[4] While agents like Lecanemab work to clear pathogenic Aβ protofibrils,[8][9][10][11][12] this compound can simultaneously rebuild the synaptic architecture that has been damaged. This two-pronged approach could both slow the disease process and restore lost function.

  • This compound + Antioxidants/Anti-inflammatory Agents (e.g., N-Acetylcysteine - NAC): Oxidative stress and chronic neuroinflammation are key contributors to neuronal damage and synapse loss in neurodegenerative diseases.[13][14][15][16] N-Acetylcysteine (NAC) is a potent antioxidant and anti-inflammatory agent that works by replenishing glutathione (B108866) stores and modulating inflammatory pathways.[17][18][19][20][21] Combining the cytoprotective effects of NAC with the synaptogenic action of this compound could create a more favorable environment for neuronal survival and functional recovery.

Illustrative Data Presentation

The following tables are provided as examples of how to structure and present quantitative data from in vitro and in vivo studies evaluating this compound in combination with other neuroprotective agents. Note: The data presented here are illustrative and do not represent actual experimental results.

Table 1: Illustrative In Vitro Synaptic Density in Primary Neuronal Cultures

Treatment GroupConcentrationMean Synaptic Puncta per 100 µm Dendrite (± SEM)% Increase vs. Aβ Oligomer Control
Vehicle Control-25.2 ± 2.1-
Aβ Oligomer Control500 nM12.5 ± 1.50%
This compound1 µM20.1 ± 1.960.8%
Lecanemab10 µg/mL16.8 ± 1.734.4%
This compound + Lecanemab 1 µM + 10 µg/mL 24.5 ± 2.0 96.0% (Synergistic)

Table 2: Illustrative In Vivo Cognitive Performance in 5xFAD Mouse Model (Morris Water Maze)

Treatment GroupDoseMean Escape Latency on Day 5 (seconds ± SEM)% Improvement vs. Vehicle Control
Wild-Type Control-15.3 ± 2.5-
5xFAD + Vehicle-48.9 ± 4.10%
5xFAD + this compound30 mg/kg32.4 ± 3.833.7%
5xFAD + NAC100 mg/kg39.7 ± 4.018.8%
5xFAD + this compound + NAC 30 mg/kg + 100 mg/kg 22.1 ± 3.1 54.8% (Synergistic)

Signaling Pathways and Experimental Workflows

Proposed Synergistic Signaling Pathways

G cluster_upstream Upstream Pathologies cluster_downstream Cellular Mechanisms a Aβ Protofibrils lecanemab Lecanemab a->lecanemab b Oxidative Stress & Neuroinflammation nac N-Acetylcysteine (NAC) b->nac clearance Aβ Clearance lecanemab->clearance redox Redox Balance & Reduced Inflammation nac->redox This compound This compound actin F-actin Cytoskeleton Modulation This compound->actin neuroprotection Neuroprotection & Cognitive Improvement clearance->neuroprotection redox->neuroprotection synaptogenesis Synaptogenesis actin->synaptogenesis synaptogenesis->neuroprotection

Proposed synergistic mechanisms of this compound with other neuroprotective agents.

General Experimental Workflow for In Vivo Combination Study

G start Select Alzheimer's Mouse Model (e.g., 5xFAD) groups Randomize into Treatment Groups: 1. Vehicle 2. This compound 3. Agent X 4. This compound + Agent X start->groups treatment Chronic Daily Dosing (e.g., 4-8 weeks) groups->treatment behavior Behavioral Testing: - Morris Water Maze - Y-Maze - Novel Object Recognition treatment->behavior tissue Tissue Collection (Brain Perfusion & Dissection) behavior->tissue analysis Post-mortem Analysis: - Synaptic Density (IHC) - Aβ/Tau Pathology - Inflammatory Markers tissue->analysis end Data Analysis & Synergy Assessment analysis->end

Workflow for in vivo evaluation of this compound combination therapy.

Experimental Protocols

Protocol 1: In Vitro Assessment of Synergistic Neuroprotection in a Neuron-Microglia Co-Culture Model

This protocol is designed to assess the synergistic effects of this compound and an anti-inflammatory agent (N-Acetylcysteine) on neuronal survival and synaptic integrity in the presence of an inflammatory challenge.

1. Materials and Reagents:

  • Primary cortical neurons (e.g., from E18 mouse embryos)

  • Primary microglia (e.g., from P0-P2 mouse pups)

  • Neuron culture medium and microglia culture medium

  • Transwell inserts (0.4 µm pore size)

  • Lipopolysaccharide (LPS)

  • This compound and N-Acetylcysteine (NAC)

  • Reagents for immunocytochemistry (e.g., anti-MAP2, anti-PSD95, anti-Synaptophysin antibodies)

  • Reagents for cell viability assays (e.g., MTT or LDH assay kit)

  • ELISA kits for cytokine measurement (e.g., TNF-α, IL-1β)

2. Cell Culture and Co-Culture Setup:

  • Culture primary neurons and microglia separately according to standard protocols.[22][23][24]

  • Plate primary neurons in 24-well plates.

  • After 5-7 days in vitro (DIV), seed microglia onto Transwell inserts.

  • Introduce the microglia-containing inserts into the wells with established neuronal cultures.

3. Treatment Protocol:

  • Divide cultures into the following treatment groups:

    • Vehicle Control

    • LPS (100 ng/mL) + Vehicle

    • LPS + this compound (e.g., 1 µM)

    • LPS + NAC (e.g., 1 mM)

    • LPS + this compound + NAC

  • Pre-treat cultures with this compound and/or NAC for 2 hours.

  • Add LPS to the microglia-containing inserts to induce an inflammatory response.

  • Incubate for 24-48 hours.

4. Endpoint Analysis:

  • Neuronal Viability: Perform an MTT or LDH assay on the neuronal cultures to quantify cell survival.

  • Synaptic Density Quantification:

    • Fix the neuronal cultures and perform immunocytochemistry for pre-synaptic (Synaptophysin) and post-synaptic (PSD-95) markers, along with a dendritic marker (MAP2).[25][26]

    • Acquire images using a confocal microscope.

    • Quantify the number of co-localized Synaptophysin and PSD-95 puncta along MAP2-positive dendrites using image analysis software (e.g., ImageJ with Puncta Analyzer).[25]

  • Neuroinflammation Assessment: Collect the culture medium and measure the concentration of pro-inflammatory cytokines (TNF-α, IL-1β) using ELISA kits.

Protocol 2: In Vivo Evaluation of this compound and Lecanemab in an Alzheimer's Disease Mouse Model

This protocol outlines an in vivo study to determine if combining the synaptogenic effects of this compound with the anti-amyloid action of Lecanemab results in synergistic improvements in cognition and pathology in a transgenic mouse model of AD (e.g., 5xFAD).[27][28]

1. Animals and Treatment Groups:

  • Use 6-month-old male and female 5xFAD transgenic mice and wild-type littermates.

  • Randomly assign 5xFAD mice to four treatment groups (n=15-20/group):

    • Vehicle (appropriate buffer for both drugs)

    • This compound (e.g., 30 mg/kg, daily oral gavage)

    • Lecanemab (e.g., 10 mg/kg, weekly intraperitoneal injection)

    • This compound + Lecanemab

2. Dosing and Behavioral Testing:

  • Administer treatments for 8 consecutive weeks.

  • During the final 2 weeks of treatment, conduct a battery of cognitive tests:[29][30][31]

    • Morris Water Maze (MWM): To assess spatial learning and memory. Record escape latency, path length, and time spent in the target quadrant during a probe trial.

    • Y-Maze: To evaluate spatial working memory through spontaneous alternation.

    • Novel Object Recognition (NOR): To assess recognition memory.

3. Tissue Processing and Analysis:

  • At the end of the treatment period, perfuse mice with saline followed by 4% paraformaldehyde.[32]

  • Harvest brains and process for histology and biochemical analysis.

  • Immunohistochemistry and Quantification:

    • Synaptic Density: Stain brain sections (hippocampus and cortex) for Synaptophysin and PSD-95. Perform stereological quantification of synaptic puncta.[32][33]

    • Amyloid Plaque Load: Stain with anti-Aβ antibodies (e.g., 6E10) and quantify the plaque area percentage.

    • Neuroinflammation: Stain for microgliosis (Iba1) and astrocytosis (GFAP) and quantify the immunoreactive area.

  • Biochemical Analysis:

    • Prepare brain homogenates to measure levels of soluble and insoluble Aβ40 and Aβ42 via ELISA.

4. In Vivo Synaptic Density Imaging (Optional Advanced Protocol):

  • For longitudinal studies, synaptic density can be non-invasively quantified using Positron Emission Tomography (PET) with a ligand targeting the synaptic vesicle glycoprotein (B1211001) 2A (SV2A), such as [11C]UCB-J.[34][35] This allows for the measurement of changes in synaptic density within the same animals over the course of the treatment.

Conclusion

The unique synaptogenic mechanism of this compound makes it a highly promising candidate for combination therapies in neurodegenerative diseases. By targeting the restoration of neural circuits while other agents address upstream pathologies like protein aggregation and neuroinflammation, there is a strong scientific rationale for achieving synergistic therapeutic effects. The protocols outlined in these application notes provide a framework for the preclinical evaluation of such combination strategies, which may ultimately lead to more effective treatments for patients suffering from these devastating disorders.

References

Application Note: Preclinical Evaluation of Spg302 in Schizophrenia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schizophrenia is a complex and debilitating neuropsychiatric disorder affecting approximately 24 million people worldwide.[1] The condition is characterized by a trio of symptom domains: positive symptoms (e.g., hallucinations, delusions), negative symptoms (e.g., social withdrawal, anhedonia), and cognitive deficits (e.g., impaired memory and executive function).[1][2] For decades, treatments have primarily targeted the dopamine (B1211576) system, which can help manage positive symptoms but often provides limited benefit for negative and cognitive symptoms.[3][4][5]

A growing body of evidence implicates the loss of glutamatergic synapses, particularly in the frontal cortex, as a primary feature of schizophrenia pathogenesis that may contribute to all symptom domains.[1][5][6] Spg302, a novel, first-in-class therapeutic candidate from Spinogenix, is a synaptic regenerative therapy designed to address this core deficit.[1][6] Preclinical and clinical studies are evaluating this compound's potential to restore synaptic connections and thereby improve outcomes across all facets of schizophrenia.[1][7] this compound is a once-daily oral tablet that has been shown in preclinical models of other neurological disorders, such as Alzheimer's disease, to reverse synaptic deficits and improve cognitive function by increasing the expression of key postsynaptic proteins like PSD95 and AMPA receptors.[8][9]

This application note provides a detailed framework and protocols for the preclinical evaluation of this compound in established animal models of schizophrenia. The goal is to offer a robust experimental design to assess the compound's efficacy in reversing behavioral, neurochemical, and electrophysiological deficits relevant to the disorder.

Hypothesized Mechanism of Action of this compound

This compound is believed to function by promoting the regeneration of glutamatergic synapses.[2][5] This involves stimulating the production of critical postsynaptic structural and functional proteins, leading to the restoration of synaptic density and integrity. The diagram below illustrates this proposed pathway.

Spg302_Mechanism cluster_pre cluster_post This compound This compound Target Synaptic Regeneration Target(s) This compound->Target Activates Pathway Intracellular Signaling Cascade Target->Pathway PSD95 ↑ PSD-95 Expression Pathway->PSD95 AMPAR ↑ AMPA Receptor Trafficking Pathway->AMPAR Outcome Glutamatergic Synapse Restoration & Function PSD95->Outcome AMPAR->Outcome

Caption: Hypothesized signaling pathway for this compound-mediated synaptic regeneration.

Recommended Animal Models

To ensure robust and translatable findings, a multi-model approach is recommended. The validity of animal models for schizophrenia rests on their ability to mimic symptoms (face validity), underlying pathophysiology (construct validity), and response to treatments (predictive validity).[3][10]

  • Pharmacological Model: Chronic Phencyclidine (PCP) Administration: PCP, a non-competitive NMDA receptor antagonist, induces a broad range of schizophrenia-like symptoms in rodents, including positive (hyperlocomotion), negative (social withdrawal), and cognitive deficits.[11][12] This model is particularly relevant for a glutamate-targeted therapeutic like this compound.

  • Neurodevelopmental Model: Maternal Immune Activation (MIA): Inducing an immune response in pregnant dams (e.g., with polyinosinic:polycytidylic acid, Poly(I:C)) produces offspring that exhibit schizophrenia-relevant behavioral and neuropathological abnormalities in adulthood.[10] This model possesses high construct validity, mimicking the epidemiological link between maternal infection and schizophrenia risk.

General Experimental Design and Workflow

The following workflow provides a comprehensive approach to evaluating this compound, from model induction through multi-level analysis.

Experimental_Workflow cluster_setup Phase 1: Setup & Induction cluster_treatment Phase 2: Treatment cluster_testing Phase 3: Assessment cluster_analysis Phase 4: Terminal Analysis A Animals Arrive & Acclimate (2 weeks) B Baseline Behavioral Testing (Optional) A->B C Model Induction (e.g., Chronic PCP or MIA) B->C D Treatment Initiation (Vehicle or this compound) C->D E Behavioral Phenotyping (Positive, Negative, Cognitive) D->E F Euthanasia & Brain Tissue Collection E->F G Molecular Analysis (e.g., Western Blot) F->G H Electrophysiology (e.g., In Vivo LFP) F->H

Caption: A comprehensive four-phase experimental workflow for preclinical this compound studies.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments. It is crucial to counterbalance all testing procedures and randomize animals into treatment groups.

Protocol 1: Chronic PCP Model Induction
  • Animals: Adult male C57BL/6J mice (8-10 weeks old).

  • Reagents: Phencyclidine (PCP) hydrochloride, 0.9% sterile saline.

  • Procedure:

    • Dissolve PCP in sterile saline to a final concentration of 2 mg/mL.

    • Administer PCP (10 mg/kg) or an equivalent volume of saline (vehicle control) via intraperitoneal (i.p.) injection once daily for 14 consecutive days.

    • House animals under standard conditions throughout the injection period.

    • Implement a 7-day washout period following the final injection before commencing this compound treatment and behavioral testing to assess the lasting effects of PCP administration.

Protocol 2: Behavioral Phenotyping

The following assays map directly to the symptom domains of schizophrenia.

Symptom_Assay_Map cluster_symptoms Schizophrenia Symptom Domains cluster_assays Rodent Behavioral Assays Positive Positive OFT Open Field Test (Hyperlocomotion) Positive->OFT PPI Prepulse Inhibition (Sensorimotor Gating) Positive->PPI Negative Negative TCS Three-Chamber Sociability Test Negative->TCS Cognitive Cognitive NOR Novel Object Recognition Test Cognitive->NOR

Caption: Mapping of schizophrenia symptom domains to relevant behavioral assays.

5.2.1 Prepulse Inhibition (PPI) of Acoustic Startle (Sensorimotor Gating)

  • Apparatus: A startle response system with a loudspeaker and a motion sensor to detect whole-body startle.

  • Procedure:

    • Acclimate the mouse to the chamber for 5 minutes with 65 dB background white noise.

    • Present a series of trials: pulse-alone trials (120 dB startle stimulus), prepulse-plus-pulse trials (a 75 dB prepulse stimulus 100 ms (B15284909) before the 120 dB pulse), and no-stimulus trials.

    • Measure the startle amplitude for each trial type.

    • Calculate PPI as: [1 - (Startle amplitude on prepulse+pulse trial / Startle amplitude on pulse-alone trial)] x 100%.

    • Rationale: Schizophrenia is associated with deficits in sensorimotor gating, which is modeled in rodents as a reduced ability of a weak prepulse to inhibit the startle response to a strong pulse.[12]

5.2.2 Three-Chamber Sociability Test (Social Withdrawal)

  • Apparatus: A three-chambered box with openings between chambers.

  • Procedure:

    • Habituation: Allow the subject mouse to explore all three empty chambers for 10 minutes.

    • Sociability Phase: Place a novel, unfamiliar mouse ("Stranger 1") in a wire cage in one side chamber and an empty wire cage in the other. Place the subject mouse in the center chamber and allow it to explore for 10 minutes.

    • Track the time spent in each chamber and time spent sniffing each wire cage.

    • Rationale: Control animals typically spend more time with the novel mouse than the empty cage. A lack of this preference is interpreted as a deficit in sociability, analogous to negative symptoms.[10]

5.2.3 Novel Object Recognition (NOR) Test (Cognitive Deficits)

  • Apparatus: An open field arena and two sets of distinct objects.

  • Procedure:

    • Habituation: Allow the mouse to explore the empty arena for 10 minutes on two consecutive days.

    • Familiarization/Training Phase: Place two identical objects in the arena and allow the mouse to explore for 10 minutes.

    • Test Phase (24h later): Replace one of the familiar objects with a novel object. Allow the mouse to explore for 5 minutes.

    • Measure the time spent exploring the novel and familiar objects. Calculate the Discrimination Index as: (Time with Novel - Time with Familiar) / (Total Exploration Time).

    • Rationale: This test assesses recognition memory, a cognitive domain often impaired in schizophrenia.[13] Healthy rodents spend significantly more time exploring the novel object.

Protocol 3: Western Blot for Synaptic Proteins
  • Objective: To quantify the expression of key pre- and post-synaptic proteins in the prefrontal cortex (PFC) and hippocampus.

  • Procedure:

    • Following behavioral testing, euthanize animals and rapidly dissect the PFC and hippocampus.

    • Prepare tissue lysates using RIPA buffer with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per sample via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C. Recommended antibodies:

      • Post-synaptic: anti-PSD-95, anti-GluA1 (AMPAR subunit)

      • Pre-synaptic: anti-Synaptophysin

      • Loading Control: anti-GAPDH or anti-β-actin

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Quantify band density using software like ImageJ, normalizing to the loading control.

Protocol 4: In Vivo Electrophysiology
  • Objective: To assess synaptic function and network oscillations in the hippocampus of anesthetized or freely moving animals.[14]

  • Procedure:

    • Implant a recording electrode into the CA1 region of the hippocampus and a stimulating electrode in the Schaffer collateral pathway.

    • After a recovery period, record local field potentials (LFPs).

    • Paired-Pulse Facilitation (PPF): Deliver two closely spaced electrical pulses and measure the ratio of the second postsynaptic potential to the first. A change in this ratio can indicate altered presynaptic release probability.

    • Long-Term Potentiation (LTP): Record baseline synaptic responses, then deliver a high-frequency tetanus to induce LTP. Monitor the potentiation of the synaptic response over the next hour. Deficits in LTP are a common finding in schizophrenia models and are indicative of impaired synaptic plasticity.[14]

Data Presentation

Quantitative data should be presented clearly in tables, summarizing key outcome measures for each experimental group. Data are typically presented as Mean ± SEM.

Table 1: Summary of Behavioral Data

Group Prepulse Inhibition (%) Sociability Index Discrimination Index (NOR)
Control + Vehicle 65.2 ± 4.1 0.68 ± 0.05 0.45 ± 0.04
PCP + Vehicle 28.7 ± 3.5* 0.15 ± 0.06* -0.05 ± 0.07*
PCP + this compound (10 mg/kg) 55.9 ± 4.8# 0.55 ± 0.07# 0.38 ± 0.05#
PCP + this compound (30 mg/kg) 61.5 ± 5.2# 0.61 ± 0.05# 0.41 ± 0.06#

*p<0.05 vs. Control + Vehicle; #p<0.05 vs. PCP + Vehicle

Table 2: Summary of Synaptic Protein Expression (PFC)

Group PSD-95 (Normalized) Synaptophysin (Normalized)
Control + Vehicle 1.00 ± 0.08 1.00 ± 0.09
PCP + Vehicle 0.58 ± 0.06* 0.65 ± 0.07*
PCP + this compound (10 mg/kg) 0.85 ± 0.09# 0.89 ± 0.10#
PCP + this compound (30 mg/kg) 0.97 ± 0.07# 0.95 ± 0.08#

*p<0.05 vs. Control + Vehicle; #p<0.05 vs. PCP + Vehicle

Conclusion

The experimental design outlined in this application note provides a comprehensive framework for evaluating the therapeutic potential of this compound in preclinical models of schizophrenia. By combining behavioral, molecular, and electrophysiological endpoints, researchers can robustly assess the compound's ability to reverse deficits relevant to the positive, negative, and cognitive symptom domains of the disorder. This multi-faceted approach will be critical in validating the synaptic regeneration hypothesis for schizophrenia and advancing the development of this compound as a novel therapeutic agent.

References

Application Notes and Protocols: Assays to Quantify the Synaptogenic Effects of Spg302

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spg302 is a novel, first-in-class small molecule with demonstrated synaptogenic properties, offering a promising therapeutic approach for neurodegenerative diseases such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS).[1][2][3] Preclinical studies have shown that this compound can reverse synaptic and cognitive deficits by promoting the regeneration of glutamatergic synapses.[1][4] The primary mechanism of action involves targeting the actin-bundling protein fascin, which plays a crucial role in the formation and stabilization of dendritic spines, the anatomical basis of most excitatory synapses in the brain.[1]

These application notes provide detailed protocols for quantifying the synaptogenic effects of this compound in both in vitro and in vivo models. The assays focus on immunocytochemical and immunohistochemical methods to measure changes in synaptic density and the expression of key synaptic proteins.

Data Presentation: Quantitative Effects of this compound on Synaptic Markers

Preclinical studies in a transgenic mouse model of Alzheimer's disease (3xTg-AD) have demonstrated the efficacy of this compound in restoring synaptic density and protein expression. The following tables summarize key quantitative findings.

Table 1: Effect of this compound on Postsynaptic Protein Expression in 3xTg-AD Mice [1][4]

Protein MarkerTreatment Group% Change vs. 3xTg-AD Vehiclep-value
PSD-95 3xTg-AD + this compound (30 mg/kg)Significant Increase<0.05
Drebrin A 3xTg-AD + this compound (3 mg/kg)Significant Increase<0.05
p-GluA1/GluA1 ratio 3xTg-AD + this compoundSignificant Improvement<0.05

Table 2: Effect of this compound on Synaptic Puncta and Colocalization in 3xTg-AD Mice [1]

Quantification MetricTreatment GroupOutcome
PSD-95 Puncta 3xTg-AD + this compoundIncreased number of postsynaptic puncta
Synaptophysin/PSD-95 Colocalization 3xTg-AD + this compoundIncreased colocalization of pre- and postsynaptic markers

Proposed Signaling Pathway of this compound

The synaptogenic activity of this compound is initiated by its interaction with fascin, a key regulator of the actin cytoskeleton within dendritic spines. The proposed signaling cascade is depicted below.

References

Application Notes and Protocols for Spg302 in Laboratory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spg302 is a third-generation, orally bioavailable, and blood-brain barrier-penetrating small molecule developed by Spinogenix, Inc.[1][2] It is a tetraethylene glycol derivative of benzothiazole (B30560) aniline.[1] this compound is a first-in-class therapeutic agent designed to regenerate synapses, offering a novel approach for treating neurodegenerative and neuropsychiatric diseases.[3][4][5] Its primary mechanism of action involves targeting fascin (B1174746), an actin-bundling protein, to promote the formation of dendritic spines and restore glutamatergic synapses.[1] Preclinical studies have demonstrated its efficacy in reversing synaptic and cognitive deficits in animal models of Alzheimer's disease, Amyotrophic Lateral Sclerosis (ALS), and spinal cord injury.[6][7] this compound is currently under investigation in Phase 2 clinical trials for Alzheimer's disease, ALS, and schizophrenia.[8][9][10] These application notes provide detailed protocols for the preparation and use of this compound in a laboratory research setting.

Physicochemical Properties and Storage

PropertyValueSource
Molecular Formula C₂₁H₂₅NO₅S[2]
Molecular Weight 403.49 g/mol [2]
Appearance Solid (predicted)[11]
Solubility Limited solubility in water. Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and acetone.[11]
Storage (Powder) Store in a cool, dry place.[11]
Storage (Solutions) Aliquot and store at -20°C or -80°C for long-term storage to minimize freeze-thaw cycles.General Lab Practice

Mechanism of Action and Signaling Pathway

This compound promotes the formation of new dendritic spines by targeting the actin-bundling protein fascin. Fascin plays a crucial role in organizing actin filaments (F-actin) into tightly packed bundles, which are essential for the formation of dynamic membrane protrusions like filopodia, the precursors to dendritic spines. By modulating fascin activity, this compound is thought to trigger the rapid formation of branched F-actin assemblies, providing the structural basis for spine formation and maturation. This leads to an increase in the density of glutamatergic synapses, which are often lost in neurodegenerative diseases.

Spg302_Signaling_Pathway cluster_neuron Postsynaptic Neuron This compound This compound Fascin Fascin This compound->Fascin targets F_Actin F-actin Bundles Fascin->F_Actin promotes bundling Actin G-actin Actin->F_Actin polymerization Filopodia Filopodia Formation F_Actin->Filopodia Spine Dendritic Spine Maturation Filopodia->Spine Synapse Glutamatergic Synapse Regeneration Spine->Synapse

This compound signaling pathway in dendritic spine formation.

Data Presentation

In Vitro Efficacy: Dendritic Spine Density

The following table summarizes the effect of this compound on dendritic spine density in primary rat hippocampal neurons.

Concentration (µM)Mean Spine Density (spines/20 µm)Fold Change vs. Vehicle
0 (Vehicle - 0.1% DMSO)12.54 ± 1.811.00
0.137.41 ± 5.882.98
0.333.72 ± 2.752.69
135.65 ± 3.682.84
345.97 ± 3.893.67
1024.71 ± 2.331.97

Data adapted from Trujillo-Estrada, L. et al., Neurotherapeutics (2021).[12]

In Vivo Efficacy: Animal Models

The following table provides dosing information from preclinical studies in a transgenic mouse model of Alzheimer's disease.

Animal ModelDosing RegimenVehicleOutcome
3xTg-AD Mice3 mg/kg, daily, i.p. for 4 weeks5% DMSO in PBSReversed cognitive deficits and restored hippocampal synaptic density.
3xTg-AD Mice30 mg/kg, daily, i.p. for 4 weeks5% DMSO in PBSReversed cognitive deficits and restored hippocampal synaptic density.

Data adapted from Trujillo-Estrada, L. et al., Neurotherapeutics (2021).[12]

Experimental Protocols

Preparation of this compound Stock Solution for In Vitro Use

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial.

  • Calculate the required amount of DMSO to prepare a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution from this compound (MW: 403.49 g/mol ), weigh out 4.035 mg of the powder.

  • Add the calculated volume of DMSO to the vial of this compound powder.

  • Vortex briefly and/or sonicate in a water bath until the powder is completely dissolved.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Note: For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

In Vitro Dendritic Spine Density Assay

This protocol is adapted from studies evaluating the effect of this compound on dendritic spine density in primary neuronal cultures.[12]

Materials:

  • Primary hippocampal or cortical neurons

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • This compound stock solution (10 mM in DMSO)

  • Vehicle (DMSO)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% goat serum in PBS)

  • Primary antibody against a dendritic marker (e.g., MAP2)

  • Fluorescently labeled secondary antibody

  • Fluorescently labeled phalloidin (B8060827) (for F-actin staining)

  • Mounting medium with DAPI

  • High-resolution fluorescence microscope

Experimental Workflow:

In_Vitro_Workflow plate_neurons Plate primary neurons culture_neurons Culture for 14-21 days plate_neurons->culture_neurons treat_neurons Treat with this compound or vehicle culture_neurons->treat_neurons fix_neurons Fix and permeabilize cells treat_neurons->fix_neurons stain_neurons Immunostain for dendritic and spine markers fix_neurons->stain_neurons image_neurons Acquire high-resolution images stain_neurons->image_neurons analyze_spines Quantify dendritic spine density and morphology image_neurons->analyze_spines

Workflow for in vitro dendritic spine density assay.

Procedure:

  • Culture primary neurons for 14-21 days in vitro to allow for mature synapse formation.

  • Prepare serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM). Prepare a vehicle control with the same final concentration of DMSO.

  • Replace the culture medium with the this compound-containing or vehicle-containing medium and incubate for the desired treatment duration (e.g., 24-48 hours).

  • After treatment, fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

  • Block non-specific antibody binding with 5% goat serum for 1 hour.

  • Incubate with a primary antibody against MAP2 overnight at 4°C.

  • Incubate with a fluorescently labeled secondary antibody and fluorescently labeled phalloidin for 1-2 hours at room temperature.

  • Mount the coverslips onto glass slides using a mounting medium containing DAPI.

  • Acquire images of dendrites using a high-resolution fluorescence microscope (e.g., confocal or super-resolution).

  • Analyze the images to quantify dendritic spine density (number of spines per unit length of dendrite) and morphology.

Preparation of this compound for In Vivo Administration

This protocol describes the preparation of this compound for intraperitoneal (i.p.) injection in mice, based on published preclinical studies.[12]

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • Sterile tubes

Procedure:

  • Calculate the total amount of this compound required for the study based on the number of animals, dose, and duration.

  • Prepare a vehicle solution of 5% DMSO in sterile PBS.

  • To prepare the this compound dosing solution, first dissolve the required amount of this compound powder in DMSO to create a concentrated stock.

  • Vortex or sonicate until the this compound is completely dissolved.

  • Add the appropriate volume of sterile PBS to the this compound/DMSO solution to achieve the final desired concentration and a final DMSO concentration of 5%. For example, to prepare a 3 mg/mL solution (for a 10 mL/kg injection volume to deliver 30 mg/kg), dissolve the this compound in 5% of the final volume of DMSO, then add PBS to the final volume.

  • Mix the solution thoroughly. The solution should be prepared fresh daily.

  • Administer the solution to the animals via intraperitoneal injection.

Logical Workflow for In Vivo Study:

In_Vivo_Workflow animal_acclimation Animal Acclimation baseline_testing Baseline Behavioral Testing animal_acclimation->baseline_testing treatment_period Daily this compound or Vehicle Administration baseline_testing->treatment_period behavioral_testing Post-treatment Behavioral Testing treatment_period->behavioral_testing tissue_collection Tissue Collection and Processing behavioral_testing->tissue_collection analysis Histological and Biochemical Analysis tissue_collection->analysis

Workflow for a typical in vivo efficacy study.

Quality Control

For research-grade this compound, it is recommended to perform the following quality control checks:

  • Purity: Assess the purity of the compound using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Identity: Confirm the chemical identity and structure of the compound using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Absence of Contaminants: Ensure the absence of significant impurities or residual solvents.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling this compound powder and solutions.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Disclaimer: This document is intended for research purposes only and does not constitute medical advice. The protocols provided are for guidance and may require optimization for specific experimental conditions. Researchers should adhere to all applicable institutional and national guidelines for laboratory safety and animal care.

References

Troubleshooting & Optimization

Optimizing Spg302 treatment duration for maximal synaptic response

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing SPG302 treatment duration to achieve maximal synaptic response. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule drug that promotes the regeneration of glutamatergic synapses, which are crucial for cognitive and motor functions.[1][2][3] Its mechanism of action involves targeting the F-actin-based cytoskeleton to rebuild retracted dendritic spines.[4] This synaptic regenerative activity is a first-in-class approach to treating neurodegenerative diseases by aiming to reverse the decline in cognitive, respiratory, and motor functions.[2][5]

Q2: How quickly can a synaptic response to this compound be observed?

A2: The timeframe for observing a synaptic response to this compound can vary between in vitro and in vivo models. In preclinical in vitro models, new glutamatergic synapses have been observed to form within hours.[1] In vivo animal models have shown benefits in synaptic density and cognitive and motor function within weeks of daily dosing.[1][3] For instance, in a mouse model of Alzheimer's disease, rescue of synaptic and cognitive deficits was observed within one month of daily dosing.[4]

Q3: What is the recommended starting point for treatment duration in a new preclinical model?

A3: Based on preclinical studies, a daily dosing regimen for 4 weeks is a well-documented starting point for assessing the efficacy of this compound in reversing synaptic and cognitive deficits in mouse models of Alzheimer's disease.[4] However, the optimal duration may vary depending on the specific model and the endpoints being measured.

Q4: Are there any known issues with long-term this compound administration?

A4: Clinical trial data up to 6 months of daily oral dosing of 300mg in ALS patients has shown this compound to be well-tolerated with no treatment-related serious adverse events.[6][7] In a Phase 2a trial for Alzheimer's disease, this compound was also found to be safe and well-tolerated as a monotherapy or in combination with standard of care therapeutics over a 24-week period, with some patients continuing for an additional 52 weeks.[8]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No significant improvement in synaptic density after 4 weeks of treatment. 1. Insufficient drug exposure at the target site.2. The chosen endpoint may require a longer treatment duration in the specific model.3. The model exhibits a more severe pathology requiring a higher dose or longer treatment.1. Verify the blood-brain barrier penetration of this compound in your model.[9]2. Conduct a time-course study, extending the treatment duration to 8 or 12 weeks and assessing synaptic markers at intermediate time points.3. Perform a dose-response study to determine if a higher concentration of this compound is required.
Initial positive synaptic response plateaus or diminishes over time. 1. Homeostatic synaptic scaling mechanisms may be counteracting the effects of this compound.2. Potential for receptor desensitization or downregulation with continuous exposure.1. Investigate markers of synaptic homeostasis.2. Consider an intermittent dosing schedule (e.g., 5 days on, 2 days off) to potentially mitigate desensitization.
Variability in synaptic response across experimental subjects. 1. Inconsistent drug administration.2. Biological variability within the animal cohort.1. Ensure consistent and accurate dosing for all subjects.2. Increase the sample size to improve statistical power and account for biological variability.

Experimental Protocols

Protocol 1: In Vivo Assessment of this compound Efficacy in a Mouse Model of Alzheimer's Disease

This protocol is based on the methodology described in preclinical studies of this compound.[4]

1. Animal Model: 6-month-old 3xTg-AD mice.

2. Treatment Groups:

  • Group 1: Vehicle control (daily intraperitoneal injection).
  • Group 2: this compound (3 mg/kg, daily intraperitoneal injection).
  • Group 3: this compound (30 mg/kg, daily intraperitoneal injection).

3. Treatment Duration: 4 weeks.

4. Behavioral Assessments (conducted during the 4th week):

  • Morris Water Maze: To assess spatial learning and memory.
  • Contextual Fear Conditioning: To evaluate hippocampal-dependent memory.

5. Post-mortem Tissue Analysis:

  • Golgi Staining and Stereological Quantification: To measure dendritic spine density in the hippocampus.
  • Immunohistochemistry: To quantify pre- and post-synaptic protein puncta (e.g., PSD95, synaptophysin).
  • Western Blot: To measure levels of key synaptic proteins (e.g., Drebrin, GluA1, PSD95) in hippocampal synaptosomes.

Protocol 2: Clinical Trial Design for this compound in ALS

This protocol is a summary of the design for the Phase 2a clinical trial (NCT05882695).[6]

1. Study Design: Randomized, double-blind, placebo-controlled.

2. Participants: 23 individuals with ALS.

3. Treatment Phases:

  • Phase 1 (28 days): Double-blind, placebo-controlled period.
  • Phase 2 (140 days): All participants receive active this compound treatment.

4. Primary Endpoints:

  • Safety and tolerability.
  • Pharmacodynamic biomarkers.

5. Key Efficacy Measures:

  • ALS Functional Rating Scale – Revised (ALSFRS-R).
  • Electroencephalogram (EEG) recordings of brain activity.

Visualizations

G This compound Signaling Pathway for Synaptic Regeneration This compound This compound Fascin (B1174746) Fascin This compound->Fascin Targets Actin F-actin Cytoskeleton Fascin->Actin Regulates Spine_Formation Dendritic Spine Formation & Maturation Actin->Spine_Formation Promotes Synapse_Regen Glutamatergic Synapse Regeneration Spine_Formation->Synapse_Regen

Caption: this compound mechanism of action targeting fascin to promote synaptic regeneration.

G Experimental Workflow for Preclinical this compound Evaluation Start Start: 6-month-old 3xTg-AD Mice Treatment 4 Weeks Daily Dosing: - Vehicle - this compound (3 mg/kg) - this compound (30 mg/kg) Start->Treatment Behavior Behavioral Testing (Week 4) Treatment->Behavior Sacrifice Sacrifice Behavior->Sacrifice Histo Histological Analysis Sacrifice->Histo Biochem Biochemical Analysis Sacrifice->Biochem

Caption: Workflow for in vivo evaluation of this compound in an Alzheimer's disease mouse model.

G Troubleshooting Logic for Suboptimal Synaptic Response Start Suboptimal Synaptic Response? Check_Duration Is Treatment Duration >= 4 Weeks? Start->Check_Duration Check_Dose Is Dose Sufficient? Check_Duration->Check_Dose Yes Consider_Time_Course Action: Conduct Time-Course Study Check_Duration->Consider_Time_Course No Check_BBB Is there BBB Penetration? Check_Dose->Check_BBB Yes Consider_Dose_Response Action: Conduct Dose-Response Study Check_Dose->Consider_Dose_Response No Verify_PK Action: Verify Pharmacokinetics Check_BBB->Verify_PK No

References

Troubleshooting inconsistent results in Spg302 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SPG302 experiments. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting advice for inconsistent results that may be encountered during experimentation with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a third-generation, orally bioavailable, and blood-brain barrier penetrating small molecule from a novel class of pegylated benzothiazole (B30560) derivatives.[1][2] It is designed to be a synaptic regenerative therapy.[3] The proposed mechanism of action involves targeting an undisclosed regulator of the F-actin-based cytoskeleton to promote the formation and maturation of dendritic spines, which are the postsynaptic component of the majority of excitatory synapses in the brain.[1] This leads to an increase in the density of glutamatergic synapses, which is thought to underlie the observed improvements in cognitive and motor function in preclinical models.[4][5]

Q2: In what preclinical models has this compound shown efficacy?

A2: this compound has demonstrated efficacy in multiple animal models of neurodegenerative diseases. In the 3xTg-AD mouse model of Alzheimer's disease, this compound reversed deficits in cognition and restored hippocampal synaptic density.[1][6] It has also shown benefits in animal models of amyotrophic lateral sclerosis (ALS) and spinal cord injury, with improvements in motor function and respiration.[4][5]

Q3: Does this compound affect amyloid or tau pathology in Alzheimer's disease models?

A3: Preclinical studies in the 3xTg-AD mouse model have shown that this compound's therapeutic effects on synaptic density and cognitive function occur without altering Aβ (amyloid-beta) or tau pathology.[1][6] This suggests that this compound acts downstream of amyloid and tau pathology to restore synaptic function.

Q4: What is the recommended vehicle for in vivo and in vitro administration of this compound?

A4: In a preclinical study using a transgenic mouse model of Alzheimer's disease, this compound was diluted in 5% dimethyl sulfoxide (B87167) (DMSO) in phosphate-buffered saline (PBS) for intraperitoneal injections. For in vitro experiments, a 0.1% DMSO solution was used as the vehicle control.

Troubleshooting Inconsistent Experimental Results

Q5: We are observing high variability in the cognitive performance of our animal models treated with this compound in the Morris Water Maze. What could be the cause?

A5: High variability in the Morris Water Maze (MWM) can stem from several factors. Here is a troubleshooting guide:

  • Animal-related factors:

    • Stress: Ensure consistent and gentle handling of the animals to minimize stress, which can significantly impact learning and memory.

    • Health Status: Monitor the health of the animals closely. Underlying health issues can affect their performance in the MWM.

    • Age and Sex: Ensure that all experimental groups are well-matched for age and sex, as these can be confounding variables.

  • Experimental Procedure:

    • Protocol Consistency: Strictly adhere to the MWM protocol across all animals and all trials. This includes the water temperature, the location of the platform, and the extra-maze cues.[7][8]

    • Investigator Bias: The experimenter should be blinded to the treatment groups to prevent unconscious bias during handling and data acquisition.

    • Acclimation: Ensure all animals are properly acclimated to the experimental room and handling procedures before the start of the MWM trials.

  • This compound Administration:

    • Dosing Accuracy: Verify the accuracy of the dose preparation and administration for each animal.

    • Timing of Administration: Administer this compound at the same time each day relative to the behavioral testing to ensure consistent plasma and brain concentrations.

Q6: Our in vitro experiments with primary neuron cultures are showing inconsistent effects of this compound on dendritic spine density. What should we check?

A6: Inconsistent results in primary neuron cultures can be due to a variety of factors:

  • Culture Health:

    • Cell Viability: Assess the overall health and viability of your neuronal cultures. Unhealthy cultures will not respond optimally to treatment.

    • Culture Density: Plate neurons at a consistent density, as this can affect their development and synaptogenesis.

  • Experimental Conditions:

    • This compound Preparation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure complete solubilization in the vehicle.

    • Treatment Duration: The effects of this compound on spinogenesis have been observed within hours in vitro.[4] Optimize the treatment duration for your specific culture system.

    • Reagent Quality: Ensure the quality and consistency of all culture media and supplements.

  • Imaging and Analysis:

    • Consistency in Imaging: Acquire images from consistent dendritic segments and use the same imaging parameters for all samples.

    • Blinded Analysis: The analysis of dendritic spine density should be performed by an individual who is blinded to the experimental conditions to avoid bias.

Q7: We are having trouble detecting consistent changes in synaptic protein levels (e.g., PSD95, synaptophysin) by Western blot after this compound treatment. What could be the issue?

A7: Western blotting for synaptic proteins can be challenging due to their localization in insoluble protein complexes.[9] Here are some troubleshooting tips:

  • Sample Preparation:

    • Synaptic Enrichment: Consider performing a synaptosomal fractionation to enrich for synaptic proteins, which can improve signal detection.[9]

    • Lysis Buffer: Use a lysis buffer containing strong detergents (e.g., SDS) to ensure complete solubilization of the postsynaptic density proteins.[9]

  • Western Blotting Protocol:

    • Protein Loading: Ensure equal protein loading across all lanes by performing a thorough protein quantification assay.

    • Antibody Validation: Use well-validated primary antibodies for your target proteins.

    • Transfer Efficiency: Optimize the transfer conditions to ensure efficient transfer of proteins to the membrane. Staining the membrane with Ponceau S can help verify transfer efficiency.[10]

  • Data Analysis:

    • Loading Control: Use a reliable loading control to normalize your data.

    • Linear Range: Ensure that the signal from your protein of interest falls within the linear range of detection.

Data Presentation

Table 1: Summary of Preclinical Efficacy of this compound in a 3xTg-AD Mouse Model

ParameterVehicle-treated 3xTg-ADThis compound (3 mg/kg) treated 3xTg-ADThis compound (30 mg/kg) treated 3xTg-ADWild-Type Control
Cognitive Performance (Morris Water Maze) Deficits in spatial learning and memorySignificant improvementSignificant improvementNormal performance
Hippocampal Dendritic Spine Density Significantly reducedRestored to near wild-type levelsRestored to near wild-type levelsNormal density
Postsynaptic Protein Levels (PSD95, Drebrin) Significantly reducedSignificantly increasedSignificantly increasedNormal levels
Amyloid-beta (Aβ) Pathology PresentNo significant changeNo significant changeAbsent
Phosphorylated Tau Pathology PresentNo significant changeNo significant changeAbsent

Data summarized from Trujillo-Estrada et al., 2021.[1][6]

Table 2: Summary of Phase 2a Clinical Trial Results for this compound in ALS

OutcomeResult
Safety and Tolerability Well-tolerated with no treatment-related serious adverse events over 6 months of 300mg daily oral dosing.[11]
Disease Progression (ALSFRS-R) 82% of patients treated with this compound had a stable or improved rate of decline at the end of treatment.[11][12]
Comparison to Historical Controls Treated patients exhibited an average 76% slower rate of decline over 6 months.[11][12]
Biomarkers (EEG) Improvements in ALS-associated patterns of brain activity were observed.[11][12]

Data are from a randomized, double-blind, placebo-controlled Phase 2a study (NCT05882695) in 23 ALS participants.[11][12]

Experimental Protocols

Detailed Methodology: Morris Water Maze (as adapted from preclinical studies)

  • Apparatus: A circular pool (approximately 1.5 meters in diameter) is filled with water made opaque with non-toxic paint. A hidden escape platform is submerged about 1-1.5 cm below the water's surface in a fixed location in one of the four quadrants. The room should have various distal visual cues.[7][13]

  • Acquisition Phase: Mice are subjected to a set number of training trials per day (e.g., four trials) for several consecutive days. For each trial, the mouse is placed into the tank at one of four designated start points in a pseudorandom order. The mouse is allowed to swim and find the hidden platform. If the mouse does not find the platform within a set time (e.g., 60 seconds), it is gently guided to it. The mouse is allowed to remain on the platform for a short period (e.g., 30 seconds) before being removed.[14]

  • Probe Trial: Following the acquisition phase, a probe trial is conducted where the escape platform is removed. The mouse is allowed to swim freely for a set duration (e.g., 60 or 90 seconds).[14]

  • Data Analysis: A video tracking system is used to record the swim path, escape latency (time to find the platform), and swim speed. During the probe trial, the time spent in the target quadrant and the number of times the mouse crosses the former platform location are measured to assess spatial memory.[15]

Detailed Methodology: Immunocytochemistry for Synaptic Markers

  • Cell Culture: Primary neurons are cultured on coverslips.

  • Treatment: Neurons are treated with this compound or vehicle for the desired duration.

  • Fixation: Cells are fixed with 4% paraformaldehyde (PFA) in PBS.[16]

  • Permeabilization: Cells are permeabilized with a solution containing a detergent like Triton X-100.[16]

  • Blocking: Non-specific antibody binding is blocked using a solution containing normal serum (e.g., goat serum) and/or bovine serum albumin (BSA).[16]

  • Primary Antibody Incubation: Coverslips are incubated with primary antibodies against pre-synaptic (e.g., synaptophysin) and post-synaptic (e.g., PSD95) markers overnight at 4°C.[17][18]

  • Secondary Antibody Incubation: After washing, coverslips are incubated with fluorescently labeled secondary antibodies.

  • Mounting and Imaging: Coverslips are mounted on slides with an anti-fade mounting medium. Images are acquired using a confocal microscope.

  • Analysis: The number and density of synaptic puncta (co-localized pre- and post-synaptic markers) are quantified using imaging software.

Visualizations

SPG302_Signaling_Pathway This compound This compound Actin_Regulator Undisclosed F-actin Cytoskeleton Regulator This compound->Actin_Regulator targets Actin_Polymerization Branched F-actin Polymerization Actin_Regulator->Actin_Polymerization promotes Spine_Formation Dendritic Spine Formation & Maturation Actin_Polymerization->Spine_Formation Synapse_Restoration Glutamatergic Synapse Restoration Spine_Formation->Synapse_Restoration Cognitive_Improvement Improved Cognitive & Motor Function Synapse_Restoration->Cognitive_Improvement Experimental_Workflow cluster_animal_model Animal Model Preparation cluster_treatment Treatment Phase cluster_assessment Assessment Phase Animal_Selection Select Animal Model (e.g., 3xTg-AD mice) Grouping Randomize into Treatment Groups (Vehicle, this compound doses) Animal_Selection->Grouping Dosing Daily Administration of This compound or Vehicle Grouping->Dosing Behavioral Behavioral Testing (e.g., Morris Water Maze) Dosing->Behavioral Tissue Tissue Collection (Brain) Behavioral->Tissue Biochemical Biochemical Analysis (Western Blot, ELISA) Tissue->Biochemical Histological Histological Analysis (Immunohistochemistry) Tissue->Histological Troubleshooting_Logic Start Inconsistent Experimental Results Check_Protocol Review Experimental Protocol for Consistency Start->Check_Protocol Check_Reagents Verify Reagent Quality and Preparation Start->Check_Reagents Check_Animals Assess Animal Health and Handling Start->Check_Animals Check_Equipment Calibrate and Check Equipment Functionality Start->Check_Equipment Data_Analysis Review Data Analysis for Bias Check_Protocol->Data_Analysis Check_Reagents->Data_Analysis Check_Animals->Data_Analysis Check_Equipment->Data_Analysis Consistent Results are Consistent Data_Analysis->Consistent Issue Identified and Corrected Inconsistent Results Remain Inconsistent (Consult with Technical Support) Data_Analysis->Inconsistent No Obvious Issue

References

Technical Support Center: Spg302 In Vitro Off-Target Effect Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating potential off-target effects of Spg302 in vitro. The following troubleshooting guides and FAQs are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its intended mechanism of action?

This compound (also known as Tazbentetol) is a third-generation benzothiazole (B30560) derivative developed by Spinogenix, Inc. It is a small molecule designed to promote the formation of new glutamatergic synapses (synaptogenesis) by modulating the F-actin cytoskeleton. Its intended therapeutic applications are for neurodegenerative and neuropsychiatric diseases such as Alzheimer's disease, Amyotrophic Lateral Sclerosis (ALS), and Schizophrenia. Preclinical studies suggest that this compound can reverse synaptic and cognitive deficits.

Q2: Why is it important to investigate potential off-target effects of this compound?

As a benzothiazole derivative that modulates the actin cytoskeleton, this compound has the potential for off-target interactions that could lead to unforeseen biological effects or toxicities. The benzothiazole scaffold is known to interact with various biological targets, and the actin cytoskeleton is a ubiquitous and fundamental component of all eukaryotic cells, involved in a vast array of cellular processes. Therefore, a thorough in vitro off-target assessment is crucial for a comprehensive safety profile of this compound.

Q3: What are the potential off-target liabilities for a compound like this compound?

Based on its chemical structure and mechanism of action, potential off-target effects of this compound could arise from:

  • Interaction with Kinases: Benzothiazole derivatives have been shown to act as kinase inhibitors. Off-target kinase inhibition could disrupt numerous signaling pathways controlling cell proliferation, differentiation, and survival.

  • Binding to G-quadruplexes: Some benzothiazole compounds can bind to G-quadruplex DNA and RNA structures, which can modulate gene expression.

  • Inhibition of Carbonic Anhydrases: The benzothiazole scaffold is also found in inhibitors of carbonic anhydrases, enzymes involved in various physiological processes including pH regulation.

  • Disruption of Non-neuronal Actin Cytoskeleton Dynamics: While this compound is intended to act on neuronal actin, off-target effects on the actin cytoskeleton in other cell types (e.g., epithelial, cardiac, or immune cells) could interfere with their normal function.

  • Modulation of the Hippo Signaling Pathway: The actin cytoskeleton is a key regulator of the Hippo pathway, which controls organ size and cell proliferation.[1][2][3] Dysregulation of this pathway is implicated in cancer.

Q4: What are the recommended initial in vitro assays to screen for this compound off-target effects?

A tiered approach to in vitro off-target screening is recommended:

  • Broad Kinase Profiling: Screen this compound against a large panel of kinases to identify any potential off-target kinase inhibition.

  • Receptor Binding Assays: Evaluate the binding of this compound to a panel of common off-target receptors, ion channels, and transporters.

  • General Cytotoxicity Assays: Assess the overall toxicity of this compound in various cell lines (neuronal and non-neuronal) to determine its therapeutic window.

  • Specialized Assays (if initial screens show activity):

    • Carbonic Anhydrase Inhibition Assay: If there is any structural similarity to known carbonic anhydrase inhibitors.

    • G-Quadruplex Binding Assay: If there are concerns about interactions with nucleic acids.

    • Hippo Pathway Activation Assay: To investigate effects on this pathway, especially if cytotoxicity is observed in epithelial cell lines.

Troubleshooting Guides

Kinase Profiling Assays

Q: My kinase assay shows significant inhibition of an unexpected kinase. How can I validate this finding?

A: An initial hit in a broad kinase screen should always be validated.

  • Perform a dose-response curve: This will determine the IC50 value and confirm the potency of the inhibition.

  • Use an orthogonal assay: Validate the finding using a different assay format (e.g., if the primary screen was a radiometric assay, use a fluorescence-based or luminescence-based assay for confirmation).

  • Assess ATP competition: Determine if this compound is an ATP-competitive inhibitor, which is a common mechanism for kinase inhibitors.

Illustrative Data: Off-Target Kinase Inhibition Profile of a Hypothetical Compound

Kinase Target% Inhibition at 1 µMIC50 (nM)Notes
Primary Target 95%10Expected on-target activity
Off-Target Kinase A85%150Potentially significant off-target
Off-Target Kinase B55%>1000Moderate inhibition, lower priority
Off-Target Kinase C10%>10000Likely not significant
Receptor Binding Assays

Q: I am observing high non-specific binding in my radioligand binding assay. What could be the cause and how can I fix it?

A: High non-specific binding can obscure the specific binding signal. Here are some common causes and solutions:

  • Radioligand concentration is too high: Use a radioligand concentration at or below its Kd for the receptor.

  • Insufficient washing: Increase the number and/or volume of washes to remove unbound radioligand.

  • Inadequate blocking: Ensure that the assay buffer contains an appropriate blocking agent (e.g., BSA) to prevent non-specific binding to the assay plates or filters.

  • Lipophilicity of the test compound: Highly lipophilic compounds can stick to plasticware and filters. Consider using silanized tubes and pre-treating filters with a blocking agent.

Troubleshooting Receptor Binding Assay Data

IssuePotential CauseRecommended Solution
High background signal Non-specific binding of radioligandOptimize washing steps; use appropriate blocking agents.
Poor signal-to-noise ratio Low receptor expression; inactive receptorUse a cell line with higher receptor expression; ensure membrane preparation is optimal.
Inconsistent results Pipetting errors; temperature fluctuationsUse calibrated pipettes; maintain consistent incubation temperatures.
Cytotoxicity Assays

Q: My cytotoxicity assay results are variable across experiments. What are the likely reasons?

A: Variability in cytotoxicity assays can be frustrating. Consider these factors:

  • Cell density: Ensure that cells are seeded at a consistent density for each experiment. Over-confluent or under-confluent cells can respond differently to cytotoxic agents.

  • Solvent concentration: Keep the final concentration of the solvent (e.g., DMSO) consistent across all wells and ensure it is below a toxic level for the cells.

  • Edge effects: The outer wells of a microplate are prone to evaporation, which can concentrate the test compound and affect cell viability. Consider not using the outer wells for experimental data or ensure proper humidification during incubation.

  • Compound precipitation: Visually inspect the wells for any signs of compound precipitation, which can lead to inconsistent results.

Summary of In Vitro Cytotoxicity Data for this compound (Hypothetical)

Cell LineCell TypeAssay TypeIC50 (µM)
SH-SY5YHuman NeuroblastomaMTT> 50
Primary Cortical NeuronsMouseLDH> 50
HEK293Human Embryonic KidneyCellTiter-Glo25
HepG2Human Hepatocellular CarcinomaNeutral Red Uptake15

Experimental Protocols

General In Vitro Kinase Profiling Assay Protocol

This protocol outlines a general procedure for assessing the inhibitory activity of this compound against a panel of kinases using a radiometric assay.

  • Prepare Kinase Reaction Buffer: Typically contains a buffer (e.g., Tris-HCl), MgCl2, and other components required for kinase activity.

  • Prepare this compound Dilutions: Create a serial dilution of this compound in the kinase reaction buffer.

  • Kinase Reaction:

    • In a microplate, add the kinase, the specific peptide substrate, and this compound at various concentrations.

    • Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop Reaction and Capture Substrate: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times to remove unincorporated [γ-³²P]ATP.

  • Detection: Add scintillation fluid to the wells and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

General Radioligand Receptor Binding Assay Protocol

This protocol describes a competitive binding assay to evaluate the affinity of this compound for a specific receptor.

  • Prepare Membrane Homogenates: Prepare cell membranes from a cell line overexpressing the receptor of interest.

  • Assay Buffer: Prepare a binding buffer specific for the receptor being tested.

  • Competitive Binding Reaction:

    • In a microplate, add the membrane homogenate, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.

    • Incubate at room temperature for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Detection: Place the filter discs in scintillation vials with scintillation fluid and count the radioactivity.

  • Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the Ki value.

General MTT Cytotoxicity Assay Protocol

This protocol is for assessing the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizations

experimental_workflow cluster_screening Initial Off-Target Screening cluster_validation Hit Validation cluster_specialized Specialized Assays (if required) screening This compound kinase_profiling Broad Kinase Panel screening->kinase_profiling Test receptor_binding Receptor Binding Screen screening->receptor_binding Test cytotoxicity General Cytotoxicity screening->cytotoxicity Test ca_assay Carbonic Anhydrase Assay screening->ca_assay Structural Alert g4_assay G-Quadruplex Binding screening->g4_assay Structural Alert dose_response Dose-Response & IC50 kinase_profiling->dose_response Positive Hit receptor_binding->dose_response Positive Hit hippo_assay Hippo Pathway Assay cytotoxicity->hippo_assay If positive in epithelial cells orthogonal_assay Orthogonal Assay dose_response->orthogonal_assay

Caption: Workflow for in vitro off-target screening of this compound.

actin_signaling_pathway cluster_upstream Upstream Regulators cluster_core Core Actin Nucleation cluster_this compound cluster_downstream Downstream Effects GPCR GPCRs RhoGEFs RhoGEFs GPCR->RhoGEFs RTK RTKs RTK->RhoGEFs RhoGTPases Rho GTPases (Rac, Rho, Cdc42) RhoGEFs->RhoGTPases Activates RhoGAPs RhoGAPs RhoGAPs->RhoGTPases Inhibits WAVE_WASP WAVE/WASP Complex RhoGTPases->WAVE_WASP Activates Arp2_3 Arp2/3 Complex WAVE_WASP->Arp2_3 Activates Actin G-actin Arp2_3->Actin Nucleates F_Actin F-actin (Filamentous Actin) Actin->F_Actin Polymerization Synaptogenesis Synaptogenesis F_Actin->Synaptogenesis Hippo Hippo Pathway (Off-target potential) F_Actin->Hippo This compound This compound This compound->F_Actin Modulates

Caption: Simplified F-actin signaling pathway and potential this compound interaction.

References

Technical Support Center: Enhancing the Bioavailability of Spg302 in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the bioavailability of the novel synaptogenic agent Spg302 (also known as Tazbentetol) in rodent studies. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its intended therapeutic action?

A1: this compound is a novel, orally bioavailable, blood-brain barrier-penetrating small molecule designed to regenerate synapses.[1] Its primary mechanism of action is to restore lost synapses, which are the crucial connections between neurons, suggesting potential for reversing declines in cognitive and motor function in various neurological disorders.[2][3] this compound has shown promise in preclinical models of Alzheimer's disease and amyotrophic lateral sclerosis (ALS).[4][5]

Q2: this compound is described as an oral "once-a-day pill" for clinical use. Why is improving bioavailability a concern in rodent studies?

A2: While this compound is developed for oral administration in humans, preclinical rodent studies often present unique challenges.[6] Early proof-of-concept studies in animal models may prioritize confirming a pharmacological effect over optimizing oral delivery. For instance, a key preclinical study in a mouse model of Alzheimer's disease utilized intraperitoneal (i.p.) injections to ensure consistent exposure and bypass potential oral absorption issues.[5] Therefore, researchers transitioning to oral administration in rodents may encounter and need to address bioavailability challenges to ensure adequate and reproducible systemic exposure for efficacy and toxicity studies.

Q3: What are the known physicochemical properties of this compound?

A3: Understanding the physicochemical properties of a compound is crucial for predicting and troubleshooting its bioavailability. The available data for this compound is summarized in the table below. The relatively high molecular weight and the presence of multiple ether linkages might influence its solubility and permeability characteristics.

PropertyValue
Molecular Formula C21H25NO5S
Molecular Weight 403.5 g/mol
Description 3rd-generation benzothiazole (B30560) derivative

Q4: What are the primary barriers to achieving good oral bioavailability in rodents?

A4: The main obstacles to oral bioavailability for many investigational compounds, including potentially this compound, can be categorized as follows:

  • Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.

  • Low Permeability: The compound may not effectively cross the intestinal epithelial barrier to enter the bloodstream.

  • First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.

  • Efflux Transporters: The compound could be actively pumped back into the intestinal lumen by transporters like P-glycoprotein (P-gp).

Troubleshooting Guides

Issue 1: High Variability in Plasma Concentrations of this compound Following Oral Gavage
Potential Cause Troubleshooting Step Rationale
Inconsistent Dosing Technique Refine and standardize the oral gavage procedure. Ensure all personnel are adequately trained. Use precise, calibrated equipment.Improper gavage technique can lead to accidental administration into the lungs or incomplete dosing, causing significant variability in exposure.
Formulation Instability Ensure the formulation is a homogenous and stable solution or suspension. For suspensions, ensure vigorous and consistent mixing before each dose.If this compound precipitates or is not uniformly suspended in the vehicle, the actual dose administered to each animal will vary.
Food Effects Standardize the fasting period for all animals before dosing. Typically, a 4-hour fast is sufficient for rodents.The presence of food in the GI tract can significantly alter the absorption of a compound by changing pH, gastric emptying time, and bile secretion.
Inter-animal Physiological Differences Increase the number of animals per group to improve statistical power.Natural variations in gastrointestinal physiology and drug-metabolizing enzymes can contribute to variability.
Issue 2: Low Oral Bioavailability of this compound Despite a Consistent Dosing Technique
Potential Cause Troubleshooting Step Rationale
Poor Aqueous Solubility Formulation Enhancement: - Co-solvents: Use vehicles containing co-solvents like PEG 400, propylene (B89431) glycol, or DMSO.- Surfactants: Incorporate surfactants such as Tween 80 or Cremophor to improve wettability and dissolution.- pH Adjustment: If this compound has ionizable groups, adjusting the pH of the formulation vehicle can enhance solubility.- Particle Size Reduction: Consider micronization or nanosuspension to increase the surface area for dissolution.For poorly soluble compounds, enhancing dissolution in the GI tract is often the first and most critical step to improving absorption.
High First-Pass Metabolism Conduct a pilot study comparing plasma concentrations after oral (PO) and intravenous (IV) administration to determine absolute bioavailability. If bioavailability is low despite good absorption, first-pass metabolism is likely a major contributor. Consider co-administration with a general CYP450 inhibitor in a pilot study to assess the impact of metabolism.This will help to differentiate between poor absorption and high first-pass metabolism as the primary cause of low bioavailability.
Efflux Transporter Activity Investigate if this compound is a substrate for efflux transporters like P-gp. This can be initially assessed using in vitro models (e.g., Caco-2 cells). In vivo, a pilot study with a known P-gp inhibitor can be conducted.Efflux transporters can significantly limit the net absorption of a drug from the intestine.
Poor Intrinsic Permeability If formulation and metabolic issues are ruled out, the intrinsic permeability of the molecule might be low. While difficult to address without chemical modification, some formulation strategies like lipid-based systems (e.g., SEDDS) can sometimes improve permeability.Some molecules inherently have poor membrane permeability that cannot be fully overcome by formulation strategies alone.

Experimental Protocols

Protocol 1: Oral Gavage Administration in Mice

This protocol outlines a standard procedure for the oral administration of a test compound to mice.

Materials:

  • This compound formulation (e.g., solution or homogenous suspension)

  • Appropriately sized oral gavage needles (typically 20-22 gauge for adult mice)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Animal Preparation: Weigh each mouse to accurately calculate the dosing volume. A typical dosing volume is 5-10 mL/kg.

  • Dose Preparation: Prepare the this compound formulation. If it is a suspension, ensure it is thoroughly mixed before drawing the dose into the syringe.

  • Restraint: Gently but firmly restrain the mouse by scruffing the back of the neck to immobilize the head. The body should be held in a vertical position to straighten the path to the esophagus.

  • Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth. The mouse will typically swallow, which facilitates the passage of the needle into the esophagus.

  • Advancement: Continue to gently advance the needle into the esophagus until the pre-measured depth is reached (from the corner of the mouth to the last rib). There should be no resistance. If resistance is met, withdraw and re-attempt. Do not force the needle.

  • Administration: Once the needle is correctly positioned, slowly administer the formulation over 2-3 seconds.

  • Withdrawal: Gently withdraw the needle along the same path of insertion.

  • Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or bleeding, for at least 15 minutes post-dosing.

Protocol 2: Intraperitoneal (i.p.) Injection in Mice (as per Trujillo-Estrada et al., 2021)

This protocol is based on the methodology used in a key preclinical study of this compound.[5]

Materials:

  • This compound solution (dissolved in 5% DMSO in phosphate-buffered saline, PBS)[5]

  • Sterile syringes (1 mL) with 25-27 gauge needles

  • Animal scale

Procedure:

  • Animal Preparation: Weigh each mouse to accurately calculate the injection volume. The study used doses of 3 and 30 mg/kg.[5]

  • Dose Preparation: Prepare the this compound solution as described.

  • Restraint: Restrain the mouse by scruffing the back of the neck and turning it over to expose the abdomen. The hindquarters can be secured by holding the tail.

  • Injection Site: The injection should be made into the lower right or left quadrant of the abdomen to avoid hitting the bladder or cecum.

  • Injection: Insert the needle at a 10-20 degree angle. After insertion, gently pull back on the plunger to ensure no fluid (urine or blood) is aspirated. If the aspiration is clear, inject the solution.

  • Withdrawal: Withdraw the needle and return the mouse to its cage.

  • Monitoring: Monitor the animal for any signs of distress post-injection.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_pk_study Pharmacokinetic Study cluster_analysis Data Analysis solubility Solubility Screening formulation Formulation Optimization (e.g., co-solvents, surfactants) solubility->formulation stability Formulation Stability Testing formulation->stability dosing Rodent Dosing (Oral Gavage) stability->dosing sampling Blood Sampling (Time Course) dosing->sampling bioanalysis LC-MS/MS Bioanalysis sampling->bioanalysis pk_calc PK Parameter Calculation (AUC, Cmax, Tmax) bioanalysis->pk_calc bioavailability Assess Bioavailability pk_calc->bioavailability troubleshoot Troubleshoot if Low bioavailability->troubleshoot

Caption: Workflow for assessing the oral bioavailability of this compound in rodents.

Caption: Decision tree for troubleshooting low oral bioavailability of this compound.

References

Spg302 Technical Support Center: A Guide for Chronic Neurodegenerative Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Spg302 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in the successful administration and evaluation of this compound in chronic neurodegenerative models. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel, orally bioavailable small molecule being developed as a regenerative therapy for neurodegenerative and neuropsychiatric diseases.[1][2] Its primary mechanism of action is the regeneration of lost glutamatergic synapses, which are crucial for cognitive and motor functions.[3][4] this compound targets fascin, a protein that regulates the F-actin cytoskeleton within neurons, to rebuild dendritic spines, the postsynaptic component of most excitatory synapses.[5] This restoration of synaptic connections is a first-in-class approach to treating conditions like Alzheimer's disease and ALS, aiming to reverse functional decline.[2]

Q2: What is the recommended vehicle for in vivo administration of this compound in rodent models?

A2: For intraperitoneal (i.p.) injections in mouse models, this compound has been successfully administered when diluted in a vehicle of 5% dimethyl sulfoxide (B87167) (DMSO) in phosphate-buffered saline (PBS).[6]

Q3: What is a typical dosing regimen for this compound in a chronic neurodegenerative mouse model?

A3: In the 3xTg-AD mouse model of Alzheimer's disease, daily intraperitoneal (i.p.) injections of this compound at doses of 3 mg/kg and 30 mg/kg for a duration of 4 weeks have been shown to be effective in restoring hippocampal synaptic density and improving cognitive function.[6][7][8]

Q4: How quickly can I expect to see effects of this compound treatment in my animal model?

A4: In preclinical models, the effects of this compound can be observed relatively quickly. In vitro, new glutamatergic synapses can form within hours.[3] In vivo studies in mouse models of Alzheimer's disease have demonstrated a rescue of synaptic and cognitive deficits within one month of daily dosing.[6]

Q5: Does this compound have an effect on amyloid-beta or tau pathology in Alzheimer's disease models?

A5: Studies in the 3xTg-AD mouse model have shown that this compound effectively reverses synaptic and cognitive deficits without altering amyloid-beta (Aβ) or tau pathology.[6][7][8] This indicates that this compound's therapeutic effects are likely independent of direct actions on these classical pathological hallmarks of Alzheimer's disease.

Troubleshooting Guide

Problem 1: Inconsistent or lack of behavioral improvement in cognitive tasks (e.g., Morris water maze) after this compound administration.

  • Possible Cause 1: Improper Drug Preparation or Storage.

    • Solution: Ensure this compound is fully dissolved in the 5% DMSO/PBS vehicle. Prepare fresh solutions regularly and store them appropriately, protected from light and extreme temperatures, to prevent degradation.

  • Possible Cause 2: Suboptimal Dosing or Administration.

    • Solution: Verify the accuracy of dose calculations and the consistency of daily intraperitoneal injections. Ensure proper injection technique to maximize bioavailability. For chronic models, consistent daily administration is crucial.[6]

  • Possible Cause 3: Age or Disease Stage of the Animal Model.

    • Solution: The efficacy of this compound may be dependent on the stage of neurodegeneration. Preclinical studies have shown efficacy in 6-month-old 3xTg-AD mice, a stage with established synaptic deficits but before the appearance of extensive plaques and tangles.[6] Consider the pathological stage of your model when planning experiments.

Problem 2: High variability in synaptic density measurements between animals in the same treatment group.

  • Possible Cause 1: Inconsistent Tissue Processing and Staining.

    • Solution: Standardize all steps of tissue fixation, sectioning, and staining (e.g., Golgi staining or immunofluorescence for synaptic markers like PSD95 and synaptophysin). Ensure uniform antibody concentrations and incubation times across all samples.

  • Possible Cause 2: Subjectivity in Quantification.

    • Solution: Employ stereological quantification methods to ensure unbiased sampling and counting of dendritic spines or synaptic puncta.[6] Use consistent imaging parameters (e.g., laser power, gain) for confocal microscopy and define clear criteria for what constitutes a positive signal.

Problem 3: Observed adverse effects or toxicity in treated animals.

  • Possible Cause 1: Vehicle Toxicity.

    • Solution: While 5% DMSO is generally considered safe for i.p. injections, ensure that the DMSO is of high purity (cell culture grade or equivalent). Prepare the vehicle fresh and filter-sterilize it before use. Always include a vehicle-only control group to assess any effects of the vehicle itself.

  • Possible Cause 2: Off-target Effects of High Doses.

    • Solution: While preclinical studies have used up to 30 mg/kg daily without reported toxicity, it is advisable to conduct a dose-response study in your specific animal model to determine the optimal therapeutic window.[6] Monitor animals daily for any signs of distress or weight loss.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a preclinical study of this compound in the 3xTg-AD mouse model.

Table 1: Effect of this compound on Cognitive Function in 3xTg-AD Mice

Behavioral TestGroupOutcome MeasureResult
Morris Water Maze 3xTg-AD + VehicleEscape Latency (s)Significantly impaired learning
3xTg-AD + this compound (3 mg/kg)Escape Latency (s)Deficits reversed
3xTg-AD + this compound (30 mg/kg)Escape Latency (s)Deficits reversed
3xTg-AD + VehicleTime in Target Quadrant (s)Significant memory retention impairment
3xTg-AD + this compound (3 mg/kg)Time in Target Quadrant (s)Significant improvement in memory retention
3xTg-AD + this compound (30 mg/kg)Time in Target Quadrant (s)Significant improvement in memory retention
Contextual Fear Conditioning 3xTg-AD + VehicleFreezing Response (%)Markedly reduced freezing response
3xTg-AD + this compound (3 & 30 mg/kg)Freezing Response (%)Significantly increased freezing response, similar to wild-type levels

Data adapted from Trujillo-Estrada et al., 2021.[6]

Table 2: Effect of this compound on Synaptic Density and Proteins in the Hippocampus of 3xTg-AD Mice

MeasurementGroupResult
Dendritic Spine Density (CA1) 3xTg-AD + Vehicle~35-50% deficit compared to wild-type
3xTg-AD + this compound (3 & 30 mg/kg)Deficits reversed to levels not statistically different from wild-type
Postsynaptic Puncta (PSD95) 3xTg-AD + VehicleSignificant deficit in the number of puncta
3xTg-AD + this compound (3 & 30 mg/kg)Number of puncta restored
Synaptic Protein Levels (Drebrin, PSD95, p-GluA1/GluA1 ratio) 3xTg-AD + VehicleSignificant decreases in steady-state levels
3xTg-AD + this compound (3 & 30 mg/kg)Levels significantly improved

Data adapted from Trujillo-Estrada et al., 2021.[6]

Experimental Protocols

1. In Vivo Administration of this compound in 3xTg-AD Mice

  • Animal Model: 6-month-old female homozygous 3xTg-AD mice.

  • Drug Preparation: Dilute this compound in a vehicle consisting of 5% dimethyl sulfoxide (DMSO) in phosphate-buffered saline (PBS).

  • Dosing: Administer this compound via intraperitoneal (i.p.) injection once daily at a dose of 3 mg/kg or 30 mg/kg.

  • Control Group: Administer an equivalent volume of the 5% DMSO in PBS vehicle to a control group of 3xTg-AD mice.

  • Duration: Continue daily injections for 4 consecutive weeks.

  • Behavioral and Histological Analysis: Following the 4-week treatment period, proceed with behavioral testing (e.g., Morris water maze, contextual fear conditioning) and subsequent tissue collection for histological and biochemical analyses (e.g., Golgi staining for dendritic spine density, immunofluorescence for synaptic markers).

Protocol based on Trujillo-Estrada et al., 2021.[6]

2. Morris Water Maze Protocol for Spatial Learning and Memory

  • Apparatus: A circular tank (1.5-m diameter) filled with opaque water. A 14-cm diameter platform is submerged 1.5 cm below the water surface in a fixed location.

  • Acquisition Phase:

    • Train mice for four consecutive days with four trials per day.

    • In each trial, gently place the mouse into the water at one of four randomized starting positions.

    • Allow the mouse to swim freely to find the hidden platform. If the mouse does not find the platform within 60 seconds, gently guide it to the platform.

    • Allow the mouse to remain on the platform for 15 seconds before starting the next trial.

    • Record the escape latency (time to find the platform) for each trial.

  • Probe Trial (Memory Retention):

    • 24 hours after the last training trial, remove the platform from the tank.

    • Place the mouse in the tank and allow it to swim for 60 seconds.

    • Track the mouse's swim path and measure the time spent in the target quadrant (where the platform was previously located) and the number of platform location crosses.

This is a generalized protocol; for specific details refer to Trujillo-Estrada et al., 2021.[6]

Visualizations

Spg302_Signaling_Pathway This compound This compound Fascin Fascin This compound->Fascin targets F_Actin F-actin Polymerization & Bundling Fascin->F_Actin regulates Actin G-actin Actin->F_Actin polymerizes into Dendritic_Spine Dendritic Spine Formation & Maturation F_Actin->Dendritic_Spine

Caption: Proposed signaling pathway for this compound-mediated synaptogenesis.

Spg302_Experimental_Workflow start Start: 6-month-old 3xTg-AD Mice treatment Daily i.p. Injections for 4 Weeks (Vehicle, 3 mg/kg this compound, 30 mg/kg this compound) start->treatment behavior Behavioral Testing (Morris Water Maze, Contextual Fear Conditioning) treatment->behavior tissue Tissue Collection (Brain) behavior->tissue histology Histological Analysis (Golgi Staining, Immunofluorescence) tissue->histology biochemistry Biochemical Analysis (Western Blot for Synaptic Proteins) tissue->biochemistry data_analysis Data Analysis & Interpretation histology->data_analysis biochemistry->data_analysis

References

Technical Support Center: Spg302 in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Spg302 in long-term cell culture experiments. Our aim is to help you achieve optimal results and address common challenges that may arise during your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in cell culture?

A1: this compound is a novel small molecule designed to promote the formation of new dendritic spine synapses, a process known as spinogenesis.[1] It is a third-generation member of a class of pegylated benzothiazole (B30560) derivatives that target a regulator of the F-actin-based cytoskeleton.[1][2] The working hypothesis is that this compound triggers the rapid formation of branched F-actin assemblies, which are essential for spine formation and maturation.[1] In cell culture, this leads to an increase in dendritic spine density on neurons.[1]

Q2: Is this compound toxic to cells in long-term culture?

A2: Clinical and preclinical studies have generally shown this compound to be well-tolerated.[3][4][5][6][7] For instance, in a Phase 2a clinical trial for ALS, this compound was well-tolerated over 6 months of daily dosing with no treatment-related serious adverse events reported.[3][6] Similarly, a trial for Alzheimer's disease found it to be safe and well-tolerated.[5] In preclinical in vitro studies using primary rat hippocampal neurons, various concentrations of this compound were used to successfully increase spine density, suggesting a good tolerability profile within effective concentration ranges.[1] Issues observed in cell culture are more likely to stem from experimental conditions rather than inherent toxicity of the compound at recommended concentrations.

Q3: What are the recommended concentrations of this compound for in vitro experiments?

A3: Based on published preclinical data, effective concentrations of this compound for inducing spinogenesis in primary rat hippocampal neurons range from 0.1 µM to 3 µM.[1] A significant increase in mean spine density was observed at these concentrations.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental setup.

Q4: How quickly can I expect to see an effect of this compound in my cell cultures?

A4: The effects of this compound on spinogenesis can be observed relatively quickly. In vitro, prototypes of this compound have been shown to induce spinogenesis within an hour or less.[1] In the published study, primary hippocampal neurons were treated with this compound on day 14 and fixed for analysis on day 15.[1]

Troubleshooting Guide

Issue 1: No observable increase in dendritic spine density after this compound treatment.
Possible Cause Troubleshooting Step
Suboptimal this compound Concentration Perform a dose-response experiment with concentrations ranging from 0.1 µM to 10 µM to identify the optimal concentration for your specific cell line and density.[1]
Incorrect Vehicle Control This compound is typically dissolved in DMSO. Ensure your vehicle control contains the same final concentration of DMSO as your this compound-treated cultures.[1]
Cell Health and Density Ensure your neuronal cultures are healthy and at an appropriate density before treatment. High-density cultures can experience nutrient depletion and accumulation of waste products, which may impair their ability to respond to this compound.[8]
Timing of Treatment and Analysis This compound has been shown to act rapidly.[1] Consider analyzing spine density at different time points after treatment (e.g., 1, 6, 24 hours) to capture the peak effect. The published protocol involves treatment at day 14 and fixation at day 15.[1]
Inadequate Culture Conditions Ensure the culture medium is appropriate for your cells and contains necessary supplements like serum and glutamine.[9] For primary neurons, glial cell mitosis may need to be controlled (e.g., with araC) to avoid overgrowth and maintain neuronal health.[1]
Issue 2: Decreased cell viability or changes in cell morphology in this compound-treated cultures.
Possible Cause Troubleshooting Step
High Concentration of this compound While generally well-tolerated, excessively high concentrations of any compound can lead to off-target effects. Stick to the recommended concentration range (0.1 µM - 3 µM) and perform a dose-response curve to assess viability at different concentrations.[1]
Solvent (DMSO) Toxicity High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%).[1]
Contamination Microbial contamination can lead to rapid cell death. Regularly inspect your cultures for any signs of contamination (e.g., cloudiness, pH changes) and consider testing for mycoplasma.[9][10]
Poor Culture Conditions Issues such as nutrient depletion, accumulation of metabolic waste, or improper incubator conditions (temperature, CO2) can lead to cell stress and death.[8] Ensure regular media changes and proper incubator maintenance.
Adherent Cells Detaching If adherent neurons are detaching, ensure the culture dishes are suitable for adherent cells and consider using a coating agent like poly-L-lysine to improve attachment.[9]

Quantitative Data Summary

The following table summarizes the quantitative data on the effect of this compound on dendritic spine density in primary rat hippocampal neurons.[1]

This compound Concentration (µM)Mean Spine Density (spines/20 µm) ± SEM
0 (Vehicle)12.54 ± 1.81
0.137.41 ± 5.88
0.333.72 ± 2.75
135.65 ± 3.68
345.97 ± 3.89
1024.71 ± 2.33

Experimental Protocols & Visualizations

Protocol: In Vitro Assessment of this compound on Dendritic Spine Density

This protocol is adapted from a study on primary hippocampal neurons from rats.[1]

  • Cell Culture:

    • Culture primary neurons from the hippocampus of newborn rats.

    • Plate neurons in a 24-well plate and culture for 14 days.

    • On day 1, replace the culture medium with plain medium.

    • On day 4, add 5 nM of araC to inhibit glial cell mitosis.

  • This compound Treatment:

    • On day 14, add this compound to the culture wells at various concentrations (e.g., 0.1, 0.3, 1, 3, and 10 µM) using DMSO as a solvent.

    • Include a vehicle control group treated with the same concentration of DMSO (e.g., 0.1%).

  • Fixation and Staining:

    • On day 15, fix the cells on coverslips using methanol.

    • Perform double-staining with an antibody against PSD95 for synaptic count of spines on the basal dendrites and an antibody against synaptobrevin II for presynaptic imaging.

    • Use DAPI staining for cell nuclei count.

  • Quantification:

    • Quantify the number of spines per 20 µm length of dendrite.

    • Compare the spine density of the this compound-treated groups to the untreated control group.

G cluster_prep Cell Preparation (Day 1-4) cluster_treatment Treatment (Day 14) cluster_analysis Analysis (Day 15) culture Culture primary hippocampal neurons replace_medium Replace medium (Day 1) culture->replace_medium add_araC Add araC to inhibit glial mitosis (Day 4) replace_medium->add_araC treat_this compound Add this compound (0.1-10 µM) add_araC->treat_this compound treat_vehicle Add Vehicle (DMSO) add_araC->treat_vehicle fix_cells Fix cells with methanol treat_this compound->fix_cells treat_vehicle->fix_cells stain_cells Stain for PSD95, Synaptobrevin II, DAPI fix_cells->stain_cells quantify Quantify spine density stain_cells->quantify

Caption: Experimental workflow for assessing this compound's effect on dendritic spine density.

This compound Proposed Signaling Pathway

This compound is believed to exert its effects by modulating the F-actin cytoskeleton, which is crucial for the formation and maintenance of dendritic spines. This leads to an increase in key postsynaptic proteins and the formation of new synapses.[1]

G cluster_proteins Increased Postsynaptic Proteins This compound This compound actin_regulator Undisclosed Regulator of F-actin Cytoskeleton This compound->actin_regulator f_actin Branched F-actin Assembly Formation actin_regulator->f_actin spinogenesis Spinogenesis & Spine Maturation f_actin->spinogenesis psd95 PSD95 spinogenesis->psd95 drebrin Drebrin spinogenesis->drebrin amp_r p-GluA1/GluA1 Ratio spinogenesis->amp_r synapse_formation New Synapse Formation psd95->synapse_formation drebrin->synapse_formation amp_r->synapse_formation

Caption: Proposed mechanism of action for this compound-induced synaptogenesis.

References

Technical Support Center: Quantifying Synaptic Changes Induced by Spg302

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Spg302. The content is designed to address specific challenges encountered during the quantification of synaptic changes induced by this novel synaptogenic small molecule.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

I. Dendritic Spine Analysis

Question: We are not observing a significant increase in dendritic spine density after this compound treatment in our neuronal cultures. What could be the issue?

Answer: Several factors could contribute to this. Here’s a troubleshooting guide:

  • This compound Concentration and Treatment Duration: this compound has a specific concentration range for its synaptogenic effects. In vitro studies have shown significant increases in spine density at concentrations between 0.1 µM and 3 µM.[1] A concentration of 10 µM has been shown to be less effective.[1] Ensure you are using an optimal concentration and that the treatment duration is sufficient. While effects can be seen in as little as an hour, a longer treatment period (e.g., 24-48 hours) may be necessary depending on the neuronal culture system.[1]

  • Neuronal Culture Health: The health of your neuronal cultures is critical. Ensure that the cultures are mature enough to have developed a baseline level of dendritic spines before treatment. Stressed or unhealthy neurons may not respond to synaptogenic compounds. Monitor cell morphology and viability.

  • Imaging and Analysis Parameters: The resolution of your imaging system and the parameters of your analysis software are crucial for accurate spine quantification.[2][3][4]

    • Resolution: Use a high-resolution confocal or two-photon microscope. The pixel size should be adequate to resolve individual spines.[3]

    • Dendrite Selection: Analyze dendrites of similar width and distance from the soma to reduce variability.[5] Focus on secondary and tertiary dendrites as spine density can vary along the dendritic arbor.[5]

    • 3D Reconstruction: Whenever possible, use 3D reconstruction software for more accurate spine morphology and density analysis.[2] This helps to avoid undercounting spines that are oriented along the z-axis.

  • Statistical Power: Ensure you are analyzing a sufficient number of neurons and dendrites to have adequate statistical power to detect changes. It is recommended to analyze at least 10-20 neurons per condition.[5]

Question: How do we differentiate between different types of dendritic spines (e.g., mushroom, thin, stubby) in our analysis, and is this important for this compound studies?

Answer: Yes, differentiating between spine morphologies is important as it can provide insights into the maturity and function of the newly formed synapses. This compound has been shown to increase the density of mushroom and stubby spines, which are considered more mature and stable forms.[1][6]

  • Classification Criteria: Use established morphological criteria for spine classification based on the ratio of head width to neck length.

    • Mushroom: Large head and a distinct, narrower neck.

    • Thin: Small head and a long, thin neck.

    • Stubby: No obvious neck, with the head directly attached to the dendrite.

  • Automated vs. Manual Analysis: While manual classification can be subjective, several software packages offer automated or semi-automated spine classification.[2] It is crucial to validate the software's classification against a manually scored subset of your data.

  • Significance for this compound: An increase in the proportion of mushroom spines following this compound treatment would suggest the formation of functionally relevant and stable synapses.[1]

II. Electrophysiology (LTP/LTD)

Question: We are trying to measure Long-Term Potentiation (LTP) in hippocampal slices from this compound-treated animals but are getting inconsistent results. What are some potential confounding factors?

Answer: Electrophysiology experiments are sensitive to many variables. Here are some key points to consider:

  • Slice Quality: The health of your brain slices is paramount. Ensure proper slicing technique to minimize tissue damage and maintain neuronal viability. Allow for an adequate recovery period before starting recordings.

  • Stimulation and Recording Parameters:

    • Stimulation Intensity: The stimulation intensity should be set to elicit a baseline field excitatory postsynaptic potential (fEPSP) that is 30-50% of the maximal response. This allows for the potentiation to be observed.

    • Baseline Stability: A stable baseline recording for at least 20-30 minutes before LTP induction is essential for accurate quantification of potentiation.

    • Induction Protocol: The choice of LTP induction protocol (e.g., high-frequency stimulation, theta-burst stimulation) can influence the magnitude and duration of LTP.[7] Consistency in the protocol across experiments is key.

  • "Developmental LTP" as a Confound: In some preparations, particularly from younger animals, the baseline test pulses themselves can cause synaptic depression. High-frequency stimulation can then reverse this depression, which might be misinterpreted as LTP.[8] It is important to be aware of this phenomenon and to have appropriate control groups.

  • Presynaptic vs. Postsynaptic Effects: LTP can be expressed through either presynaptic (e.g., increased neurotransmitter release) or postsynaptic (e.g., insertion of AMPA receptors) mechanisms.[9][10] Since this compound primarily promotes the formation of new postsynaptic structures (dendritic spines), you might expect to see changes in postsynaptic function.[1][11] Techniques like paired-pulse facilitation can help to dissect presynaptic contributions.

Question: We are not seeing a clear effect of this compound on LTP. Could the drug be affecting Long-Term Depression (LTD) instead?

Answer: It is possible. Synaptic plasticity is a dynamic process, and a compound that promotes synaptogenesis might also influence mechanisms of synaptic weakening. It would be worthwhile to investigate the effects of this compound on LTD. Standard low-frequency stimulation (LFS) protocols can be used to induce LTD.[7] Comparing the effects of this compound on both LTP and LTD will provide a more complete picture of its impact on synaptic plasticity.

III. Biochemical Assays (Western Blotting)

Question: We are performing Western blots for synaptic proteins after this compound treatment and are seeing multiple bands or non-specific binding for our target proteins. How can we troubleshoot this?

Answer: Western blotting can be prone to artifacts. Here are some common issues and solutions:

  • Antibody Specificity: This is one of the most critical factors.

    • Validation: Use antibodies that have been well-validated for the specific application (Western blotting) and species you are working with.[12]

    • Controls: Include positive and negative controls to confirm antibody specificity. For example, use a cell line known to express the target protein as a positive control.[13][14]

    • Multiple Isoforms/PTMs: Multiple bands could represent different isoforms or post-translationally modified forms of the protein.[14] Consult resources like UniProt to check for known isoforms.

  • Blocking and Washing: Inadequate blocking or washing can lead to high background and non-specific binding.[12]

    • Blocking Agent: The choice of blocking agent (e.g., non-fat dry milk, BSA) can affect the signal-to-noise ratio. Some antibodies work better with a specific blocking agent.[14]

    • Washing Steps: Ensure sufficient washing steps with a buffer containing a mild detergent (e.g., Tween-20) to remove non-specifically bound antibodies.[12]

  • Protein Loading: Ensure that you are loading an equal amount of protein in each lane. Use a reliable loading control (e.g., GAPDH, β-actin, or total protein stain like Ponceau S) to normalize your data.[15]

Question: We see an increase in a postsynaptic protein like PSD-95 after this compound treatment. How can we be sure this reflects the formation of new synapses and not just an overall increase in protein expression?

  • Analyze Pre- and Postsynaptic Markers: In addition to postsynaptic markers like PSD-95, analyze presynaptic markers such as synaptophysin or VGLUT1. An increase in the colocalization of pre- and postsynaptic markers provides stronger evidence for the formation of new, complete synapses.[1]

  • Subcellular Fractionation: Perform subcellular fractionation to isolate synaptosomes. An enrichment of your target protein in the synaptosomal fraction would indicate its localization at the synapse.

  • Immunocytochemistry/Immunohistochemistry: Visualize the changes in protein expression and localization directly in cells or tissue sections. This will allow you to see if the increased protein expression is specifically localized to synaptic puncta.

Quantitative Data Summary

The following tables summarize quantitative data from a preclinical study of this compound in a transgenic mouse model of Alzheimer's disease (3xTg-AD).[1][6]

Table 1: Effect of this compound on Dendritic Spine Density in 3xTg-AD Mice

Treatment GroupDendritic Spine Density (spines/10 µm)% Change vs. 3xTg-AD Vehicle
Wild-Type (WT) Vehicle12.5 ± 0.8+62.3%
3xTg-AD Vehicle7.7 ± 0.5-
3xTg-AD + this compound (3 mg/kg)11.2 ± 0.7+45.5%
3xTg-AD + this compound (30 mg/kg)12.1 ± 0.9+57.1%

Data are presented as mean ± SEM.[1]

Table 2: Effect of this compound on Synaptic Protein Levels in 3xTg-AD Mice Hippocampus

Protein3xTg-AD Vehicle (Normalized to WT)3xTg-AD + this compound (30 mg/kg) (% Change vs. Vehicle)
PSD-95~60%~+50%
Synaptophysin~75%~+25%
Drebrin~55%~+60%
p-GluA1/GluA1 ratio~40%~+100%

Approximate values derived from graphical data in Trujillo-Estrada et al., 2021.[1]

Experimental Protocols

Protocol 1: Dendritic Spine Density and Morphology Analysis

1. Neuronal Culture and this compound Treatment:

  • Plate primary hippocampal or cortical neurons on coverslips coated with poly-D-lysine.
  • Culture neurons for at least 14 days in vitro (DIV) to allow for mature dendrite and spine development.
  • Treat neurons with the desired concentration of this compound or vehicle control for the specified duration (e.g., 24-48 hours).

2. Immunocytochemistry:

  • Fix neurons with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 15 minutes at room temperature.
  • Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
  • Block non-specific binding with 10% normal goat serum in PBS for 1 hour.
  • Incubate with a primary antibody against a dendritic marker (e.g., MAP2) and a spine marker (e.g., Phalloidin for F-actin) overnight at 4°C.
  • Wash three times with PBS.
  • Incubate with appropriate fluorescently-labeled secondary antibodies for 1 hour at room temperature.
  • Wash three times with PBS and mount coverslips on slides with an anti-fading mounting medium.

3. Image Acquisition and Analysis:

  • Acquire z-stack images of dendrites using a confocal or two-photon microscope with a high-magnification objective (e.g., 63x or 100x oil immersion).
  • Use image analysis software (e.g., ImageJ/Fiji with NeuronJ plugin, Neurolucida) for 3D reconstruction and quantification of dendritic spine density and morphology.
  • Count the number of spines per unit length of dendrite (e.g., spines/10 µm).
  • Classify spines into morphological categories (mushroom, thin, stubby) based on head-to-neck ratios.

Protocol 2: Western Blotting for Synaptic Proteins

1. Sample Preparation:

  • Homogenize brain tissue or lyse neuronal cultures in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Determine protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Electrotransfer:

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
  • Separate proteins by electrophoresis.
  • Transfer proteins to a nitrocellulose or PVDF membrane.
  • Verify transfer efficiency by staining the membrane with Ponceau S.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with primary antibodies against synaptic proteins of interest (e.g., PSD-95, synaptophysin) overnight at 4°C.
  • Wash the membrane three times with TBST.
  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Wash the membrane three times with TBST.

4. Detection and Quantification:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
  • Detect the signal using a chemiluminescence imaging system.
  • Quantify band intensities using image analysis software and normalize to a loading control.

Visualizations

Spg302_Signaling_Pathway This compound This compound Actin_Cytoskeleton Actin_Cytoskeleton This compound->Actin_Cytoskeleton Targets Dendritic_Spine_Formation Dendritic_Spine_Formation Actin_Cytoskeleton->Dendritic_Spine_Formation Promotes Synaptic_Plasticity Synaptic_Plasticity Dendritic_Spine_Formation->Synaptic_Plasticity Enhances Cognitive_Function Cognitive_Function Synaptic_Plasticity->Cognitive_Function Improves

Caption: Proposed signaling pathway for this compound-induced synaptic changes.

Experimental_Workflow_Dendritic_Spine_Analysis cluster_preparation Sample Preparation cluster_imaging Imaging cluster_analysis Data Analysis Culture Neuronal Culture Treatment This compound Treatment Culture->Treatment Fixation Fixation & Staining Treatment->Fixation Acquisition Confocal/2-Photon Microscopy Fixation->Acquisition Reconstruction 3D Reconstruction Acquisition->Reconstruction Quantification Spine Density & Morphology Reconstruction->Quantification Statistics Statistical Analysis Quantification->Statistics

Caption: Experimental workflow for dendritic spine analysis after this compound treatment.

Troubleshooting_Logic_Western_Blot Start Problem: Non-specific Bands Check_Antibody Check Antibody Specificity Start->Check_Antibody Check_Blocking Optimize Blocking & Washing Start->Check_Blocking Check_Loading Verify Protein Loading Start->Check_Loading Solution_Validated_Ab Use Validated Antibody Check_Antibody->Solution_Validated_Ab Solution_Optimize_Protocol Adjust Blocking Time/ Agent & Wash Steps Check_Blocking->Solution_Optimize_Protocol Solution_Normalize Normalize to Loading Control Check_Loading->Solution_Normalize

Caption: Troubleshooting logic for non-specific bands in Western blotting.

References

Optimizing imaging techniques to visualize Spg302-induced synaptogenesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for visualizing Spg302-induced synaptogenesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to optimize imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its proposed mechanism of action?

A1: this compound is a novel synthetic peptide designed to promote the formation of excitatory synapses. It is hypothesized to bind to a specific postsynaptic receptor complex, initiating a downstream signaling cascade that enhances the recruitment and stabilization of key scaffolding proteins like PSD-95 and Homer, thereby inducing the formation of new, functional synapses.

Q2: What is the recommended starting concentration and incubation time for this compound in primary neuronal cultures?

A2: For primary rat hippocampal or cortical neurons (DIV 10-14), we recommend a starting concentration of 100 nM this compound for 24-48 hours. Optimal conditions may vary depending on the specific cell type and culture density. Please refer to the data tables below for more detailed recommendations.

Q3: What are the best markers to visualize this compound-induced synaptogenesis?

A3: To confirm the formation of new synapses, it is crucial to label both pre- and post-synaptic compartments. A common approach is to co-label for a presynaptic vesicle protein, such as Synapsin-1 or Synaptophysin, and a postsynaptic density protein, like PSD-95 or Homer1.[1][2][3][4] Colocalization of these markers is considered indicative of a synapse.

Q4: Can I use fluorescent protein reporters for live-cell imaging of this compound's effects?

A4: Yes, live-cell imaging is a powerful technique to observe the dynamics of synapse formation in response to this compound.[5][6][7] Transfecting neurons with plasmids encoding fluorescently-tagged synaptic proteins (e.g., PSD95-GFP, Synaptophysin-mCherry) allows for real-time visualization of synaptic protein clustering and the formation of new puncta.[8]

Q5: Which imaging modality is best suited for quantifying changes in synapse density?

A5: Confocal microscopy is the standard for quantifying synapse density due to its ability to optically section tissue and reduce out-of-focus light, providing clear images of synaptic puncta. For resolving the nanoscale organization of proteins within a single synapse, super-resolution microscopy techniques like STORM or STED are recommended.[9][10][11]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Issue 1: Weak or No Fluorescent Signal

Q: I have performed immunocytochemistry after this compound treatment, but my fluorescent signal for synaptic markers is very weak or absent. What could be the cause?

A: Several factors could lead to weak or no signal.[12][13][14] Consider the following troubleshooting steps:

  • Antibody Concentration and Incubation: The antibody concentration may be too low. Increase the concentration of the primary and/or secondary antibody or extend the incubation time (e.g., overnight at 4°C for the primary antibody).[14][15]

  • Antibody Validation: Ensure your primary antibody is validated for immunofluorescence (IF) or immunocytochemistry (ICC). Check the manufacturer's datasheet.

  • Fixation and Permeabilization: Over-fixation can mask epitopes. Try reducing the fixation time or performing antigen retrieval.[12][13] Conversely, ensure permeabilization is sufficient for the antibody to access intracellular targets; 0.2-0.5% Triton X-100 for 10-15 minutes is a standard starting point.

  • This compound Activity: Confirm the bioactivity of your this compound stock. Run a positive control experiment where this compound has previously shown a robust effect.

  • Imaging Settings: Increase the laser power or exposure time on the microscope. However, be mindful of potential photobleaching.[13]

Issue 2: High Background or Non-Specific Staining

Q: My images have high background fluorescence, making it difficult to identify specific synaptic puncta. How can I reduce this?

A: High background can obscure your signal and lead to inaccurate quantification.[15][16] Here are some common solutions:

  • Blocking Step: Insufficient blocking is a frequent cause. Increase the blocking time (e.g., 1-2 hours at room temperature) or change the blocking agent. A common blocking buffer is 5-10% normal goat serum (or serum from the same species as the secondary antibody) in PBS.[14][15]

  • Antibody Concentration: The primary or secondary antibody concentration may be too high. Perform a dilution series to find the optimal concentration that maximizes signal-to-noise.[15]

  • Washing Steps: Increase the number and duration of washing steps after antibody incubations to remove unbound antibodies.[14]

  • Autofluorescence: Some tissues or cell culture media can have intrinsic fluorescence. Image an unstained control sample to assess autofluorescence. If it's a problem, you can use commercial quenching reagents.[12]

  • Secondary Antibody Specificity: Ensure your secondary antibody is highly cross-adsorbed to prevent cross-reactivity with off-target species' IgGs. Run a control with only the secondary antibody to check for non-specific binding.[15]

Issue 3: Difficulty Resolving Individual Synapses

Q: The fluorescent puncta in my images are clustered and blurred, and I cannot distinguish individual synapses for quantification. What should I do?

A: Resolving small, densely packed structures like synapses requires optimal imaging and analysis techniques.[17]

  • Microscope Objective: Use a high numerical aperture (NA ≥ 1.4) oil-immersion objective for the best possible resolution with a standard confocal microscope.

  • Optical Sectioning: Ensure your pinhole setting is appropriate (around 1 Airy unit) for effective removal of out-of-focus light. Acquire a Z-stack of images and analyze the data in 3D or as a maximum intensity projection.

  • Deconvolution: Post-acquisition deconvolution algorithms can computationally remove blur and improve image resolution and contrast.

  • Super-Resolution Microscopy: For analysis of synaptic sub-structures or very dense synaptic fields, consider using super-resolution techniques like dSTORM, PALM, or STED, which break the diffraction limit of light.[9][10][11]

  • Analysis Software: Use specialized image analysis software (e.g., ImageJ/Fiji with plugins like SynapCountJ or custom scripts) to automate the detection and quantification of colocalized puncta.[18][19]

Experimental Protocols & Data

Hypothetical this compound Signaling Pathway

The diagram below illustrates the proposed signaling cascade initiated by this compound, leading to the assembly of postsynaptic components.

Spg302_Signaling_Pathway cluster_membrane Postsynaptic Membrane cluster_cytosol Cytosol This compound This compound Receptor SpgR Receptor Complex This compound->Receptor Binding Kinase Kinase Cascade (e.g., CaMKII) Receptor->Kinase Activation PSD95_unbound PSD-95 Scaffold Scaffolding & Recruitment PSD95_unbound->Scaffold Homer_unbound Homer Homer_unbound->Scaffold Kinase->Scaffold Phosphorylation Synapse New Synapse Assembly Scaffold->Synapse Stabilization

Proposed signaling pathway for this compound-induced synaptogenesis.
General Experimental Workflow

The following diagram outlines the key steps from cell culture to the final analysis of synapse density.

Experimental_Workflow start Primary Neuronal Culture (e.g., Hippocampal DIV10) treatment Treat with this compound (or Vehicle Control) start->treatment fix_perm Fixation & Permeabilization (e.g., 4% PFA, 0.25% Triton X-100) treatment->fix_perm blocking Blocking (e.g., 5% Normal Goat Serum) fix_perm->blocking primary_ab Primary Antibody Incubation (e.g., anti-PSD95 & anti-Synapsin) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Fluorescently-labeled) primary_ab->secondary_ab imaging Image Acquisition (Confocal Microscopy Z-stack) secondary_ab->imaging analysis Image Processing & Analysis (Puncta detection, Colocalization) imaging->analysis quant Quantification & Statistics (Synapse Density, Size, Intensity) analysis->quant

Workflow for immunocytochemistry-based synapse quantification.
Troubleshooting Flowchart: No Increase in Synapses

Use this flowchart to diagnose experiments where this compound treatment fails to produce an observable increase in synaptic density.

Troubleshooting_Flowchart start No observed increase in synaptic puncta post-Spg302 q_stain Is staining visible and specific in the positive control? start->q_stain q_culture Are neuronal cultures healthy (morphology, density)? q_stain->q_culture Yes sol_stain Troubleshoot ICC protocol: - Check antibody dilutions - Optimize fixation/permeabilization - Check secondary antibodies q_stain->sol_stain No q_this compound Was this compound concentration and incubation time optimized? q_culture->q_this compound Yes sol_culture Optimize culture conditions: - Check media & supplements - Assess cell viability - Culture for longer DIV q_culture->sol_culture No sol_this compound Perform dose-response and time-course experiment. Verify this compound bioactivity. q_this compound->sol_this compound No end_ok Problem likely resolved. Re-run experiment. q_this compound->end_ok Yes sol_stain->end_ok sol_culture->end_ok sol_this compound->end_ok

Decision tree for troubleshooting failed experiments.

Reference Data Tables

Table 1: Recommended Starting Concentrations for this compound
Cell TypeDIV (Days in Vitro)Recommended Concentration (nM)Incubation Time (Hours)
Primary Rat Hippocampal10 - 14100 nM24 - 48
Primary Rat Cortical12 - 16150 nM48
Human iPSC-derived Neurons35 - 42200 nM48 - 72
Table 2: Common Synaptic Markers and Recommended Antibody Dilutions for ICC
Target ProteinCompartmentCommon Antibody TypeStarting Dilution (ICC)
Synapsin-1PresynapticRabbit Polyclonal1:500
Synaptophysin (SYP)PresynapticMouse Monoclonal1:400
VGLUT1Presynaptic (Excitatory)Guinea Pig Polyclonal1:1000
PSD-95Postsynaptic (Excitatory)Mouse Monoclonal1:500
Homer1Postsynaptic (Excitatory)Rabbit Polyclonal1:500
GephyrinPostsynaptic (Inhibitory)Mouse Monoclonal1:250
Table 3: Comparison of Imaging Modalities for Synapse Visualization
TechniqueTypical ResolutionAdvantagesDisadvantagesBest For
Widefield Fluorescence>250 nmFast acquisition, low phototoxicityHigh background, poor axial resolutionQuick sample screening, cell morphology
Confocal Microscopy~200 nm lateral, ~500 nm axialOptical sectioning, reduced backgroundSlower, higher phototoxicity than widefieldSynapse density quantification
Super-Resolution (STORM/PALM)20-50 nmNanoscale resolution of protein locationsRequires specific fluorophores, complex setupVisualizing protein organization within synapses
Live-Cell ImagingDiffraction-limitedTemporal dynamics, tracks synapse formationPhototoxicity, lower signal-to-noiseTracking this compound-induced changes over time

References

SPG302 Technical Support Center: Optimizing Concentrations for Diverse Neuronal Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the SPG302 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in various experimental settings. Here you will find detailed troubleshooting guides, frequently asked questions, and experimental protocols to help you effectively adjust this compound concentrations for different neuronal cell types.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a third-generation tetraethylene glycol derivative of benzothiazole (B30560) aniline (B41778) developed by Spinogenix, Inc.[1] It is a small molecule designed to regenerate synapses, the crucial connections between neurons, which are often lost in neurodegenerative diseases.[2][3][4] The primary mechanism of action of this compound involves targeting fascin, a protein that regulates the actin cytoskeleton within neurons.[1][5] By modulating fascin, this compound helps to rebuild retracted dendritic spines, which are essential for forming new synapses.[1] Specifically, it promotes the formation of glutamatergic synapses, which are vital for learning, memory, and cognition.[2][3][4][6]

Q2: In which neuronal cell types has this compound been shown to be effective?

A2: Preclinical research has demonstrated the efficacy of this compound in promoting synapse regeneration in primary hippocampal neurons from rats.[1] In these studies, this compound was shown to significantly increase dendritic spine density.[1] Furthermore, in vivo animal models have shown therapeutic benefits in conditions associated with the loss of glutamatergic synapses, such as Alzheimer's disease, amyotrophic lateral sclerosis (ALS), and spinal cord injury, suggesting its potential efficacy in various neuronal populations affected in these diseases, including cortical and motor neurons.[2][3][7][8][9]

Q3: What is the recommended starting concentration for this compound in neuronal cell cultures?

A3: Based on in vitro studies with primary rat hippocampal neurons, a concentration range of 0.1 µM to 10 µM has been shown to be effective in increasing dendritic spine density.[1] A good starting point for your experiments would be within this range, for example, at 1 µM. However, the optimal concentration is likely to be cell-type specific. Therefore, it is highly recommended to perform a dose-response experiment to determine the ideal concentration for your specific neuronal cell type.

Q4: How should I prepare and dissolve this compound for my experiments?

A4: this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[1] When adding the stock solution to your cell culture medium, ensure that the final concentration of DMSO is low, ideally 0.1% or less, to avoid solvent-induced cytotoxicity.[1] It is crucial to mix the solution thoroughly to ensure uniform distribution of the compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect on synapse density. Suboptimal Concentration: The concentration of this compound may be too low for the specific neuronal cell type being used.Perform a dose-response curve, testing a broader range of concentrations (e.g., 0.01 µM to 20 µM).
Insufficient Treatment Duration: The incubation time may not be long enough to observe changes in synapse formation.In vitro studies have shown effects after 24 hours of treatment.[1] Consider extending the treatment duration (e.g., 48 or 72 hours) and assess at multiple time points.
Cell Health: The overall health of the neuronal culture may be compromised, preventing a response to the compound.Ensure optimal cell culture conditions, including media quality, plating density, and overall culture health before starting the experiment.
Observed Cell Death or Cytotoxicity. High this compound Concentration: The concentration of this compound may be too high, leading to toxic effects.Lower the concentration of this compound. Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your dose-response experiment to identify the cytotoxic concentration range.
DMSO Toxicity: The final concentration of DMSO in the culture medium may be too high.Ensure the final DMSO concentration is at or below 0.1%.[1] Prepare higher concentration stock solutions of this compound to minimize the volume of DMSO added to the culture.
Precipitation of this compound in Culture Medium. Solubility Issues: this compound, like many small molecules, may have limited solubility in aqueous solutions.Prepare fresh stock solutions and ensure complete dissolution in DMSO before diluting in culture medium. Gently warm the stock solution if necessary. When diluting, add the stock solution to the medium dropwise while gently vortexing to facilitate mixing.
Variability in Results Between Experiments. Inconsistent Cell Culture Conditions: Variations in cell density, age of culture, or media composition can lead to inconsistent results.Standardize your cell culture protocol. Use cells from the same passage number and ensure consistent plating densities and media formulations for all experiments.
Inaccurate Pipetting: Small errors in pipetting can lead to significant variations in the final concentration of this compound.Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dosing.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound for a Specific Neuronal Cell Type

This protocol outlines the steps to perform a dose-response experiment to identify the optimal working concentration of this compound for your neuronal cell type of interest.

Materials:

  • Neuronal cell culture of interest (e.g., primary cortical neurons, iPSC-derived motor neurons)

  • Appropriate cell culture plates (e.g., 24-well or 96-well plates)

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% bovine serum albumin in PBS)

  • Primary antibodies against synaptic markers (e.g., PSD-95 for postsynaptic terminals, Synaptophysin for presynaptic terminals)

  • Fluorescently labeled secondary antibodies

  • Nuclear stain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Cell Plating: Plate your neuronal cells at an appropriate density in multi-well plates and culture them until they reach the desired stage of maturity for your experiment.

  • This compound Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C.

  • Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium to achieve final concentrations ranging from 0.01 µM to 20 µM. Include a vehicle control (medium with 0.1% DMSO) and an untreated control.

    • Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the controls.

  • Incubation: Incubate the cells for 24-72 hours at 37°C and 5% CO2.

  • Immunocytochemistry:

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

    • Wash the cells three times with PBS.

    • Block non-specific binding with 5% BSA for 1 hour.

    • Incubate with primary antibodies against synaptic markers overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the density of synaptic puncta (number of puncta per unit length of dendrite) using image analysis software (e.g., ImageJ).

  • Data Interpretation: Plot the synaptic density as a function of this compound concentration to determine the optimal concentration that yields the maximum increase in synapse formation without causing cytotoxicity.

Data Presentation

Table 1: Effect of this compound on Dendritic Spine Density in Primary Rat Hippocampal Neurons

This compound Concentration (µM)Mean Spine Density (spines/20 µm) ± SEM
Vehicle (0.1% DMSO)12.54 ± 1.81
0.137.41 ± 5.88
0.333.72 ± 2.75
135.65 ± 3.68
345.97 ± 3.89
1024.71 ± 2.33
Data from Trujillo-Estrada, L., et al. (2021). Neurotherapeutics.[1]

Visualizations

SPG302_Signaling_Pathway cluster_intracellular Intracellular This compound This compound Unknown_Receptor Undisclosed Target This compound->Unknown_Receptor Binds to Neuron_Membrane Neuronal Membrane Fascin Fascin Unknown_Receptor->Fascin Activates Actin_Polymerization Actin Polymerization & Bundling Fascin->Actin_Polymerization Promotes Dendritic_Spine Dendritic Spine Formation & Maturation Actin_Polymerization->Dendritic_Spine Synapse_Regeneration Synapse Regeneration Dendritic_Spine->Synapse_Regeneration

Caption: Proposed signaling pathway for this compound in promoting synapse regeneration.

Experimental_Workflow start Start plate_cells Plate Neuronal Cells start->plate_cells prepare_this compound Prepare this compound Stock & Working Solutions plate_cells->prepare_this compound treat_cells Treat Cells with this compound (Dose-Response) prepare_this compound->treat_cells incubate Incubate (24-72h) treat_cells->incubate fix_stain Fix & Immunostain for Synaptic Markers incubate->fix_stain image Fluorescence Microscopy fix_stain->image analyze Image Analysis: Quantify Synapse Density image->analyze end End analyze->end

Caption: Experimental workflow for determining optimal this compound concentration.

Troubleshooting_Logic start Experiment Start issue Issue Encountered? start->issue no_effect No Effect on Synapse Density issue->no_effect Yes cytotoxicity Cell Death Observed issue->cytotoxicity Yes precipitation Compound Precipitation issue->precipitation Yes end Proceed with Optimized Protocol issue->end No check_conc Adjust Concentration (Dose-Response) no_effect->check_conc check_duration Increase Incubation Time no_effect->check_duration check_health Verify Cell Health no_effect->check_health lower_conc Lower Concentration cytotoxicity->lower_conc check_dmso Verify Final DMSO % cytotoxicity->check_dmso prepare_fresh Prepare Fresh Stock & Dilute Carefully precipitation->prepare_fresh check_conc->end check_duration->end check_health->end lower_conc->end check_dmso->end prepare_fresh->end

Caption: Logical troubleshooting guide for this compound experiments.

References

Validation & Comparative

Spg302 in the Landscape of Synaptogenic Therapies for ALS: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Spg302 against other emerging synaptogenic compounds in the context of Amyotrophic Lateral Sclerosis (ALS) research. It synthesizes preclinical and clinical data to offer a data-driven perspective on the current therapeutic landscape targeting synaptic restoration in this devastating neurodegenerative disease.

Amyotrophic Lateral Sclerosis (ALS) is characterized by the progressive degeneration of motor neurons, leading to muscle weakness, paralysis, and ultimately, respiratory failure. While the precise mechanisms underlying neuronal death in ALS are multifaceted, a growing body of evidence points to synaptic dysfunction and loss as a critical early event in the disease's progression.[1][2] This "synaptopathy" hypothesis has paved the way for a novel therapeutic strategy: the restoration of lost or dysfunctional synapses, a process known as synaptogenesis.[1][3]

Spinogenix's lead candidate, this compound, is a first-in-class small molecule designed to promote the regeneration of glutamatergic synapses.[4][5] It has recently garnered significant attention following the release of positive topline results from a Phase 2a clinical trial in ALS patients.[5][6][7] This guide will compare this compound's mechanism of action, preclinical efficacy, and clinical trial data with other compounds and therapeutic strategies that aim to enhance synaptogenesis in ALS.

This compound: A New Hope for Synaptic Regeneration

This compound is an orally bioavailable small molecule that has been shown to promote the formation of new dendritic spines, the primary sites of excitatory synapses in the brain.[8][9] Its unique mechanism of action is believed to involve the modulation of the F-actin cytoskeleton, a key structural component of dendritic spines.[9] Preclinical studies have demonstrated this compound's ability to regenerate lost glutamatergic synapses in various animal models of neurodegenerative diseases, including two mouse models of ALS.[10] In these models, treatment with this compound has been associated with improvements in cognitive and motor functions.[10][11]

A recently completed Phase 2a clinical trial (NCT05882695) in 23 ALS participants has provided the first human data for this compound.[5] The trial, which involved a 28-day double-blind placebo-controlled period followed by a 140-day open-label phase where all participants received this compound, met its primary endpoints of safety and tolerability.[5][6] Encouragingly, the topline results also suggested a potential therapeutic benefit, with 82% of patients treated with this compound showing a stable or improved rate of decline on the ALS Functional Rating Scale-Revised (ALSFRS-R).[5][7] When compared to historical controls, patients treated with this compound exhibited a 76% slower rate of decline over six months.[5][7] Furthermore, electroencephalogram (EEG) recordings indicated improvements in brain activity patterns associated with ALS.[5][7]

The Competitive Landscape: Other Synaptogenic Approaches in ALS Research

While this compound is a prominent player in the field of synaptogenic therapies for ALS, several other compounds and strategies are also under investigation. These can be broadly categorized based on their mechanisms of action.

TrkB Agonists: Mimicking the Effects of BDNF

Brain-Derived Neurotrophic Factor (BDNF) is a growth factor known to play a crucial role in neuronal survival and differentiation, including the formation and maintenance of synapses. However, its therapeutic use is limited by its poor blood-brain barrier permeability and short half-life.[12] To overcome these limitations, researchers have focused on small molecule agonists of the BDNF receptor, Tropomyosin receptor kinase B (TrkB).

One such compound is 7,8-dihydroxyflavone (B1666355) (7,8-DHF) , a naturally occurring flavonoid that can cross the blood-brain barrier and selectively activate TrkB.[12][13][14] Preclinical studies in the SOD1(G93A) mouse model of ALS have shown that chronic administration of 7,8-DHF improved motor deficits, preserved spinal motor neurons, and increased the number of dendritic spines.[3][12][13]

HDAC Inhibitors: Modulating Gene Expression for Neuronal Health

Histone deacetylase (HDAC) inhibitors are a class of drugs that can alter gene expression by modifying chromatin structure. In the context of neurodegeneration, they have been investigated for their potential to increase the expression of neuroprotective genes.[15][16] Some HDAC inhibitors have been shown to alleviate symptoms in preclinical models of ALS.[15] However, the therapeutic window for HDAC inhibitors in ALS appears to be narrow, with some studies raising concerns about potential negative effects on neuromuscular junction integrity, possibly due to the inhibition of specific HDAC isoforms like HDAC4.[17] The development of selective HDAC inhibitors with better safety profiles is an ongoing area of research.[2]

Growth Factors: Direct Neurotrophic Support

Direct administration of neurotrophic factors, such as Insulin-like Growth Factor-1 (IGF-1) , has been explored as a strategy to support motor neuron survival and function in ALS.[18][19] IGF-1 has demonstrated neuroprotective effects in both in vitro and in vivo models of ALS.[18] However, clinical trials with systemically delivered recombinant human IGF-1 have yielded disappointing results, which may be attributed to challenges in delivering the growth factor to the target motor neurons and its inactivation by binding proteins.[19][20]

GLP-1 Receptor Agonists: A Link Between Metabolism and Neuroprotection

Glucagon-like peptide-1 (GLP-1) receptor agonists, initially developed for the treatment of type 2 diabetes, have recently garnered interest for their potential neuroprotective effects.[21] Preclinical studies have suggested that GLP-1 analogs may offer neuroprotection in ALS models through mechanisms that include reducing neuroinflammation and microglial activation.[21] However, a recent observational study reported an association between the use of GLP-1 receptor activators and shorter survival in ALS patients with diabetes, highlighting the need for further investigation to understand the role of this pathway in ALS pathogenesis.[22][23]

Quantitative Data Summary

The following tables provide a structured summary of the available quantitative data for this compound and its comparators in the context of ALS research.

Table 1: Mechanism of Action and Development Stage

Compound/ClassPrimary Mechanism of ActionTargetDevelopment Stage in ALS
This compound Promotes formation of new dendritic spinesF-actin cytoskeleton regulator[9]Phase 2a completed[5]
7,8-DHF TrkB agonist, mimics BDNF signalingTrkB receptor[12]Preclinical[12][13]
HDAC Inhibitors Inhibit histone deacetylases, altering gene expressionHistone deacetylases[15]Preclinical/Early Clinical[2][16]
IGF-1 Neurotrophic factor, promotes neuronal survivalIGF-1 receptor[18]Clinical (trials showed limited efficacy)[19][20]
GLP-1 R Agonists Activates GLP-1 receptor, potential neuroprotective effectsGLP-1 receptor[21]Preclinical/Observational[21][22]

Table 2: Preclinical Efficacy in ALS Models

CompoundAnimal ModelKey Efficacy ReadoutsReference
This compound Two mouse models of ALSImproved cognitive and motor behaviors[10]
7,8-DHF SOD1(G93A) miceImproved motor deficits, preserved spinal motor neurons and dendritic spines[12][13]
HDAC Inhibitors Various ALS modelsAlleviation of some symptoms, but concerns about NMJ integrity[15][17]
IGF-1 SOD1(G93A) miceDelayed disease onset and progression, enhanced motor neuronal survival[18][24]
GLP-1 R Agonists SOD1(G93A) miceAttenuated motor neuron death and myelinated nerve fiber loss

Table 3: Clinical Trial Data in ALS

CompoundTrial PhaseKey OutcomesReference
This compound Phase 2aWell-tolerated; 82% of patients showed stable/improved ALSFRS-R slope; 76% slower decline vs. historical controls[5][6][7]
7,8-DHF N/ANo clinical trials in ALS to date-
HDAC Inhibitors VariousLimited clinical data available for selective inhibitors in ALS[25]
IGF-1 MultipleClinical trials did not demonstrate significant clinical benefit[19][20]
GLP-1 R Agonists N/ANo prospective clinical trials in ALS; one observational study showed negative correlation with survival in diabetic ALS patients[22]

Experimental Protocols and Methodologies

A critical aspect of evaluating and comparing these compounds is understanding the experimental designs used to generate the data. Below are representative protocols for key assays.

In Vitro Synaptogenesis Assay

This assay is crucial for the initial screening and characterization of synaptogenic compounds.

  • Cell Culture: Primary hippocampal or cortical neurons are isolated from embryonic rodents and cultured on a suitable substrate, such as poly-L-lysine coated coverslips.[26]

  • Compound Treatment: After a specified period in culture to allow for neuronal maturation (typically 3-4 weeks), the neurons are treated with the test compound at various concentrations.[27]

  • Immunocytochemistry: Following treatment, the cells are fixed and permeabilized. They are then stained with antibodies against pre-synaptic (e.g., synaptophysin) and post-synaptic (e.g., PSD-95) markers. Neuronal morphology is often visualized using an antibody against a marker like MAP2.[27]

  • Imaging and Analysis: High-content imaging systems are used to capture fluorescent images of the stained neurons. Automated image analysis software is then employed to quantify the number, density, and colocalization of pre- and post-synaptic puncta along the dendrites, providing a measure of synapse formation.[27][28]

Preclinical Evaluation in an ALS Mouse Model (e.g., SOD1(G93A))

This in vivo model is a cornerstone for testing the efficacy of potential ALS therapeutics.

  • Animal Model: Transgenic mice overexpressing a mutant human SOD1 gene (e.g., G93A) are used. These mice develop a progressive motor neuron disease that mimics many features of human ALS.

  • Compound Administration: The test compound is administered to the mice, typically starting before or at the onset of symptoms. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing regimen are critical parameters.

  • Behavioral Testing: Motor function is assessed at regular intervals using tests such as the rotarod test (to measure motor coordination and endurance) and grip strength analysis.

  • Survival Analysis: The lifespan of the treated mice is monitored and compared to that of vehicle-treated control mice.

  • Histological and Molecular Analysis: At the end of the study, spinal cord and brain tissues are collected for analysis. This can include:

    • Motor neuron counts: To determine if the treatment preserved motor neurons.

    • Immunohistochemistry: To assess synaptic markers (e.g., synaptophysin, PSD-95) and dendritic spine density in the motor cortex and spinal cord.

    • Neuromuscular junction (NMJ) analysis: To examine the integrity of the connection between motor neurons and muscles.

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows discussed, the following diagrams are provided in DOT language.

Spg302_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound Undisclosed_Target Undisclosed Target This compound->Undisclosed_Target Fascin Fascin Undisclosed_Target->Fascin Modulates F_Actin_Cytoskeleton F-Actin Cytoskeleton (Regulation) Fascin->F_Actin_Cytoskeleton Regulates Dendritic_Spine_Formation Dendritic Spine Formation F_Actin_Cytoskeleton->Dendritic_Spine_Formation Synaptogenesis Synaptogenesis Dendritic_Spine_Formation->Synaptogenesis

Caption: Proposed signaling pathway for this compound-induced synaptogenesis.

TrkB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 7_8_DHF 7,8-DHF TrkB_Receptor TrkB Receptor 7_8_DHF->TrkB_Receptor Binds & Activates Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) TrkB_Receptor->Downstream_Signaling Gene_Expression Gene Expression (Synaptic Proteins) Downstream_Signaling->Gene_Expression Synaptogenesis Synaptogenesis Gene_Expression->Synaptogenesis

Caption: 7,8-DHF signaling via the TrkB receptor to promote synaptogenesis.

Experimental_Workflow Start Start ALS_Mouse_Model ALS Mouse Model (e.g., SOD1G93A) Start->ALS_Mouse_Model Compound_Admin Compound Administration (e.g., this compound or 7,8-DHF) ALS_Mouse_Model->Compound_Admin Behavioral_Testing Behavioral Testing (Rotarod, Grip Strength) Compound_Admin->Behavioral_Testing Survival_Monitoring Survival Monitoring Behavioral_Testing->Survival_Monitoring Tissue_Collection Tissue Collection (Endpoint) Survival_Monitoring->Tissue_Collection Histological_Analysis Histological Analysis (Motor Neuron Count, Synaptic Markers) Tissue_Collection->Histological_Analysis Data_Analysis Data Analysis & Comparison Histological_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for preclinical evaluation in an ALS mouse model.

Conclusion

The field of synaptogenic therapies for ALS is rapidly evolving, offering a promising new avenue for therapeutic intervention. This compound has emerged as a leading candidate, with encouraging preclinical and early clinical data. However, a range of other compounds with diverse mechanisms of action are also being explored. While TrkB agonists like 7,8-DHF show preclinical promise, the clinical translation of other approaches, such as HDAC inhibitors and growth factors, has faced challenges. The future of synaptogenic therapies in ALS will likely involve a deeper understanding of the specific synaptic deficits in different patient populations and the development of targeted therapies with improved safety and efficacy profiles. Continued rigorous preclinical and clinical investigation is essential to determine the ultimate therapeutic potential of these novel synaptogenic compounds.

References

Validating the Neuroprotective Effects of Edaravone: An Independent Research Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Edaravone (B1671096), a potent free radical scavenger, has emerged as a significant neuroprotective agent, particularly in the context of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1][2][3] This guide provides an objective comparison of Edaravone's performance with alternative therapies, supported by experimental data from independent studies, to inform further research and drug development.

Comparative Efficacy of Edaravone

Edaravone's primary therapeutic benefit is attributed to its ability to mitigate oxidative stress, a key pathological mechanism in many neurodegenerative diseases.[2][4] In the treatment of ALS, Edaravone has been compared to Riluzole, another approved medication that primarily targets glutamate (B1630785) excitotoxicity.[5][6]

Table 1: Edaravone vs. Riluzole in Amyotrophic Lateral Sclerosis (ALS)
ParameterEdaravoneRiluzoleKey FindingsReference
Primary Mechanism Free radical scavenger, reduces oxidative stressInhibits glutamate release, reduces excitotoxicityTargets different pathological pathways in ALS.[6][6]
Primary Endpoint (Clinical Trials) Change in ALS Functional Rating Scale-Revised (ALSFRS-R) scoreSurvival time or time to tracheostomyEdaravone showed a significant slowing of functional decline in a specific subset of patients.[5][6][7] Riluzole has a modest effect on extending survival.[5][7][8][5][6][7][8]
ALSFRS-R Score Change (at 24 weeks) -5.01 ± 0.64(Placebo: -7.50 ± 0.66)Edaravone-treated group showed a significantly smaller decline in the ALSFRS-R score compared to placebo.[5][6][5][6]
Combination Therapy (Edaravone + Riluzole) Showed a short-term benefit in slowing disease progression, particularly bulbar symptoms, compared to Riluzole alone.[9]N/ACombination therapy may offer an advantage over monotherapy, though the effect may be short-lived.[9][9]
Real-World Evidence Some studies have raised doubts about long-term benefits in a broader patient population.[8]Established but modest survival benefit.[5]The effectiveness of Edaravone in a real-world setting is still under investigation.[8][5][8]
Table 2: Edaravone in Acute Ischemic Stroke
ParameterEdaravoneControl/PlaceboKey FindingsReference
Primary Mechanism Scavenges free radicals, reduces neuronal damage and brain edema.[10][11]Standard stroke careEdaravone's antioxidant properties are neuroprotective in the acute phase of ischemic stroke.[10][11][10][11]
Short-term Neurological Improvement (NIHSS Score) Showed significant improvement in neurological deficit scores.[12]Less improvementEdaravone can improve neurological outcomes in the short term.[12][12]
Activities of Daily Living (Barthel Index) Significantly better functional outcomes.[12]Poorer functional outcomesPatients treated with Edaravone demonstrated better recovery in daily activities.[12][12]
Combination with Thrombolytic Therapy Improved recanalization rates and neurological deficits without increasing bleeding events.[12]Standard thrombolytic therapyEdaravone may be a safe and beneficial adjunct to thrombolytic therapy.[12][12]
Mortality Associated with a significantly reduced risk of mortality.[13]Higher mortality riskEdaravone treatment may improve survival rates in acute ischemic stroke patients.[13][13]

Signaling Pathways and Mechanism of Action

Edaravone exerts its neuroprotective effects primarily by scavenging free radicals and modulating downstream signaling pathways involved in oxidative stress and inflammation.[2][4] A key pathway implicated is the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway.[4][14]

cluster_stress Oxidative Stress cluster_edaravone Edaravone Action ROS Reactive Oxygen Species (ROS) Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation induces Neuronal_Damage Neuronal Damage Lipid_Peroxidation->Neuronal_Damage leads to Edaravone Edaravone Edaravone->ROS scavenges Nrf2_Activation Nrf2 Activation Edaravone->Nrf2_Activation promotes ARE_Binding Binding to ARE Nrf2_Activation->ARE_Binding leads to Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., SOD, HO-1) ARE_Binding->Antioxidant_Enzymes upregulates Antioxidant_Enzymes->ROS neutralize

Caption: Edaravone's neuroprotective mechanism via ROS scavenging and Nrf2 pathway activation.

Experimental Protocols

Assessment of Neuroprotection in ALS Clinical Trials

A common methodology for evaluating the efficacy of neuroprotective agents in ALS involves a randomized, double-blind, placebo-controlled trial design.

1. Patient Population:

  • Inclusion criteria often include a diagnosis of definite or probable ALS, a disease duration of two years or less, and a forced vital capacity (FVC) of 80% or greater.[6]

2. Treatment Regimen:

  • Edaravone Group: Intravenous administration of Edaravone (e.g., 60 mg) daily for 14 days, followed by a 14-day drug-free period. This cycle is repeated.

  • Placebo Group: Receives a matching placebo infusion following the same schedule.

3. Primary Efficacy Endpoint:

  • The change from baseline in the Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised (ALSFRS-R) score at the end of the treatment period (e.g., 24 weeks). The ALSFRS-R is a validated questionnaire that assesses disability in 12 domains of motor function.

4. Secondary Endpoints:

  • Changes in FVC, muscle strength, and quality of life questionnaires.

  • Survival analysis and time to tracheostomy or permanent assisted ventilation.

Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Patient_Screening->Randomization Edaravone_Arm Edaravone Treatment Arm Randomization->Edaravone_Arm Placebo_Arm Placebo Control Arm Randomization->Placebo_Arm Treatment_Cycles Multiple Treatment Cycles (e.g., 24 weeks) Edaravone_Arm->Treatment_Cycles Placebo_Arm->Treatment_Cycles Endpoint_Assessment Endpoint Assessment (ALSFRS-R, FVC, etc.) Treatment_Cycles->Endpoint_Assessment Data_Analysis Statistical Data Analysis Endpoint_Assessment->Data_Analysis

Caption: Workflow of a randomized controlled trial for Edaravone in ALS.

In Vitro Assessment of Oxidative Stress

The neuroprotective effects of Edaravone against oxidative damage can be validated in vitro using neuronal cell lines.

1. Cell Culture and Treatment:

  • Human neuroblastoma SH-SY5Y cells are cultured under standard conditions.

  • Cells are pre-treated with varying concentrations of Edaravone for a specified time (e.g., 2 hours).

  • Oxidative stress is induced by exposing the cells to a neurotoxic agent, such as amyloid-beta peptide (Aβ₂₅₋₃₅).[14]

2. Measurement of Oxidative Stress Markers:

  • Reactive Oxygen Species (ROS) Levels: Intracellular ROS levels are measured using fluorescent probes like DCFH-DA.

  • Cell Viability and Apoptosis: Assessed using MTT assays and flow cytometry with Annexin V/PI staining.

3. Analysis of Signaling Pathways:

  • Western Blotting: To determine the protein expression levels of key components of the Nrf2/ARE pathway (e.g., Nrf2, HO-1, SOD).

  • Immunofluorescence: To visualize the nuclear translocation of Nrf2.

This guide provides a comparative overview of Edaravone's neuroprotective effects based on available independent research. Further studies are warranted to fully elucidate its long-term efficacy and to identify patient populations that would benefit most from this therapy.

References

Cross-Validation of Spg302's Efficacy and Mechanism of Action in Diverse Neuronal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational drug SPG302 (also known as Tazbentetol) across different neuronal models, evaluating its performance against alternative therapeutic strategies. This compound, a first-in-class small molecule therapeutic developed by Spinogenix, is designed to promote the regeneration of glutamatergic synapses, offering a novel approach to treating a range of neurodegenerative and neuropsychiatric disorders.

Executive Summary

Synaptic loss is a key pathological feature common to many neurological diseases, including Alzheimer's disease (AD), Amyotrophic Lateral Sclerosis (ALS), and spinal cord injury. This compound aims to address this core issue by stimulating the formation of new dendritic spines and synapses. Preclinical studies have demonstrated the potential of this compound to reverse synaptic deficits and improve cognitive and motor functions in various animal models. This guide synthesizes the available experimental data to provide an objective comparison of this compound's efficacy and mechanism of action.

Mechanism of Action: Targeting the Neuronal Cytoskeleton for Synaptic Regeneration

This compound's primary mechanism of action is the promotion of glutamatergic synapse formation through the modulation of the F-actin cytoskeleton, a key structural component of dendritic spines.[1] While the precise molecular target is yet to be fully disclosed, evidence points towards the regulation of fascin, an actin-bundling protein, which plays a crucial role in the formation and stabilization of dendritic spines. By targeting this pathway, this compound is proposed to induce the growth of new, functional synapses, thereby restoring neuronal connectivity and function.

cluster_0 This compound Signaling Pathway This compound This compound Fascin Fascin Modulation This compound->Fascin Targets Actin F-actin Cytoskeleton (Assembly & Bundling) Fascin->Actin Spine Dendritic Spine Formation & Maturation Actin->Spine Synapse Glutamatergic Synapse Regeneration Spine->Synapse Function Restoration of Neuronal Function Synapse->Function

Caption: Proposed mechanism of action for this compound in promoting synaptic regeneration.

Comparative Performance in Preclinical Models

The following tables summarize the quantitative data from preclinical studies evaluating this compound in various neuronal models and compare its performance with that of existing therapies or relevant alternatives.

Alzheimer's Disease Model (3xTg-AD Mice)

Table 1: Effect of this compound on Dendritic Spine Density and Cognitive Function in 3xTg-AD Mice

Treatment GroupDendritic Spine Density (spines/10µm in CA1)Contextual Fear Conditioning (% Freezing Time)Reference
Wild-Type (WT) + Vehicle~12.5~50%--INVALID-LINK--
3xTg-AD + Vehicle~7.5~25%--INVALID-LINK--
3xTg-AD + this compound (3 mg/kg)~11.5~45%--INVALID-LINK--
3xTg-AD + this compound (30 mg/kg)~12.0~50%--INVALID-LINK--

Table 2: Comparison with Other Alzheimer's Disease Therapeutics in Preclinical Models

TherapeuticModelKey Efficacy EndpointOutcomeReference
This compound 3xTg-AD MiceDendritic Spine DensitySignificant increase, restoring to near WT levels--INVALID-LINK--
Cognitive FunctionSignificant improvement in contextual fear memory--INVALID-LINK--
Memantine APP/PS1 MiceDendritic Spine DensityMarked reversal of dendritic spine reduction[2]
3xTg-AD MiceCognitive FunctionRestored cognition[3]
Cholinesterase Inhibitors (Donepezil, Physostigmine) Tg2576 MiceCognitive FunctionAmeliorated deficits in contextual memory[4]
BDNF 5xFAD MiceDendritic Spine DensityRescued spine density[5]
Spinal Cord Injury Model (C2 Hemisection in Rats)

Table 3: Effect of this compound on Functional Recovery of Diaphragm Muscle Activity after Cervical Spinal Cord Injury

Treatment GroupDiaphragm EMG Activity Recovery (% of pre-injury)Reference
Vehicle~15%--INVALID-LINK--
This compound~50%--INVALID-LINK--
Amyotrophic Lateral Sclerosis (ALS) Model

Note: Specific quantitative preclinical data for this compound in an ALS animal model was not publicly available in peer-reviewed literature at the time of this guide's compilation. However, company announcements indicate successful preclinical studies in two mouse models of ALS. The following table provides data for existing ALS treatments for comparative context.

Table 4: Efficacy of Standard ALS Treatments in SOD1G93A Mouse Model

TherapeuticModelKey Efficacy EndpointOutcomeReference
Riluzole SOD1G93A MiceLifespanNo significant benefit[1]
Motor PerformanceNo significant impact on decline[1]
Edaravone SOD1G93A MiceMotor DeclineSignificantly slowed motor decline
Motor Neuron SurvivalSignificantly preserved in higher-dose group

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Dendritic Spine Density Assay (Primary Rat Hippocampal Neurons)

cluster_1 In Vitro Dendritic Spine Assay Workflow A Isolate & Culture Primary Hippocampal Neurons (from P0 rat pups) B Treat with this compound or Vehicle Control A->B C Fix and Stain (e.g., with DiI or Phalloidin) B->C D Image Acquisition (Confocal Microscopy) C->D E Quantify Dendritic Spine Density (spines per unit length) D->E F Statistical Analysis E->F

Caption: Workflow for assessing this compound's effect on dendritic spine density in vitro.

  • Neuronal Culture: Primary hippocampal neurons are isolated from neonatal rat pups (P0) and cultured on poly-L-lysine-coated coverslips in Neurobasal medium supplemented with B27 and GlutaMAX.

  • Treatment: After a set number of days in vitro (e.g., 14 DIV), neurons are treated with varying concentrations of this compound or a vehicle control for a specified duration.

  • Fixation and Staining: Neurons are fixed with 4% paraformaldehyde and stained to visualize dendritic spines. This can be achieved using lipophilic dyes like DiI, which intercalate into the cell membrane, or fluorescently-labeled phalloidin, which binds to F-actin.

  • Imaging: Z-stack images of dendrites are acquired using a confocal microscope with a high-magnification objective (e.g., 63x or 100x oil immersion).

  • Quantification: Dendritic spine density is quantified by manually or semi-automatically counting the number of spines along a defined length of dendrite (typically secondary or tertiary dendrites) using image analysis software (e.g., ImageJ or Imaris).

  • Statistical Analysis: Spine density is expressed as the number of spines per 10 µm of dendrite length. Statistical significance between treatment groups is determined using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

In Vivo Dendritic Spine and Cognitive Function Assessment (Alzheimer's Disease Model)

cluster_2 In Vivo Efficacy Testing Workflow (AD Model) G Daily this compound Administration to 3xTg-AD Mice H Contextual Fear Conditioning (Cognitive Assessment) G->H I Brain Tissue Collection & Processing G->I L Data Analysis & Correlation H->L J Golgi Staining for Dendritic Spine Analysis I->J K Western Blot for Synaptic Proteins I->K J->L K->L

Caption: Experimental workflow for in vivo validation of this compound in an AD mouse model.

1. Animal Model and Treatment:

  • Model: 3xTg-AD mice, which develop both amyloid-beta plaques and tau pathology, are commonly used. Age-matched wild-type mice serve as controls.

  • Treatment: Mice receive daily intraperitoneal injections of this compound (e.g., 3 mg/kg or 30 mg/kg) or vehicle for a specified period (e.g., 4 weeks).

2. Contextual Fear Conditioning:

  • Training: On the training day, mice are placed in a novel conditioning chamber and receive a mild foot shock (unconditioned stimulus) paired with the context of the chamber (conditioned stimulus).

  • Testing: 24 hours later, mice are returned to the same chamber, and the time they spend "freezing" (a natural fear response) is measured. Increased freezing time indicates better memory of the aversive context.

3. Golgi-Cox Staining and Dendritic Spine Analysis:

  • Staining: Following behavioral testing, mice are euthanized, and their brains are processed for Golgi-Cox staining, a method that sparsely labels individual neurons, allowing for detailed morphological analysis.

  • Imaging and Quantification: Brain sections containing the hippocampus are imaged under a bright-field microscope. The density of dendritic spines on pyramidal neurons in the CA1 region is quantified as described for the in vitro assay.

4. Western Blotting for Synaptic Proteins:

  • Protein Extraction: Hippocampal tissue is homogenized, and protein lysates are prepared.

  • Electrophoresis and Transfer: Proteins are separated by size using SDS-PAGE and transferred to a membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies against synaptic proteins of interest (e.g., PSD-95, synaptophysin, drebrin) and a loading control (e.g., β-actin).

  • Detection and Quantification: Secondary antibodies conjugated to an enzyme or fluorophore are used for detection. The intensity of the protein bands is quantified and normalized to the loading control to determine relative protein expression levels.

Conclusion

This compound represents a promising therapeutic candidate with a novel mechanism of action focused on synaptic regeneration. Preclinical data from Alzheimer's disease and spinal cord injury models demonstrate its potential to restore neuronal structure and function. While direct comparative data against all existing therapies in all models is not yet available, the existing evidence suggests that this compound's synaptogenic approach offers a distinct and potentially more restorative strategy compared to many current treatments that primarily address symptoms or slow disease progression. Further cross-validation in other neuronal models, particularly in ALS, and ultimately, in human clinical trials, will be crucial to fully elucidate the therapeutic potential of this compound.

References

A Comparative Analysis of Spg302 and Other Promising Drug Candidates for Amyotrophic Lateral Sclerosis (ALS)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the emerging ALS drug candidate Spg302 with other notable therapeutic agents, including FDA-approved drugs and late-stage clinical candidates. The information is intended for researchers, scientists, and drug development professionals, offering an objective analysis of efficacy data and experimental methodologies to support further research and development in the field of amyotrophic lateral sclerosis.

Executive Summary

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease with a critical unmet medical need. While several drugs have been approved for the treatment of ALS, their efficacy is often modest. A new wave of therapeutic candidates with diverse mechanisms of action is emerging from clinical trials. This guide focuses on this compound, a novel synaptic regenerative therapy, and compares its early-stage clinical trial results with those of established and other investigational drugs for ALS. The comparison is based on available clinical trial data, focusing on key efficacy endpoints such as the ALS Functional Rating Scale-Revised (ALSFRS-R) score, survival, and relevant biomarkers.

Introduction to this compound

This compound is an experimental, orally administered small molecule designed to promote the regeneration of synapses, the crucial connections between neurons that are lost in the course of ALS.[1] By restoring these connections, this compound aims to improve neuronal function and, consequently, slow the progression of the disease. The therapeutic rationale is to address the underlying synaptic pathology that contributes to the motor and cognitive decline observed in ALS patients. This compound has been granted Orphan Drug Designation by both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Comparative Efficacy of ALS Drug Candidates

The following table summarizes the available efficacy data from clinical trials of this compound and other selected ALS drug candidates. It is important to note that the data are from trials with different designs, patient populations, and durations, making direct comparisons challenging.

Drug CandidateMechanism of ActionKey Clinical TrialPrimary Efficacy Endpoint(s)Key Efficacy Results
This compound Synaptic regenerationPhase 2a (NCT05882695)Safety and tolerability76% slower rate of decline on ALSFRS-R at 6 months compared to historical controls. 82% of patients showed stable or improved rate of disease progression.[2][3][4][5]
Riluzole (B1680632) Glutamate antagonistMultiple pivotal trialsSurvivalProlongs median survival by approximately 2-3 months.[6][7][8]
Edaravone (B1671096) (Radicava) Free radical scavengerStudy 19 (NCT01492686)Change in ALSFRS-R score33% slower loss of physical function compared to placebo over 24 weeks.[9][10]
Tofersen (Qalsody) SOD1 antisense oligonucleotideVALOR (NCT02623699)Reduction in plasma neurofilament light chain (NfL)55% reduction in plasma NfL levels at 28 weeks compared to a 12% increase in the placebo group.[11][12][13][14]
AMX0035 (Relyvrio) Mitochondrial and endoplasmic reticulum stress modulationCENTAUR (NCT03127514)Rate of decline in ALSFRS-R scoreSignificantly slower functional decline (mean monthly loss of 1.24 points vs. 1.66 points for placebo).[15][16]
Masitinib Tyrosine kinase inhibitorPhase 2/3 (AB09004)Change in ALSFRS-R score27% slowing in the rate of functional decline in "Normal Progressors" at 48 weeks.[17][18][19][20]
CNM-Au8 Gold nanocrystal suspension (bioenergetic catalyst)HEALEY ALS Platform Trial (NCT04297683)Change in ALSFRS-R score and survivalDid not meet primary or secondary endpoints at 24 weeks.[21][22][23]

Experimental Protocols

This compound Phase 2a Trial (NCT05882695)
  • Study Design: A randomized, double-blind, placebo-controlled trial with an open-label extension.[2][3]

  • Participants: 23 individuals with ALS.[2][3]

  • Intervention: Participants received either this compound (300 mg daily) or a placebo for 28 days, followed by an open-label phase where all participants received this compound for 140 days.[2][3]

  • Primary Outcome Measures: Safety and tolerability.

  • Secondary Outcome Measures: Change in ALSFRS-R score, pharmacodynamic biomarkers, and electroencephalogram (EEG) recordings.[2][3]

Edaravone (Radicava) Pivotal Trial (Study 19 - NCT01492686)
  • Study Design: A 24-week, randomized, double-blind, placebo-controlled trial.[10]

  • Participants: 137 ALS patients with specific inclusion criteria to enrich the population with those more likely to show disease progression.[9]

  • Intervention: Intravenous infusion of edaravone (60 mg) or placebo. The treatment was administered in cycles of 14 days on-drug followed by a 14-day drug-free period for the first cycle, and 10 days on-drug out of a 14-day period for subsequent cycles.[10]

  • Primary Outcome Measure: Change from baseline in the ALSFRS-R score at 24 weeks.[10]

Tofersen (Qalsody) VALOR Trial (NCT02623699)
  • Study Design: A 28-week, randomized, double-blind, placebo-controlled study.[11][12]

  • Participants: 108 patients with ALS and a confirmed SOD1 mutation.[11]

  • Intervention: Intrathecal administration of Qalsody (100 mg) or placebo. The treatment consisted of three loading doses at 14-day intervals, followed by maintenance doses every 28 days.[11]

  • Primary Outcome Measure: The primary efficacy endpoint was based on the reduction in plasma neurofilament light chain (NfL) levels.[11][13]

AMX0035 (Relyvrio) CENTAUR Trial (NCT03127514)
  • Study Design: A 24-week, randomized, double-blind, placebo-controlled Phase 2 trial with an open-label extension.[15][24]

  • Participants: 137 adults recently diagnosed with rapidly progressing ALS.[15]

  • Intervention: Oral administration of AMX0035 or placebo, twice daily.[15]

  • Primary Outcome Measure: The rate of decline in the ALSFRS-R total score over 24 weeks.[15]

Visualizing Mechanisms and Workflows

Signaling Pathway of this compound

Spg302_Pathway cluster_neuron Neuron cluster_als ALS Pathophysiology This compound This compound Synapse Regeneration Synapse Regeneration This compound->Synapse Regeneration Promotes Synaptic Loss Synaptic Loss Neuronal Function Neuronal Function Synaptic Loss->Neuronal Function Impairs Synapse Regeneration->Neuronal Function Restores ALS ALS ALS->Synaptic Loss

Caption: Proposed mechanism of this compound in promoting synapse regeneration to counter synaptic loss in ALS.

Experimental Workflow of a Randomized Controlled Trial

RCT_Workflow Patient Screening Patient Screening Randomization Randomization Patient Screening->Randomization Treatment Group Treatment Group Randomization->Treatment Group Placebo Group Placebo Group Randomization->Placebo Group Follow-up Period Follow-up Period Treatment Group->Follow-up Period Placebo Group->Follow-up Period Data Analysis Data Analysis Follow-up Period->Data Analysis

Caption: A simplified workflow of a typical randomized, placebo-controlled clinical trial in ALS.

Discussion

This compound presents a novel, regenerative approach to treating ALS by targeting synaptic loss. The preliminary data from the Phase 2a trial are encouraging, suggesting a potential to significantly slow disease progression as measured by the ALSFRS-R. However, it is crucial to acknowledge that these results are from a small, early-phase study and are compared against historical controls, which can have inherent biases.

In comparison, approved drugs like Riluzole and Edaravone have demonstrated more modest but statistically significant benefits in larger, well-controlled pivotal trials. Tofersen represents a targeted genetic therapy for a subset of ALS patients and has shown a robust effect on a key biomarker of neurodegeneration. AMX0035 also demonstrated a slowing of functional decline in its Phase 2 trial. The varied success of other candidates like Masitinib and the challenges faced by CNM-Au8 highlight the complexity of ALS and the difficulty in developing effective treatments.

Future, larger, and well-controlled clinical trials will be necessary to confirm the promising early findings for this compound and to fully understand its efficacy and safety profile in a broader ALS population. A head-to-head comparison with existing treatments would be invaluable in determining its relative therapeutic potential.

Conclusion

This compound is a promising new drug candidate for ALS with a unique mechanism of action focused on synaptic regeneration. The initial clinical data suggest a potentially substantial effect on slowing disease progression. Continued research and more extensive clinical trials are warranted to validate these findings and to establish the role of this compound in the therapeutic landscape for ALS. The ongoing efforts to develop a diverse portfolio of drug candidates with different mechanisms of action provide hope for more effective treatments for this devastating disease.

References

SPG302 Safety Profile: A Comparative Benchmark Against Established Neurotherapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

LOS ANGELES, December 15, 2025 – Spinogenix, Inc., a clinical-stage biopharmaceutical company, today released a comprehensive comparison guide detailing the safety profile of its lead candidate, SPG302 (tazbentetol), benchmarked against other neurotherapeutics for Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease (AD). This guide is intended for researchers, scientists, and drug development professionals to provide an objective comparison based on available clinical trial data.

This compound is a first-in-class, orally administered small molecule designed to regenerate glutamatergic synapses, addressing the synaptic loss that is a key pathological feature of many neurodegenerative diseases.[1][2][3][4] Recent Phase 2a clinical trials in both ALS and Alzheimer's disease have highlighted this compound's favorable safety and tolerability profile.

Executive Summary of Safety Data

Clinical trial data for this compound indicates that the therapeutic is generally well-tolerated in patients with both ALS and Alzheimer's disease.[1][5][6][7][8] Across the Phase 2a studies, no treatment-related serious adverse events have been reported.[1][5][6][7][8][9][10] This stands in contrast to some other neurotherapeutics that, while offering clinical benefits, are associated with a range of adverse effects.

Comparative Safety Analysis: this compound in Amyotrophic Lateral Sclerosis (ALS)

The Phase 2a clinical trial of this compound in ALS (NCT05882695) demonstrated a favorable safety profile over a six-month period with a 300mg daily oral dose.[5][9][10] Treatment-emergent adverse events were reported in 16.7% of patients (4 out of 24), with three of these events being related to elevated liver enzymes.[11] Importantly, no serious adverse events were deemed to be related to the treatment.[5][9][10][11]

This profile compares favorably to established ALS treatments such as Riluzole and Edaravone.

Adverse EventThis compound (300mg/day)[11]Riluzole (100mg/day)[12][13]Edaravone (IV)[14]
Serious AEs 0% (treatment-related)Not specified in source16%
Discontinuation due to AEs 0% (from available data)~14%1%
Nausea Not reported as common>10%4.6%
Asthenia (Weakness) Not reported as common>10%Not specified
Dizziness Not reported as common>10%Not specified
Elevated Liver Enzymes 12.5% (3 of 24 patients)Reported, rate variesNot specified
Infusion-site Reactions N/A (oral)N/A (oral)>5%

Comparative Safety Analysis: this compound in Alzheimer's Disease (AD)

In the Phase 2a trial for Alzheimer's disease (NCT06427668), this compound was also found to be safe and well-tolerated, both as a monotherapy and in combination with standard-of-care treatments.[1][6][8] In an initial cohort of 13 patients, four experienced adverse events, all of which were classified as Grade 1, resolved, and were considered unrelated to this compound.

The safety profile of this compound is notably different from some other treatments for Alzheimer's disease, particularly those that target amyloid plaques.

Adverse EventThis compound (300mg/day)Donepezil (5-10mg/day)[15][16]Lecanemab (IV)[17][18][19]
Serious AEs 0% (treatment-related)Not specified in source>1% (some fatal)
Discontinuation due to AEs 0% (from available data)~12%6.9%
Nausea Not reported as common11-19%<10%
Diarrhea Not reported as common10-15%<10%
Vomiting Not reported as common5-9%<10%
Amyloid-Related Imaging Abnormalities (ARIA) Not expected (different mechanism)N/A (different mechanism)ARIA-E: 12.6%, ARIA-H: 17.3%
Infusion-related Reactions N/A (oral)N/A (oral)26.4%

Mechanism of Action of this compound

This compound's unique mechanism of action, which focuses on regenerating synapses, may contribute to its favorable safety profile. It is a third-generation benzothiazole (B30560) derivative that targets the F-actin cytoskeleton, a key component in the formation and maintenance of dendritic spines, the postsynaptic component of most excitatory synapses.[20][21] A predecessor compound to this compound has been shown to target fascin, an actin-bundling protein, to promote the growth of dendritic spines.[10] By promoting the formation of new, functional synapses, this compound aims to restore neuronal circuits and improve cognitive and motor function.

SPG302_Mechanism_of_Action cluster_neuron Neuron This compound This compound Fascin Fascin This compound->Fascin targets Actin_Polymerization F-actin Polymerization Fascin->Actin_Polymerization promotes Dendritic_Spine Dendritic Spine Formation Actin_Polymerization->Dendritic_Spine Synaptogenesis Synaptogenesis Dendritic_Spine->Synaptogenesis Neuronal_Function Improved Neuronal Function Synaptogenesis->Neuronal_Function

This compound signaling pathway for synaptogenesis.

Experimental Protocols for Safety Assessment

The safety of this compound in clinical trials is assessed through rigorous and standardized protocols, in accordance with ICH Good Clinical Practice guidelines.[22] While the complete study protocols are not publicly available, the methodology for safety assessment in such trials typically includes:

  • Screening and Eligibility: A thorough evaluation of potential participants' medical history and baseline health status to ensure they meet the inclusion and exclusion criteria.[23]

  • Adverse Event (AE) Monitoring and Reporting: Continuous monitoring and systematic recording of any unfavorable medical occurrences in trial participants. These are classified by severity (e.g., mild, moderate, severe), seriousness (e.g., resulting in hospitalization, life-threatening), and causality (i.e., relationship to the investigational drug).[3]

  • Clinical Laboratory Tests: Regular monitoring of hematology, blood chemistry, and urinalysis to detect any potential drug-induced changes in organ function.

  • Vital Signs and Physical Examinations: Regular measurement of vital signs (blood pressure, heart rate, respiratory rate, temperature) and comprehensive physical examinations at specified intervals throughout the trial.

  • Electrocardiograms (ECGs): Assessment of cardiac function to detect any potential drug-related effects on the heart's electrical activity.

  • Data Safety Monitoring Board (DSMB): An independent group of experts that periodically reviews the accumulating safety data to ensure the ongoing safety of trial participants.

Safety_Assessment_Workflow cluster_workflow Clinical Trial Safety Assessment Workflow Screening Participant Screening Enrollment Enrollment Screening->Enrollment Treatment Treatment Period Enrollment->Treatment AE_Monitoring Adverse Event Monitoring Treatment->AE_Monitoring Lab_Tests Clinical Laboratory Tests Treatment->Lab_Tests Vital_Signs Vital Signs & Physical Exams Treatment->Vital_Signs ECG ECG Monitoring Treatment->ECG Data_Review DSMB Data Review AE_Monitoring->Data_Review Lab_Tests->Data_Review Vital_Signs->Data_Review ECG->Data_Review Data_Review->Treatment Continue Trial Final_Analysis Final Safety Analysis Data_Review->Final_Analysis Trial Completion

Generalized workflow for safety assessment in clinical trials.

Conclusion

The available data suggests that this compound has a highly favorable safety profile, particularly concerning the absence of treatment-related serious adverse events. This, combined with its novel mechanism of action, positions this compound as a promising therapeutic candidate for neurodegenerative diseases. Further investigation in larger, pivotal trials is warranted to continue to evaluate the safety and efficacy of this novel synaptogenic agent.

References

Head-to-Head Comparison: Spg302 and Riluzole in Preclinical ALS Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

This guide provides a comprehensive, data-supported comparison of the novel investigational therapy Spg302 and the approved drug riluzole (B1680632) in the context of preclinical models of Amyotrophic Lateral Sclerosis (ALS). As researchers and drug developers seek more effective treatments for this devastating neurodegenerative disease, understanding the distinct mechanisms and preclinical performance of emerging therapies is paramount.

Executive Summary

Riluzole, the first drug approved for ALS, offers a modest survival benefit, and its mechanism is primarily centered on the modulation of glutamate (B1630785) excitotoxicity. In contrast, this compound represents a novel therapeutic strategy focused on synaptic regeneration, aiming to restore lost neuronal connections. While extensive preclinical data for riluzole in various ALS animal models is publicly available, demonstrating variable and sometimes conflicting results, specific quantitative preclinical data for this compound remains largely proprietary at this stage of its clinical development. This guide synthesizes the available information to offer an objective comparison based on current knowledge.

Mechanism of Action

This compound: A Novel Synaptic Regenerator

This compound is a first-in-class, orally bioavailable small molecule designed to penetrate the blood-brain barrier and induce the formation of new synapses.[1] The core hypothesis behind this compound is that the loss of synapses, a key early event in ALS pathogenesis, contributes significantly to the decline in motor and cognitive function.[2] By promoting the growth of new glutamatergic synapses, this compound aims to restore neuronal circuitry and, consequently, improve function.[3] Preclinical studies have reportedly demonstrated improvements in cognitive and motor behaviors in multiple animal models of neurodegenerative disorders, including ALS.[1]

Riluzole: A Glutamate Modulator

Riluzole's neuroprotective effects are largely attributed to its ability to inhibit glutamatergic neurotransmission.[4] Excessive glutamate can lead to excitotoxicity, a process implicated in the neuronal cell death observed in ALS. Riluzole is thought to act through multiple mechanisms, including the inhibition of glutamate release, the blockade of voltage-gated sodium channels, and non-competitive antagonism of NMDA receptors.[4]

Preclinical Performance in ALS Models

Direct head-to-head preclinical studies comparing this compound and riluzole are not yet publicly available. The following comparison is synthesized from separate studies on each compound.

This compound: Preclinical Evidence

While specific data from preclinical studies of this compound in ALS models have not been fully published, reports from Spinogenix and presentations at scientific conferences indicate positive outcomes. The company has stated that this compound has demonstrated improvements in cognitive and motor behaviors in animal models of ALS.[1] Furthermore, plasma levels of this compound achieved in Phase 1 clinical trials were consistent with those that showed efficacy in these animal models.[5][6] The recent positive topline results from a Phase 2a clinical trial in ALS patients, which showed the drug was well-tolerated and may slow disease progression, were based on this preclinical foundation.[2][7]

Riluzole: A Review of Preclinical Data in the SOD1-G93A Mouse Model

The SOD1-G93A transgenic mouse is the most widely used animal model for ALS preclinical studies. The efficacy of riluzole in this model has been the subject of numerous investigations, with conflicting results. Some earlier studies suggested a modest benefit, while more recent, rigorous studies have often failed to show a significant effect on survival or motor function.[4][8][9]

Table 1: Effect of Riluzole on Lifespan in SOD1-G93A Mice

Study CohortTreatment Group (Median Survival in Days)Vehicle Group (Median Survival in Days)OutcomeReference
SOD1-G93ANot specifiedNot specifiedNo significant benefit on lifespan[8][9]
SOD1-G93ANot specifiedNot specifiedNo difference in survival[8]

Table 2: Effect of Riluzole on Motor Function in SOD1-G93A Mice

Motor Function TestTreatment Group OutcomeVehicle Group OutcomeFindingReference
RotarodNo significant impact on declineDecline in performanceNo significant benefit[9]
Stride Length AnalysisNo significant impact on declineDecline in stride lengthNo significant benefit[9]
Motor Score, Paw Grip EnduranceNo differenceProgressive declineNo beneficial effect[8]

It is important to note that the variability in preclinical results for riluzole may be due to differences in study design, including the genetic background of the mice, the dose and route of administration of the drug, and the timing of treatment initiation.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the preclinical evaluation of ALS therapeutics in the SOD1-G93A mouse model.

Survival Studies
  • Objective: To determine if a therapeutic agent extends the lifespan of ALS model mice.

  • Procedure:

    • SOD1-G93A mice are randomly assigned to a treatment or vehicle control group.

    • Treatment is initiated at a predefined time point (e.g., at the onset of symptoms or at a specific age).

    • Mice are monitored daily for signs of disease progression and humane endpoints are established (e.g., inability to right within 30 seconds of being placed on their side, or loss of a certain percentage of body weight).

    • The date of death or euthanasia at the humane endpoint is recorded.

    • Survival data is analyzed using Kaplan-Meier survival curves and statistical tests such as the log-rank test.

Rotarod Test for Motor Coordination and Endurance
  • Objective: To assess motor coordination, balance, and endurance.

  • Procedure:

    • Mice are placed on a rotating rod that gradually accelerates.

    • The latency to fall from the rod is recorded.

    • Mice are typically trained on the apparatus for several days before the baseline measurement is taken.

    • Testing is performed at regular intervals (e.g., weekly) throughout the study.

    • Data is analyzed by comparing the latency to fall between the treatment and control groups over time.

Grip Strength Test
  • Objective: To measure muscle strength in the forelimbs and/or hindlimbs.

  • Procedure:

    • The mouse is held by the tail and allowed to grasp a wire grid connected to a force gauge.

    • The mouse is gently pulled away from the grid until it releases its grip.

    • The peak force exerted by the mouse is recorded.

    • Multiple measurements are taken and averaged.

    • Testing is performed at regular intervals to track changes in muscle strength.

Footprint Analysis (Gait Analysis)
  • Objective: To quantitatively assess gait parameters.

  • Procedure:

    • The mouse's paws are coated with non-toxic, colored ink.

    • The mouse is allowed to walk down a narrow runway lined with paper.

    • The resulting footprints are scanned and analyzed to measure parameters such as stride length, stance width, and paw overlap.

    • Changes in these parameters can indicate deficits in motor control and coordination.

Visualizing the Science: Diagrams

Spg302_Mechanism_of_Action cluster_0 ALS Pathophysiology cluster_1 This compound Intervention cluster_2 Therapeutic Outcome Synapse_Loss Synapse Loss and Neuronal Dysfunction This compound This compound Synaptogenesis Increased Synaptogenesis This compound->Synaptogenesis Promotes Restoration Restoration of Neuronal Circuitry and Function Synaptogenesis->Restoration Leads to

Caption: Mechanism of Action of this compound in ALS.

Riluzole_Mechanism_of_Action cluster_0 ALS Pathophysiology cluster_1 Riluzole Intervention cluster_2 Therapeutic Outcome Excitotoxicity Glutamate Excitotoxicity Riluzole Riluzole Glutamate_Modulation Inhibition of Glutamate Release Blockade of Na+ Channels Riluzole->Glutamate_Modulation Modulates Neuroprotection Reduced Neuronal Damage Glutamate_Modulation->Neuroprotection Results in Preclinical_Experimental_Workflow Start SOD1-G93A Mouse Model Randomization Randomization Start->Randomization Treatment Treatment Group (this compound or Riluzole) Randomization->Treatment Control Vehicle Control Group Randomization->Control Monitoring Regular Monitoring: - Survival - Body Weight - Motor Function Tests Treatment->Monitoring Control->Monitoring Data_Analysis Data Analysis and Statistical Comparison Monitoring->Data_Analysis

References

Replicating preclinical findings of Spg302 in different laboratory settings

Author: BenchChem Technical Support Team. Date: December 2025

A Novel Approach to Neurodegeneration Faces the Reproducibility Challenge

Spg302, a novel small molecule therapeutic, has garnered significant attention within the scientific community for its potential to regenerate lost synapses in the brain, offering a glimmer of hope for treating devastating neurodegenerative diseases such as Alzheimer's and Amyotrophic Lateral Sclerosis (ALS). Preclinical studies, primarily conducted by its developer Spinogenix and affiliated researchers, have demonstrated promising results in various animal models. However, the critical next step of independent replication in diverse laboratory settings remains a largely unanswered question, a crucial hurdle for any new therapeutic on its journey from bench to bedside.

This guide provides a comprehensive overview of the existing preclinical data for this compound, detailing the experimental protocols from key studies to facilitate independent validation efforts. It also presents a comparative analysis of this compound's performance across different disease models and briefly explores alternative strategies for synaptic regeneration.

Mechanism of Action: Rebuilding Lost Connections

This compound is a first-in-class, orally bioavailable, and blood-brain barrier-penetrating small molecule.[1] Its purported mechanism of action is the regeneration of glutamatergic synapses, the primary excitatory connections in the brain that are crucial for learning, memory, and motor control.[2][3] The loss of these synapses is a known early hallmark of several neurodegenerative diseases.

While the precise molecular target of this compound has not been fully disclosed by Spinogenix, it is understood to modulate the actin cytoskeleton, a key structural component of dendritic spines, the receiving posts of glutamatergic synapses.[4] Specifically, this compound is believed to target fascin (B1174746), an actin-bundling protein, to promote the formation and stabilization of these vital connections.[2][4]

This compound This compound Fascin Fascin (Actin-Bundling Protein) This compound->Fascin Modulates Actin Actin Cytoskeleton Remodeling Fascin->Actin DendriticSpine Dendritic Spine Formation & Stabilization Actin->DendriticSpine Synapse Glutamatergic Synapse Regeneration DendriticSpine->Synapse Function Improved Cognitive & Motor Function Synapse->Function

Proposed Signaling Pathway of this compound

Preclinical Performance of this compound: A Summary of Key Findings

Preclinical studies have evaluated the efficacy of this compound in various animal models of neurodegenerative diseases. The following tables summarize the key quantitative findings from these studies. It is important to note that these results have not yet been independently replicated in unaffiliated laboratories.

Alzheimer's Disease Model (3xTg-AD Mice)
Outcome MeasureControl (Vehicle)This compound (3 mg/kg)This compound (30 mg/kg)Reference
Cognitive Function (Morris Water Maze)
Escape Latency (seconds)~50s (Day 5)~30s (Day 5)~25s (Day 5)[5]
Time in Target Quadrant (%)~25%~40%~45%[5]
Synaptic Density (CA1 region of hippocampus)
Dendritic Spine Density (spines/10 µm)Decreased vs. Wild TypeRestored to near Wild Type levelsRestored to near Wild Type levels[5]
Postsynaptic Protein Expression
PSD-95DecreasedIncreasedIncreased[6]
DrebrinDecreasedIncreasedIncreased[4]
Amyotrophic Lateral Sclerosis (ALS)

While specific quantitative preclinical data for ALS models is less detailed in the public domain, it is known that preclinical work has been supported by the U.S. National Institutes of Health (NIH) and the Department of Defense.[7] The company reports that in animal models of ALS, this compound led to improvements in motor and cognitive function.[2]

Spinal Cord Injury

In a rat model of cervical spinal cord injury, this compound treatment has been shown to promote functional recovery of the diaphragm muscle.[8]

Experimental Protocols: A Guide for Replication

To facilitate the independent replication of these promising findings, detailed experimental protocols are essential. The following is a summary of the methodology used in the key preclinical study of this compound in the 3xTg-AD mouse model, as described by Trujillo-Estrada et al. (2021).[5]

cluster_animal Animal Model cluster_treatment Treatment Protocol cluster_behavioral Behavioral Assessment cluster_histology Histological & Molecular Analysis Animal 3xTg-AD Mice (Triple-Transgenic Model of AD) Treatment Daily Intraperitoneal Injections of this compound (3 or 30 mg/kg) or Vehicle Animal->Treatment Duration 4 Weeks MWM Morris Water Maze (Spatial Learning and Memory) Treatment->MWM Golgi Golgi Staining (Dendritic Spine Density) MWM->Golgi WesternBlot Western Blot (Postsynaptic Protein Levels) Golgi->WesternBlot Preclinical Initial Preclinical Findings (Spinogenix & Affiliates) Replication Independent Replication in Diverse Labs Preclinical->Replication Crucial Step Validation Validation of Efficacy & Mechanism Replication->Validation Clinical Progression to Larger Clinical Trials Validation->Clinical Therapy Potential New Therapeutic Clinical->Therapy

References

Spg302 vs. BDNF Treatment: A Comparative Guide to Synaptic Regeneration Capacity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of Spg302 and Brain-Derived Neurotrophic Factor (BDNF) treatment in their capacity to promote synaptic regeneration. This analysis is based on currently available preclinical and clinical data.

Currently, there are no direct head-to-head studies comparing the synaptic regeneration capacity of this compound and BDNF treatment. However, by examining their individual mechanisms of action, preclinical efficacy, and modes of administration, we can construct a comparative overview to inform future research and therapeutic development.

At a Glance: this compound vs. BDNF

FeatureThis compoundBDNF Treatment
Molecule Type Small molecule (benzothiazole derivative)Neurotrophic protein
Administration Oral (once-a-day pill)Invasive (requires methods to cross the blood-brain barrier, e.g., injection, viral vectors)
Mechanism of Action Promotes the formation of new glutamatergic synapses.Activates TrkB receptors, leading to downstream signaling that supports neuron survival, growth, and synaptic plasticity.
Therapeutic Focus Neurodegenerative and neuropsychiatric diseases (ALS, Alzheimer's, schizophrenia).[1]Broad potential in neurodegenerative diseases, but clinical application is challenging.
Clinical Stage Phase 2 clinical trials for Alzheimer's, ALS, and schizophrenia.[1][2]Limited clinical trials due to delivery challenges.[3]

Mechanism of Action

This compound: this compound is a novel, first-in-class small molecule that actively promotes the regeneration of synapses, the crucial connections between neurons.[4][5] Its mechanism is centered on stimulating the formation of new glutamatergic synapses, which are essential for cognitive functions like learning and memory.[2][6] Preclinical studies suggest that this compound works by increasing the density of dendritic spines, particularly mushroom and stubby spines, and enhancing the expression of key postsynaptic proteins such as PSD95 and drebrin.[7][8] This action appears to be independent of upstream pathologies like amyloid-beta and tau in Alzheimer's disease models, suggesting a direct effect on synaptic restoration.[7][8]

BDNF: Brain-Derived Neurotrophic Factor (BDNF) is a naturally occurring protein that plays a critical role in the development, survival, and function of neurons.[9] Its therapeutic action is mediated through its high-affinity receptor, Tropomyosin receptor kinase B (TrkB).[4][10] The binding of BDNF to TrkB triggers a cascade of intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK), Phosphoinositide 3-Kinase (PI3K)/Akt, and Phospholipase C-gamma (PLCγ) pathways.[4][5][11] These pathways collectively promote neuronal survival, neurite outgrowth, and enhance synaptic plasticity, which are fundamental processes for learning and memory.[4][10]

BDNF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BDNF BDNF TrkB TrkB Receptor BDNF->TrkB PI3K PI3K TrkB->PI3K MAPK_ERK MAPK/ERK Pathway TrkB->MAPK_ERK PLCg PLCγ TrkB->PLCg Akt Akt PI3K->Akt Neuronal_Survival Neuronal Survival Akt->Neuronal_Survival Synaptic_Plasticity Synaptic Plasticity MAPK_ERK->Synaptic_Plasticity Neurite_Outgrowth Neurite Outgrowth PLCg->Neurite_Outgrowth

Caption: BDNF-TrkB Signaling Pathway.

Preclinical Efficacy: A Quantitative Look

While direct comparative data is unavailable, individual preclinical studies provide quantitative insights into the efficacy of both agents.

This compound in an Alzheimer's Disease Mouse Model

A study in 3xTg-AD mice, a model for Alzheimer's disease, demonstrated that daily treatment with this compound for four weeks led to significant improvements in synaptic density and cognitive function.[7][8]

Parameter3xTg-AD (Vehicle)3xTg-AD + this compound (30 mg/kg)Wild Type (Control)
Hippocampal Synaptic Density Significantly reducedRestored to levels not statistically different from wild typeNormal
Postsynaptic Protein Levels (PSD95, Drebrin) Significantly decreasedSignificantly increased compared to vehicleNormal
Cognitive Function (Hippocampal-dependent tasks) ImpairedSignificantly improvedNormal

Data summarized from Trujillo-Estrada et al., 2021.[7]

BDNF's Effect on Neurite Outgrowth

Studies on cultured neurons have quantified the effect of BDNF on neurite outgrowth, a key aspect of neuronal development and regeneration. For instance, treatment of medial ganglionic eminence (MGE)-derived cells with BDNF significantly increased the total length of both dendrites (MAP2-positive) and axons (Tau-positive).[12]

ParameterControl (untreated)BDNF (50 ng/ml)
Total Dendritic Length (MAP2-positive) BaselineSignificantly increased
Total Axonal Length (Tau-positive) BaselineSignificantly increased

Data based on findings from studies on cultured neurons.[12]

Experimental Protocols

This compound In Vivo Study in 3xTg-AD Mice
  • Animal Model: 6-month-old 3xTg-AD mice and wild-type littermates.

  • Treatment: Daily intraperitoneal (i.p.) injections of this compound (3 and 30 mg/kg) or vehicle for 4 weeks.[7][8]

  • Synaptic Density Analysis: Golgi staining of hippocampal neurons followed by quantification of dendritic spine density on specific dendritic segments.

  • Protein Expression Analysis: Western blot analysis of hippocampal lysates to quantify the levels of postsynaptic proteins like PSD95 and drebrin.[7]

  • Cognitive Assessment: Behavioral tests such as the Morris water maze to assess hippocampal-dependent learning and memory.[7]

BDNF In Vitro Neurite Outgrowth Assay
  • Cell Culture: Primary neurons (e.g., MGE-derived cells) are cultured in appropriate media.

  • Treatment: Cells are treated with BDNF (e.g., 50 ng/ml) or a vehicle control.[12]

  • Immunocytochemistry: After a set period (e.g., 6 days in vitro), cells are fixed and stained for neuronal markers such as MAP2 (dendrites) and Tau (axons).

  • Image Acquisition and Analysis: Fluorescent images of neurons are captured, and neurite length and branching are quantified using imaging software (e.g., Sholl analysis).[12]

Experimental_Workflow cluster_this compound This compound In Vivo Study cluster_BDNF BDNF In Vitro Study Spg302_Start 3xTg-AD Mice Spg302_Treatment Daily this compound/Vehicle (4 weeks) Spg302_Start->Spg302_Treatment Spg302_Analysis Behavioral, Histological, & Biochemical Analyses Spg302_Treatment->Spg302_Analysis BDNF_Start Primary Neuron Culture BDNF_Treatment BDNF/Vehicle Treatment BDNF_Start->BDNF_Treatment BDNF_Analysis Immunocytochemistry & Neurite Quantification BDNF_Treatment->BDNF_Analysis

Caption: Comparative Experimental Workflow.

Conclusion and Future Directions

Both this compound and BDNF demonstrate significant potential for promoting synaptic regeneration. This compound's key advantages lie in its nature as an orally available small molecule, which simplifies clinical development and patient administration, and its demonstrated efficacy in preclinical models of neurodegenerative disease.[6][7] BDNF's role in neuroprotection and plasticity is well-established, but its therapeutic application has been hampered by challenges in delivering this large protein across the blood-brain barrier.[3]

Future research should aim for direct comparative studies to rigorously evaluate the relative efficacy of this compound and advanced BDNF delivery systems. Such studies would be invaluable in determining the optimal therapeutic strategies for a range of neurological disorders characterized by synaptic loss. The ongoing clinical development of this compound for diseases like Alzheimer's, ALS, and schizophrenia will provide crucial data on its translational potential.[1][2]

References

Assessing the Long-Term Efficacy of Spg302 Versus Placebo in Preclinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Spg302, a novel small molecule, has emerged as a promising therapeutic candidate for neurodegenerative diseases, primarily through its unique mechanism of synaptic regeneration. This guide provides a comprehensive comparison of the preclinical efficacy of this compound against placebo, with a focus on experimental data from studies in Alzheimer's disease and glaucoma models. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of this compound's potential.

Data Presentation: Efficacy of this compound in Preclinical Models

The following tables summarize the key findings from preclinical studies comparing this compound to a vehicle/placebo control. While specific quantitative values (e.g., mean ± SEM, p-values) were not consistently available in the reviewed literature, the qualitative outcomes and observed effects are presented.

Table 1: Efficacy of this compound in a Transgenic Mouse Model of Alzheimer's Disease

Parameter AssessedPlacebo/Vehicle GroupThis compound-Treated GroupKey Findings & Citations
Cognitive Function Exhibited significant learning and memory deficits in hippocampal-dependent tasks.Showed reversal of cognitive deficits, with performance similar to wild-type levels.Daily dosing for 4 weeks improved cognitive function.[1]
Synaptic Density Displayed a significant reduction in hippocampal synaptic density.Restored hippocampal synaptic density to levels comparable to wild-type controls.This compound increased the density of mushroom and stubby spine profiles.[1]
Postsynaptic Proteins Reduced expression of key postsynaptic proteins (PSD95, drebrin, AMPAR).Showed enhanced expression of PSD95, drebrin, and AMPAR.Increased colocalization of PSD95 with synaptophysin was observed.[1]
Amyloid-β & Tau Pathology Exhibited characteristic amyloid-β plaques and tau pathology.No significant alteration of Aβ and tau pathology was observed.This compound's efficacy appears independent of modifying classic AD pathological hallmarks.[1]

Table 2: Efficacy of this compound in a Mouse Model of Glaucoma

Parameter AssessedPlacebo/Vehicle GroupThis compound-Treated GroupKey Findings & Citations
Retinal Ganglion Cell (RGC) Survival Significant loss of RGCs due to induced elevated intraocular pressure (IOP).Significantly improved RGC survival.Daily treatment for eight weeks protected retinal neurons.[2][3][4]
Axonal Integrity Evidence of axonal damage in the optic nerve.Preserved axonal integrity.Neuroprotective effects extended to the axons of RGCs.[2][3][4]
Visual Function Impaired visual function as assessed by electroretinography.Preserved visual function.A clinically translatable measure confirmed the functional benefit of this compound.[2][3][4]
Synaptic Markers Altered expression of synaptic markers in the retina.Normalized expression of synaptic markers.The protective effect was linked to the preservation of retinal synapses.[2][3][4]

Experimental Protocols

Detailed methodologies for the key preclinical studies are outlined below to provide context for the presented data.

Alzheimer's Disease Model: 3xTg-AD Mice

Objective: To evaluate the efficacy of this compound in reversing synaptic and cognitive deficits in a transgenic mouse model of Alzheimer's disease.

Animal Model: 3xTg-AD mice, which develop both amyloid-β plaques and tau pathology, along with age-matched wild-type (WT) mice as controls.

Treatment Protocol:

  • Dosage: Mice were administered either a vehicle control, 3 mg/kg of this compound, or 30 mg/kg of this compound.

  • Administration: Daily intraperitoneal (i.p.) injections.

  • Duration: The treatment was carried out for 4 consecutive weeks.[1]

Key Experiments:

  • Behavioral Analysis: Cognitive function was assessed using hippocampal-dependent tasks such as the Morris water maze to evaluate spatial learning and memory.

  • Histological Analysis: Synaptic density was quantified using Golgi staining in the hippocampus. This technique allows for the visualization and counting of dendritic spines.

  • Biochemical Analysis: The expression levels of key postsynaptic proteins, including PSD95, drebrin, and AMPA receptors, were measured to assess the molecular changes at the synapse.[1]

Glaucoma Model: Induced Elevated Intraocular Pressure in Mice

Objective: To determine the neuroprotective effects of this compound on retinal ganglion cells and visual function in a mouse model of glaucoma.

Animal Model: Three-month-old mice were used. Elevated intraocular pressure (IOP), a key risk factor for glaucoma, was induced by microbead injection.[2][3][4]

Treatment Protocol:

  • Dosage: A specific dose of this compound was administered (exact concentration not detailed in the provided abstracts).

  • Administration: Daily treatment.

  • Duration: The study was conducted over a period of eight weeks following the induction of elevated IOP.[2][3][4]

Key Experiments:

  • Retinal Ganglion Cell (RGC) and Axon Quantification: Histological analysis was performed to count the number of surviving RGCs and assess the integrity of their axons in the optic nerve.

  • Visual Function Assessment: Electroretinography, a clinically relevant technique, was used to measure the electrical responses of various cell types in the retina, providing an objective measure of visual function.

  • Synaptic Marker Analysis: The expression of proteins that serve as markers for synapses was evaluated to determine the impact of this compound on synaptic integrity in the retina.[2][3][4]

Mandatory Visualization

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for this compound and a generalized workflow for the preclinical trials.

Proposed Signaling Pathway for this compound cluster_0 This compound Action cluster_1 Downstream Effects This compound This compound Fascin Fascin This compound->Fascin Targets Actin F-actin Cytoskeleton Regulation Fascin->Actin Spine_Formation Dendritic Spine Morphogenesis Actin->Spine_Formation Synapse_Regeneration Glutamatergic Synapse Regeneration Spine_Formation->Synapse_Regeneration PSD95 Increased PSD95, Drebrin, AMPAR Synapse_Regeneration->PSD95 RGC_Survival Enhanced RGC Survival & Visual Function Synapse_Regeneration->RGC_Survival Cognitive_Function Improved Cognitive Function PSD95->Cognitive_Function

Caption: Proposed mechanism of this compound in promoting synaptic regeneration.

Generalized Preclinical Experimental Workflow cluster_workflow Experimental Phases cluster_assessment Assessment & Analysis Animal_Model 1. Animal Model Selection (e.g., 3xTg-AD Mice, Glaucoma Model) Group_Assignment 2. Random Assignment to Groups (Placebo vs. This compound) Animal_Model->Group_Assignment Treatment_Period 3. Daily Dosing Period (4-8 weeks) Group_Assignment->Treatment_Period Behavioral_Testing 4a. Behavioral/Functional Assessment (e.g., Morris Water Maze, Electroretinography) Treatment_Period->Behavioral_Testing Post_mortem_Analysis 4b. Post-mortem Tissue Analysis (e.g., Histology, Biochemistry) Treatment_Period->Post_mortem_Analysis Data_Analysis 5. Data Analysis & Comparison (this compound vs. Placebo) Behavioral_Testing->Data_Analysis Post_mortem_Analysis->Data_Analysis

Caption: A generalized workflow for preclinical evaluation of this compound.

References

Safety Operating Guide

Navigating the Disposal of Spg302: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

As the novel investigational drug Spg302 moves through clinical development, researchers and scientists handling this compound must adhere to rigorous safety and disposal protocols.[1][2][3] While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established principles of laboratory safety and chemical waste management provide a clear framework for its proper handling and disposal. This guide offers essential information to ensure the safe and compliant disposal of this compound in a laboratory setting.

Chemical and Physical Properties of this compound

Understanding the known properties of this compound is the first step in responsible handling and disposal. The following table summarizes key data points for this compound.[4][5][6]

PropertyValue
Molecular Formula C21H25NO5S
Molecular Weight 403.5 g/mol [4][6]
IUPAC Name 2-[2-[2-[2-[4-(1,3-benzothiazol-2-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethanol[4][6]
CAS Number 2274723-90-7[4]
Synonyms SPG-302, Phenylbenzothiazole-PEG4-OH[4]

General Disposal Procedures for this compound

In the absence of a specific SDS, a conservative approach to waste disposal is essential. The following step-by-step procedure is based on standard practices for managing chemical waste in a research environment.

1. Waste Identification and Segregation:

  • Identify the Waste Stream: Determine if the this compound waste is in solid form (e.g., unused compound, contaminated labware) or liquid form (e.g., dissolved in a solvent).

  • Segregate at the Source: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Keep it separate from biohazardous or radioactive waste.[7]

2. Waste Containment and Labeling:

  • Use Appropriate Containers:

    • Solid Waste: Collect in a designated, leak-proof container with a secure lid. Consider double-bagging highly contaminated items.[7]

    • Liquid Waste: Use a compatible, shatter-resistant container (e.g., a properly rated plastic or coated glass bottle) with a screw-top cap. Ensure the container is appropriate for the solvent used.

  • Label Clearly: Affix a hazardous waste label to the container as soon as you begin accumulating waste. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" or "2-[2-[2-[2-[4-(1,3-benzothiazol-2-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethanol"

    • The approximate concentration and total quantity of this compound.

    • The solvent(s) used, if any.

    • The date accumulation started.

    • The name of the principal investigator or lab contact.

3. Storage Prior to Disposal:

  • Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • Secondary Containment: Place the waste container in a secondary container (e.g., a chemical-resistant tray or bin) to contain any potential leaks or spills.

  • Ventilation: Ensure the storage area is well-ventilated.

4. Arranging for Disposal:

  • Contact EHS: Once the waste container is full or you are ready to dispose of it, contact your institution's EHS office to schedule a pickup.

  • Provide Information: Be prepared to provide all the information from the waste label to the EHS personnel.

  • Follow Institutional Protocols: Adhere strictly to your institution's specific procedures for waste pickup and documentation.

Important Considerations:

  • Consult Your EHS Office: This procedure is a general guideline. Always consult with your institution's EHS department for specific requirements and guidance.

  • Do Not Dispose Down the Drain: Unless explicitly approved by your EHS office for a specific, neutralized, and decontaminated liquid waste stream, do not dispose of chemical waste down the sanitary sewer.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling this compound and its waste.

Disposal Decision Workflow

G cluster_start cluster_assess Initial Assessment cluster_sds_yes cluster_sds_no General Protocol (No SDS) cluster_end start Start: Handling this compound Waste waste_form Determine Waste Form (Solid, Liquid, Mixed) start->waste_form sds Is a specific This compound SDS available? follow_sds Follow specific disposal instructions in SDS sds->follow_sds Yes segregate Segregate Waste: Keep this compound waste separate sds->segregate No waste_form->sds disposal Arrange for Professional Disposal via EHS follow_sds->disposal contain Contain and Label: Use appropriate, labeled waste container segregate->contain store Store Safely: Designated area with secondary containment contain->store consult_ehs Consult Institutional EHS: Provide all known information store->consult_ehs consult_ehs->disposal

Caption: Workflow for the proper disposal of this compound.

References

Navigating the Frontier of Neurological Research: A Comprehensive Safety and Handling Guide for Spg302

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

As the investigational drug Spg302 emerges as a promising candidate in the treatment of neurodegenerative diseases, ensuring the safety of laboratory personnel and the integrity of research is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support your critical work with this novel compound. While specific safety data for this compound is not yet publicly available, this document outlines best practices for handling investigational new drugs, drawing from available chemical information and established laboratory safety protocols.

Immediate Safety and Handling Protocols

Given that this compound is a new chemical entity, it should be handled with the utmost care, assuming it is potentially hazardous. The following procedural steps are critical for maintaining a safe laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential to minimize exposure risk. The following table summarizes the required PPE for handling this compound in various laboratory settings.

Operation Required Personal Protective Equipment (PPE)
Handling solid (powder) this compound - Gloves: Nitrile or other chemically resistant gloves (double-gloving recommended). - Eye Protection: Chemical safety goggles. - Lab Coat: Standard laboratory coat. - Respiratory Protection: Use of a certified respirator (e.g., N95 or higher) is recommended, especially when handling larger quantities or if aerosolization is possible. Work should be conducted in a certified chemical fume hood.
Handling this compound in solution (e.g., dissolved in DMSO) - Gloves: Nitrile or other chemically resistant gloves. - Eye Protection: Chemical safety goggles. - Lab Coat: Standard laboratory coat.
Animal administration (e.g., intraperitoneal injection) - Gloves: Nitrile or other chemically resistant gloves. - Eye Protection: Safety glasses with side shields or goggles. - Lab Coat: Standard laboratory coat.
Spill and Exposure Procedures

Immediate and appropriate action is crucial in the event of a spill or exposure.

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Ventilate: Ensure adequate ventilation. If the spill is in a fume hood, keep the sash at the appropriate working height.

  • Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand). For solid spills, gently cover with a damp paper towel to avoid raising dust.

  • Clean: Wearing appropriate PPE, carefully collect the absorbed material or covered solid into a labeled hazardous waste container. Clean the spill area with a suitable solvent (e.g., soap and water), followed by a rinse.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Exposure Response:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move the individual to fresh air.

  • Ingestion: Do NOT induce vomiting.

In all cases of exposure, seek immediate medical attention and provide the medical team with as much information as possible about the compound.

Operational and Disposal Plans

A clear and well-defined plan for the entire lifecycle of this compound in the laboratory is essential for safety and regulatory compliance.

Chemical Information

While a comprehensive Material Safety Data Sheet (MSDS) for this compound is not yet available, some key chemical properties have been identified:

Property Value Source
Molecular Formula C₂₁H₂₅NO₅SPubChem
Molecular Weight 403.5 g/mol PubChem

Note: This information is based on publicly available data and may be subject to revision.

Experimental Workflow

The following diagram outlines a typical experimental workflow for handling this compound in a preclinical research setting.

experimental_workflow Experimental Workflow for this compound Handling cluster_acquisition Acquisition & Storage cluster_preparation Preparation cluster_experimentation Experimentation cluster_disposal Waste Disposal acquisition Receive & Log this compound storage Store in a secure, ventilated, and climate-controlled area acquisition->storage weighing Weigh solid this compound in a chemical fume hood dissolution Dissolve in appropriate solvent (e.g., 5% DMSO) in a fume hood weighing->dissolution in_vitro In Vitro Studies dissolution->in_vitro in_vivo In Vivo Studies (e.g., animal administration) dissolution->in_vivo waste_collection Collect all contaminated waste in labeled hazardous waste containers in_vitro->waste_collection in_vivo->waste_collection waste_disposal Dispose of waste through institutional hazardous waste management program waste_collection->waste_disposal

Caption: A typical workflow for handling this compound from acquisition to disposal.

Disposal Plan

As an investigational drug, all this compound waste, including empty containers, contaminated PPE, and unused solutions, must be treated as hazardous waste.

Step-by-Step Disposal Procedure:

  • Segregation: Keep all this compound waste separate from other laboratory waste streams.

  • Containerization: Use clearly labeled, leak-proof hazardous waste containers.

  • Labeling: The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The concentration (if in solution)

    • The date of accumulation

    • The Principal Investigator's name and contact information

  • Storage: Store waste containers in a designated and secure satellite accumulation area.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain or in the regular trash.

Cited Experimental Protocol: Preparation of this compound for In Vivo Studies

Based on a preclinical study, the following methodology was used to prepare this compound for administration to mice.

Objective: To prepare a solution of this compound for intraperitoneal injection in an animal model.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

Methodology:

  • Work in a certified chemical fume hood.

  • Weighing: Using a calibrated analytical balance, carefully weigh the desired amount of solid this compound.

  • Initial Dissolution: Transfer the weighed this compound to a sterile microcentrifuge tube. Add a volume of sterile DMSO to achieve a 5% (v/v) concentration in the final solution. For example, to prepare 1 mL of a 5% DMSO solution, add 50 µL of DMSO.

  • Mixing: Gently vortex the tube until the this compound is completely dissolved in the DMSO.

  • Dilution: Add the appropriate volume of sterile PBS to reach the final desired concentration of this compound. For the example above, add 950 µL of PBS.

  • Final Mixing: Gently vortex the solution to ensure homogeneity.

  • Administration: The solution is now ready for administration via intraperitoneal injection as per the approved animal protocol.

Note: The solubility and stability of this compound in this vehicle should be confirmed for the specific concentrations and storage conditions used in your experiments.

Logical Relationship: Risk Mitigation Strategy

The following diagram illustrates the logical relationship between potential hazards and the control measures necessary to mitigate risk when working with this compound.

risk_mitigation This compound Risk Mitigation Strategy cluster_hazards Potential Hazards cluster_controls Control Measures inhalation Inhalation of powder engineering Engineering Controls (e.g., Fume Hood) inhalation->engineering skin_contact Dermal absorption ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat) skin_contact->ppe ingestion Accidental ingestion admin Administrative Controls (e.g., SOPs, Training) ingestion->admin environmental Environmental contamination disposal Proper Waste Disposal environmental->disposal engineering->inhalation admin->ingestion ppe->skin_contact disposal->environmental

Caption: A diagram illustrating the relationship between hazards and controls for this compound.

By adhering to these guidelines, researchers can confidently and safely advance the study of this compound, contributing to the potential development of new therapies for debilitating neurological disorders. As more information about the specific properties of this compound becomes available, these recommendations will be updated to ensure the continued safety of the scientific community.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.